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  • Product: (2-Morpholino-5-nitrophenyl)methanol
  • CAS: 300665-25-2

Core Science & Biosynthesis

Foundational

Physicochemical properties and stability of (2-Morpholino-5-nitrophenyl)methanol

An In-depth Technical Guide to the Physicochemical Properties and Stability of (2-Morpholino-5-nitrophenyl)methanol Executive Summary (2-Morpholino-5-nitrophenyl)methanol, identified by CAS Number 300665-25-2, is a niche...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Stability of (2-Morpholino-5-nitrophenyl)methanol

Executive Summary

(2-Morpholino-5-nitrophenyl)methanol, identified by CAS Number 300665-25-2, is a niche organic compound featuring a trifunctionalized benzene ring. Its structure, incorporating a morpholine, a nitro group, and a hydroxymethyl group, suggests its potential utility as a building block in medicinal and synthetic chemistry.[1][2] Despite its availability from commercial suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant void in experimentally determined data regarding its physicochemical properties and stability profile. This guide, written from the perspective of a Senior Application Scientist, aims to bridge this gap by providing a predictive analysis based on first principles and data from structurally related analogues. We will explore its likely properties, propose potential degradation pathways, and furnish detailed, field-proven experimental protocols for its empirical characterization. This document is intended to serve as an essential resource for researchers, enabling them to handle, formulate, and deploy this compound with a robust understanding of its chemical behavior.

Chemical Identity and Structural Analysis

The foundational step in characterizing any chemical entity is to understand its structure and the intrinsic properties of its constituent functional groups.

1.1. Core Chemical Identifiers

PropertyValueSource
IUPAC Name (2-Morpholino-5-nitrophenyl)methanolN/A
CAS Number 300665-25-2[3]
Molecular Formula C₁₁H₁₄N₂O₄[4]
Molecular Weight 238.24 g/mol [4]
Chemical Structure N/A

1.2. Functional Group Causality

The behavior of (2-Morpholino-5-nitrophenyl)methanol is dictated by the interplay of its three primary functional groups on an aromatic scaffold:

  • Morpholine Ring: A saturated heterocycle that imparts basicity to the molecule due to the lone pair of electrons on the nitrogen atom. This group significantly influences aqueous solubility and provides a potential site for salt formation. Morpholine-containing compounds are prevalent in medicinal chemistry.[1]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and influences the acidity of other protons. The nitro-aromatic chromophore suggests the compound will be colored (likely yellow) and may be susceptible to photodegradation.[5]

  • Benzylic Alcohol (-CH₂OH): A primary alcohol group that is a key site for reactivity. It is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. This group also acts as a hydrogen bond donor, contributing to its solubility profile.

Predicted Physicochemical Properties

In the absence of direct experimental data, a comparative analysis with structurally similar compounds allows for the formulation of reliable hypotheses regarding the physicochemical properties of the target molecule.

2.1. Summary of Predicted and Analogous Data

PropertyPredicted/Analogous ValueRationale & Commentary
Appearance Yellow to brown solidNitroaromatic compounds are typically colored crystalline solids.[6][7]
Melting Point 70-90 °C (Estimate)Based on analogues like (2-Fluoro-5-nitrophenyl)methanol (68-71 °C) and 2-Chloro-5-nitrobenzyl alcohol (71-78 °C).[6][8] Experimental verification via Differential Scanning Calorimetry (DSC) is required.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Acetonitrile); Sparingly soluble in water; Poorly soluble in non-polar solvents (Hexane, Toluene).The presence of polar functional groups (hydroxyl, morpholine, nitro) dictates solubility in polar media. The morpholine nitrogen allows for increased aqueous solubility under acidic conditions via salt formation.
pKa (basic) 4.5 - 5.5 (Estimate for Morpholine N)The basicity of the morpholine nitrogen is reduced by the electron-withdrawing effect of the nitro-substituted phenyl ring.
pKa (acidic) ~15 (Estimate for -CH₂OH)The benzylic alcohol is weakly acidic, typical for primary alcohols.

Stability Profile and Degradation

Understanding a compound's stability is critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during its use.

3.1. Inherent Stability and Susceptibility

The molecule's stability is a function of its weakest points. Based on its structure, the following degradation pathways are of primary concern:

  • Oxidation: The benzylic alcohol is the most probable site for oxidation, especially in the presence of oxidizing agents or atmospheric oxygen over time, potentially forming (2-Morpholino-5-nitrophenyl)benzaldehyde and subsequently the corresponding carboxylic acid.

  • Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[5] Exposure to UV or high-intensity visible light could lead to complex degradation pathways. Therefore, the compound must be stored in amber vials or otherwise protected from light.

  • pH Sensitivity: While the core structure is robust, extreme pH conditions could pose a risk. Strong acidic conditions could protonate the morpholine nitrogen, which is generally a stable salt. Highly basic conditions could deprotonate the alcohol. The stability of related prodrugs has been shown to be pH-dependent.[9]

3.2. Predicted Degradation Pathways

The following diagram illustrates the most likely degradation products under oxidative and reductive stress.

G parent (2-Morpholino-5-nitrophenyl)methanol (Parent Compound) oxidized_aldehyde (2-Morpholino-5-nitrophenyl)benzaldehyde parent->oxidized_aldehyde Oxidation [O] reduced_amine (5-Amino-2-morpholinophenyl)methanol parent->reduced_amine Reduction [H] (e.g., NaBH4, H2/Pd) oxidized_acid (2-Morpholino-5-nitrophenyl)benzoic Acid oxidized_aldehyde->oxidized_acid Further Oxidation [O]

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

4.2. Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) is used to identify likely degradation products and develop stability-indicating analytical methods. [9]

  • Rationale: Exposing the compound to conditions more severe than accelerated storage provides insight into its degradation pathways. This is a cornerstone of drug development and formulation.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

    • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition:

      • Acid Hydrolysis: Add 0.1 M HCl.

      • Base Hydrolysis: Add 0.1 M NaOH.

      • Oxidation: Add 3% H₂O₂.

      • Thermal: Heat at 60 °C (in a neutral solution).

      • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) while running a dark control in parallel.

    • Time Points: Store the stressed samples and pull aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with the mobile phase.

    • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.3).

    • Evaluation: Compare the chromatograms of the stressed samples to the time-zero and control samples. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). A mass balance calculation (Parent Peak % + Degradant Peaks %) should ideally be between 95-105%.

4.3. Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Method

A reliable analytical method is essential for both solubility and stability studies.

  • Rationale: HPLC provides the necessary specificity and sensitivity to separate the parent compound from potential impurities and degradants.

  • Starting Conditions for Method Development:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. The nitroaromatic chromophore should have a strong absorbance maximum around 254 nm and potentially another at a longer wavelength.

    • Injection Volume: 10 µL.

Best Practices for Handling and Storage

Based on the predictive analysis, the following practices are recommended to ensure the integrity of the compound.

  • Storage: Store in tightly sealed, amber glass containers at controlled room temperature (20-25 °C) or refrigerated (2-8 °C) for long-term storage.

  • Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE). When preparing solutions or conducting experiments, minimize exposure to direct sunlight or harsh artificial light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases to prevent degradation. [5]

Conclusion

While (2-Morpholino-5-nitrophenyl)methanol is a commercially available compound, it remains poorly characterized in the scientific literature. This guide provides a comprehensive framework based on expert analysis of its chemical structure and data from related analogues. We have predicted its key physicochemical properties, outlined its likely stability liabilities, and provided detailed, actionable protocols for its empirical determination. For any researcher or drug development professional intending to use this molecule, the experimental verification of the properties outlined herein is a critical first step to ensure the success and reproducibility of their work.

References

  • BLD Pharm. (2-Morpholino-5-nitrophenyl)methanol.
  • Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants.
  • Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity.
  • Sigma-Aldrich. (2-Fluoro-5-nitrophenyl)methanol.
  • NIOSH.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Santa Cruz Biotechnology. (2-Morpholino-5-nitrophenyl)methanol.
  • ThermoFisher Scientific. 2-Chloro-5-nitrobenzyl alcohol, 98%.
  • BenchChem. An In-depth Technical Guide to (3-Amino-5-fluoro-2-nitrophenyl)methanol and its Isomers.
  • BenchChem. A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents.
  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.
  • BenchChem. 5-Nitrovanillin stability and storage conditions.

Sources

Exploratory

Unraveling the In Vitro Mechanism of Action of (2-Morpholino-5-nitrophenyl)methanol: A Dual-Hypothesis Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary (2-Morpholino-5-nitrophenyl)methanol is a synthetic organic compound featuring two key structural motifs: a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Morpholino-5-nitrophenyl)methanol is a synthetic organic compound featuring two key structural motifs: a morpholino group and a nitrophenyl group.[1][2] While direct experimental data on its mechanism of action is limited, its chemical architecture strongly suggests a dual functionality with significant potential in oncology research. This guide proposes and explores two primary mechanisms of action: inhibition of the PI3K/Akt signaling pathway, driven by the morpholino moiety, and hypoxia-activated cytotoxicity, conferred by the nitrophenyl group. We provide a comprehensive overview of the scientific rationale behind these hypotheses, detailed protocols for their in vitro validation, and a framework for data interpretation, empowering researchers to thoroughly investigate the therapeutic potential of this and similar molecules.

Introduction: A Molecule of Dual Promise

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. (2-Morpholino-5-nitrophenyl)methanol emerges as a compound of interest due to the convergence of two well-established pharmacophores within its structure.

  • The morpholino group is a heterocyclic amine that is a prominent feature in a number of inhibitors of the phosphatidylinositol 3-kinase (PI3K) family.[3][4][5][6] Its presence suggests a potential interaction with the ATP-binding pocket of these crucial signaling proteins.

  • The nitrophenyl group is a classic component of bioreductive prodrugs.[7][8][9][10] The nitro moiety can be selectively reduced under the hypoxic conditions characteristic of solid tumors, leading to the formation of cytotoxic species.[11][12][13]

This guide is structured to dissect these two putative mechanisms, providing the theoretical underpinning and practical methodologies to test these hypotheses in a rigorous scientific manner.

Proposed Mechanism I: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14] Its frequent dysregulation in human cancers makes it a prime target for therapeutic intervention.[14]

The Role of the Morpholino Moiety

A significant body of research has established the morpholino ring as a key structural element for potent PI3K inhibition. The oxygen atom within the morpholine ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the PI3K catalytic domain, a feature observed in the binding of the well-known pan-PI3K inhibitor ZSTK474.[15] This interaction contributes to the affinity and inhibitory activity of the compound. The substitution pattern on the aromatic ring attached to the morpholine group further modulates the potency and selectivity of these inhibitors.[3][16]

Based on this precedent, we hypothesize that (2-Morpholino-5-nitrophenyl)methanol may function as an inhibitor of class I PI3K isoforms, thereby attenuating downstream signaling through Akt.

PI3K_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Compound (2-Morpholino-5-nitrophenyl)methanol Compound->PI3K Inhibits PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Figure 1: The PI3K/Akt signaling pathway and the putative inhibitory action of (2-Morpholino-5-nitrophenyl)methanol.

Proposed Mechanism II: Bioreductive Activation and Hypoxia-Selective Cytotoxicity

Solid tumors often outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia.[12] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery and activation.

Nitroaromatic Compounds as Bioreductive Prodrugs

Nitroaromatic compounds can act as prodrugs that are selectively activated under hypoxic conditions.[8][11] In normoxic tissues, the nitro group undergoes a one-electron reduction by cellular reductases (e.g., cytochrome P450 reductase) to form a nitro radical anion. This radical is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle. However, in the absence of sufficient oxygen, the nitro radical anion can undergo further reduction to form highly reactive species such as nitroso, hydroxylamine, and amine derivatives.[7][8] These reduction products can induce cellular damage, often through the formation of DNA adducts, leading to cell death.[17][18]

We propose that the 5-nitrophenyl moiety of (2-Morpholino-5-nitrophenyl)methanol serves as a hypoxia-sensitive trigger. Under low oxygen conditions, it is reduced to cytotoxic metabolites that can damage cellular macromolecules, leading to selective killing of hypoxic cancer cells.

Bioreductive_Activation cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) Compound_Normoxia (2-Morpholino-5-nitrophenyl)methanol (Parent Drug) Radical_Anion Nitro Radical Anion Compound_Normoxia->Radical_Anion 1e⁻ Reduction (Nitroreductases) Radical_Anion->Compound_Normoxia Re-oxidation by O₂ (Futile Cycle) Reactive_Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) Radical_Anion->Reactive_Metabolites Further Reduction Compound_Hypoxia (2-Morpholino-5-nitrophenyl)methanol (Parent Drug) Compound_Hypoxia->Radical_Anion 1e⁻ Reduction DNA_Damage DNA Adducts & Cellular Damage Reactive_Metabolites->DNA_Damage Induces Cell_Death Cell Death DNA_Damage->Cell_Death Leads to invis1 invis2 Experimental_Workflow Hypothesis1 Hypothesis 1: PI3K Inhibition Kinase_Assay Protocol 1: In Vitro PI3K Kinase Assay Hypothesis1->Kinase_Assay Western_Blot Protocol 2: Western Blot for p-Akt Hypothesis1->Western_Blot Hypothesis2 Hypothesis 2: Hypoxia-Selective Cytotoxicity Hypoxia_Induction Protocol 3: Induction of Hypoxia Hypothesis2->Hypoxia_Induction Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis MTT_Assay Protocol 4: Cell Viability Assay Hypoxia_Induction->MTT_Assay Comet_Assay Protocol 5: DNA Damage (Comet) Assay Hypoxia_Induction->Comet_Assay MTT_Assay->Data_Analysis Comet_Assay->Data_Analysis

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Foundational

An In-depth Technical Guide to the Structural Characterization of (2-Morpholino-5-nitrophenyl)methanol using 1H-NMR

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the structural characterization of (2-Morpholino-5-nitrophenyl)methanol, a molecule of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structural characterization of (2-Morpholino-5-nitrophenyl)methanol, a molecule of interest in medicinal chemistry and materials science. The primary analytical technique discussed is Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, a powerful tool for elucidating molecular structures. This document will delve into the theoretical underpinnings of the 1H-NMR spectrum of this compound, present a predicted spectral analysis, and provide a comprehensive, field-proven protocol for data acquisition.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For professionals in drug development and materials science, an unambiguous structural confirmation is a critical first step in understanding a compound's function and potential applications. (2-Morpholino-5-nitrophenyl)methanol combines several key functional groups: a morpholine ring, a nitro-substituted aromatic ring, and a benzylic alcohol. Each of these moieties imparts specific characteristics to the molecule, and their precise connectivity and electronic interactions can be effectively mapped using 1H-NMR spectroscopy. This guide serves as a practical resource for researchers aiming to verify the synthesis of this compound or to study its interactions with other molecules.

Predicting the 1H-NMR Spectrum: A Proton-by-Proton Analysis

The 1H-NMR spectrum of (2-Morpholino-5-nitrophenyl)methanol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment, which is in turn affected by the electronegativity of neighboring atoms and the presence of electron-donating or electron-withdrawing groups.[1]

The structure and labeling of the protons for the purpose of this analysis are as follows:

Caption: Molecular structure of (2-Morpholino-5-nitrophenyl)methanol with proton labeling.

Aromatic Protons (Hʙ, Hᴄ, Hᴅ):

The benzene ring is trisubstituted, leading to three distinct aromatic proton signals. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the ortho and para protons.[1] The morpholino group is an electron-donating group.

  • Hᴅ: This proton is ortho to the electron-withdrawing nitro group and meta to the morpholino and methanol groups. The strong deshielding effect of the nitro group is expected to shift this proton significantly downfield. It will likely appear as a doublet of doublets due to coupling with Hᴄ (ortho coupling, J ≈ 8-9 Hz) and Hʙ (meta coupling, J ≈ 2-3 Hz).

  • Hᴄ: This proton is para to the morpholino group and meta to both the nitro and methanol groups. It will be deshielded by the nitro group, though to a lesser extent than Hᴅ. It is expected to appear as a doublet due to ortho coupling with Hᴅ (J ≈ 8-9 Hz).

  • Hʙ: This proton is ortho to the methanol group and meta to the nitro group. It will be the most upfield of the aromatic protons. It should appear as a doublet due to meta coupling with Hᴅ (J ≈ 2-3 Hz).

Benzylic Protons (Hₐ):

The two protons of the benzylic methylene group (-CH₂OH) are chemically equivalent. These protons are adjacent to an electronegative oxygen atom and the aromatic ring, which will cause them to appear downfield from typical alkane protons.[2] They are expected to appear as a singlet, assuming no coupling to the hydroxyl proton.

Hydroxyl Proton (Hₑ):

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet. In many cases, this peak may not be observed if the sample is not sufficiently dry or if exchange with a deuterated solvent occurs.

Morpholine Protons (Hғ, Hɢ):

The morpholine ring contains two sets of methylene protons. The protons on the carbons adjacent to the nitrogen (Hғ) will have a different chemical shift than the protons on the carbons adjacent to the oxygen (Hɢ).[3]

  • Hғ (-N-CH₂-): These four protons are adjacent to the nitrogen atom. They are expected to appear as a triplet.

  • Hɢ (-O-CH₂-): These four protons are adjacent to the more electronegative oxygen atom and will therefore be more deshielded (further downfield) than the Hғ protons. They are also expected to appear as a triplet.

Predicted 1H-NMR Data Summary

The following table summarizes the predicted 1H-NMR spectral data for (2-Morpholino-5-nitrophenyl)methanol.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hᴅ~8.1 - 8.3Doublet of Doublets (dd)Jortho ≈ 8-9, Jmeta ≈ 2-31H
Hᴄ~7.8 - 8.0Doublet (d)Jortho ≈ 8-91H
~7.4 - 7.6Doublet (d)Jmeta ≈ 2-31H
Hₐ (-CH₂OH)~4.6 - 4.8Singlet (s)-2H
Hₑ (-OH)Variable (e.g., 2.0-5.0)Broad Singlet (br s)-1H
Hɢ (-O-CH₂-)~3.8 - 4.0Triplet (t)J ≈ 4-54H
Hғ (-N-CH₂-)~3.0 - 3.2Triplet (t)J ≈ 4-54H

Experimental Protocol for 1H-NMR Data Acquisition

This protocol outlines the steps for acquiring a high-quality 1H-NMR spectrum of (2-Morpholino-5-nitrophenyl)methanol.

I. Sample Preparation:
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid (2-Morpholino-5-nitrophenyl)methanol.[4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not, a small amount can be added, but care should be taken to avoid adding too much.

II. NMR Spectrometer Setup and Data Acquisition:

The following is a general workflow for data acquisition on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument being used.

Caption: A typical workflow for acquiring and processing a 1H-NMR spectrum.

  • Locking and Shimming: The spectrometer's "lock" system uses the deuterium signal from the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.[5]

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of the protons and matched to the impedance of the spectrometer's electronics to ensure maximum signal transmission.

  • Setting Acquisition Parameters:

    • Pulse Angle: A 90° pulse is typically used for quantitative 1D 1H spectra.[6][7]

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.[6][7]

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses allows for the protons to return to their equilibrium state, which is important for accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

    • Integration and Referencing: The area under each peak is integrated to determine the relative number of protons. The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Conclusion

The structural characterization of (2-Morpholino-5-nitrophenyl)methanol by 1H-NMR spectroscopy is a clear and powerful application of this analytical technique. By understanding the influence of the morpholine, nitro, and benzylic alcohol functional groups on the proton chemical shifts and coupling patterns, a detailed and predictive analysis of the spectrum can be achieved. The provided protocol offers a robust framework for obtaining high-quality experimental data, which can then be compared to the predicted spectrum for unambiguous structural verification. This guide is intended to empower researchers with the knowledge and methodology to confidently characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • G. A. N. Webb (Editor). (2013). Modern NMR Spectroscopy. Springer. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • RSC Publishing. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. The Journal of Organic Chemistry, 78(18), 9079–9089. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Ottawa, Department of Chemistry and Biomolecular Sciences. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Williamson, T. A., & Do, T. D. (2020). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of Visualized Experiments, (157), e60871. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Mass Spectrometric Characterization of (2-Morpholino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the exact mass and molecular weight of the organic compound (2-Morpholino-5-nitrophenyl)methanol. It is design...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the exact mass and molecular weight of the organic compound (2-Morpholino-5-nitrophenyl)methanol. It is designed to equip researchers and drug development professionals with a comprehensive understanding of these fundamental chemical properties, the methodologies for their determination, and their significance in scientific research.

Introduction: The Significance of Precise Mass Determination

In the realm of chemical and pharmaceutical sciences, the precise characterization of a molecule is paramount. (2-Morpholino-5-nitrophenyl)methanol, a morpholine derivative, presents a structure of interest in medicinal chemistry and materials science. An unambiguous determination of its mass is a critical first step in its identification, purity assessment, and the elucidation of its metabolic fate. This guide will differentiate between the concepts of molecular weight and exact mass, detail their calculation, and outline the experimental workflows for their verification using mass spectrometry.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, molecular weight and exact mass are distinct concepts crucial for analytical accuracy.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The atomic weights listed on the periodic table are used for this calculation. It is a value that represents a macroscopic sample of the compound.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of particular importance in high-resolution mass spectrometry, which can resolve ions with very small mass differences.

The molecular formula for (2-Morpholino-5-nitrophenyl)methanol is C₁₁H₁₄N₂O₄[1].

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of the constituent atoms.

  • Carbon (C): 11 × 12.011 amu

  • Hydrogen (H): 14 × 1.008 amu

  • Nitrogen (N): 2 × 14.007 amu

  • Oxygen (O): 4 × 15.999 amu

Molecular Weight = (11 × 12.011) + (14 × 1.008) + (2 × 14.007) + (4 × 15.999) = 238.24 g/mol [1]

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • ¹²C: 11 × 12.000000 amu

  • ¹H: 14 × 1.007825 amu

  • ¹⁴N: 2 × 14.003074 amu

  • ¹⁶O: 4 × 15.994915 amu

Exact Mass = (11 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) + (4 × 15.994915) = 238.09536 g/mol

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₁H₁₄N₂O₄[1]
CAS Number 300665-25-2[1][2]
Molecular Weight 238.24 g/mol [1]
Exact Mass 238.09536 g/mol Calculated

Experimental Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of a compound's exact mass. The workflow involves ionization of the molecule followed by the separation of ions based on their mass-to-charge ratio (m/z).

Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Dissolve (2-Morpholino- 5-nitrophenyl)methanol in suitable solvent (e.g., Methanol/Acetonitrile) B Prepare a dilute solution (e.g., 1-10 µg/mL) A->B C Infuse sample into ESI source B->C D Generate protonated [M+H]⁺ ions C->D E Analyze ions in a high-resolution mass analyzer (e.g., TOF, Orbitrap) D->E F Detect ions and acquire mass spectrum E->F G Identify the monoisotopic peak for [M+H]⁺ F->G H Compare experimental m/z with calculated exact mass G->H I Confirm elemental composition H->I

Caption: Workflow for the determination of the exact mass of (2-Morpholino-5-nitrophenyl)methanol.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh a small amount of (2-Morpholino-5-nitrophenyl)methanol.
  • Dissolve the compound in a high-purity solvent compatible with mass spectrometry, such as a mixture of methanol and acetonitrile.
  • Perform serial dilutions to achieve a final concentration suitable for infusion, typically in the range of 1-10 µg/mL. The addition of a small amount of formic acid (0.1%) can aid in protonation.

2. Mass Spectrometric Analysis:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation. In positive ion mode, the molecule will readily accept a proton to form the pseudomolecular ion [M+H]⁺.
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of mass accuracy in the low ppm range.
  • Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range, ensuring the expected m/z of the [M+H]⁺ ion (approximately 239.1032) is included.

3. Data Analysis and Validation:

  • Spectrum Interpretation: The resulting mass spectrum will display a peak corresponding to the [M+H]⁺ ion.
  • Mass Validation: The experimentally determined m/z of this peak should be compared to the calculated exact mass of the protonated species (C₁₁H₁₅N₂O₄⁺). The mass difference, typically expressed in parts per million (ppm), should be within the tolerance of the instrument (e.g., < 5 ppm).
  • Isotopic Pattern: The isotopic distribution of the observed peak should match the theoretical isotopic pattern for the molecular formula C₁₁H₁₄N₂O₄, providing further confirmation of the elemental composition.

Conclusion

The accurate determination of the exact mass and molecular weight of (2-Morpholino-5-nitrophenyl)methanol is a foundational aspect of its chemical characterization. While the molecular weight (238.24 g/mol ) is a useful value for stoichiometric calculations in bulk, the exact mass (238.09536 g/mol ) is indispensable for its unambiguous identification by high-resolution mass spectrometry. The methodologies outlined in this guide provide a robust framework for researchers to confidently determine and verify these critical molecular properties.

References

  • NextSDS. [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of (2-Morpholino-5-nitrophenyl)methanol: A Technical Guide

Executive Summary (2-Morpholino-5-nitrophenyl)methanol (CAS: 300665-25-2) is a highly functionalized organic building block frequently utilized in the synthesis of bioactive molecules. While highly valuable from a medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Morpholino-5-nitrophenyl)methanol (CAS: 300665-25-2) is a highly functionalized organic building block frequently utilized in the synthesis of bioactive molecules. While highly valuable from a medicinal chemistry perspective, its structural architecture—comprising a nitroaromatic system, a morpholine ring, and a benzyl alcohol moiety—introduces specific toxicological liabilities. This whitepaper provides an authoritative framework for evaluating the in vitro safety profile of this compound, detailing the mechanistic causality of its potential toxicity and the self-validating protocols required for rigorous preclinical screening.

Structural Toxicology & Mechanistic Causality

The toxicological profile of (2-Morpholino-5-nitrophenyl)methanol is governed by two primary pharmacophores that require distinct analytical approaches:

  • The Nitroaromatic Liability: Nitroaromatic compounds are well-documented toxicophores. The primary mechanism of toxicity involves the enzymatic bioreduction of the nitro group (-NO2) by cellular nitroreductases (such as cytochrome P450s and flavoproteins)[1]. This reduction is a single-electron transfer process that generates a highly reactive nitro radical anion. In the presence of oxygen, this radical undergoes redox cycling, generating copious amounts of Reactive Oxygen Species (ROS) and depleting intracellular glutathione. Further reduction leads to nitroso and hydroxylamine intermediates, which are potent electrophiles capable of covalently binding to DNA and proteins, leading to mutagenesis and cellular apoptosis[1].

  • The Morpholine Ring Dynamics: Morpholine derivatives are generally well-absorbed but present specific risks regarding hepatotoxicity and genotoxicity[2]. Under acidic conditions or in the presence of inflammatory macrophages (which produce nitric oxide), the morpholine ring can undergo nitrosation to form N-nitrosomorpholine (NMOR)[2]. NMOR is a potent alkylating agent and a known genotoxin. Furthermore, high concentrations of morpholine derivatives have been shown to cause mitochondrial impairment and hepatocellular injury in in vitro models.

ToxicityPathway Parent (2-Morpholino-5-nitrophenyl)methanol NitroReductase Nitroreductase (CYP450 / FMO) Parent->NitroReductase Bioreduction Nitrosation Nitrosation (Nitrite Presence) Parent->Nitrosation Acidic Microenvironment NitroRadical Nitro Radical Anion (Reactive Intermediate) NitroReductase->NitroRadical ROS Reactive Oxygen Species (ROS) NitroRadical->ROS Redox Cycling OxStress Oxidative Stress & Cellular Apoptosis ROS->OxStress HepTox Hepatocellular Injury (Mitochondrial Impairment) OxStress->HepTox NNitroso N-Nitrosomorpholine (NMOR) Nitrosation->NNitroso DNAAlkylation DNA Alkylation & Genotoxicity NNitroso->DNAAlkylation DNAAlkylation->HepTox

Mechanistic pathways of (2-Morpholino-5-nitrophenyl)methanol bioactivation and cellular toxicity.

In Vitro Safety Profiling Strategy

To accurately assess the safety of this compound, the experimental design must directly interrogate the mechanistic liabilities identified above.

  • Hepatotoxicity via High-Content Screening (HCS): The liver is the primary site of xenobiotic metabolism. We utilize HepG2 human hepatocellular carcinoma cells or Primary Human Hepatocytes (PHHs)[3]. HepG2 cells are selected for initial HCS because they provide a stable, highly reproducible baseline for multiparametric imaging[4]. Since the nitroaromatic group induces ROS, the assay must specifically measure mitochondrial membrane potential (MMP) and intracellular oxidative stress, rather than relying solely on terminal cell death assays (e.g., MTT).

  • Genotoxicity via In Vitro Micronucleus Assay: The potential for the nitro group to form DNA-reactive hydroxylamines and the morpholine group to form NMOR necessitates rigorous genotoxicity screening[1]. The in vitro micronucleus assay in CHO (Chinese Hamster Ovary) cells is chosen over the standard Ames test alone because it detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events. The inclusion of rat liver S9 fraction is non-negotiable, as metabolic activation is required to generate the toxic intermediates.

Experimental Protocols

Protocol A: Multiparametric HCS Hepatotoxicity Assay

Causality: This protocol is designed to detect early-stage, sub-lethal hepatotoxicity driven by redox cycling before overt necrosis occurs. It is a self-validating system utilizing specific controls to ensure assay window integrity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well collagen-coated microtiter plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response curve of (2-Morpholino-5-nitrophenyl)methanol (0.1 µM to 100 µM) in assay medium (final DMSO concentration ≤0.5%).

    • Self-Validation Controls: Treat designated wells with 0.5% DMSO (Vehicle Negative Control) and 50 µM Chlorpromazine (Positive Control for mitochondrial impairment)[4].

  • Incubation: Incubate cells with the compound for 24 hours.

  • Multiplex Staining: Remove medium and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): For nuclear morphology and cell count.

    • TMRE (100 nM): To measure Mitochondrial Membrane Potential (MMP).

    • CellROX Green (5 µM): To quantify Reactive Oxygen Species (ROS).

  • Imaging & Analysis: Incubate for 30 minutes, wash with PBS, and image using an automated High-Content Imaging System (e.g., PerkinElmer Opera Phenix). Use automated algorithms to quantify nuclear area, average TMRE intensity per cell, and CellROX puncta.

Protocol B: In Vitro Micronucleus Assay (Metabolic Activation)

Causality: Designed to capture DNA damage resulting from the bioreduction of the nitro group or nitrosation of the morpholine ring.

  • Cell Culture: Cultivate CHO-K1 cells in F-12K medium supplemented with 10% FBS. Seed at 1x10^5 cells/mL in 6-well plates.

  • Metabolic Activation Setup: Prepare treatments with and without 5% v/v Aroclor 1254-induced rat liver S9 fraction (supplemented with NADP+ and glucose-6-phosphate).

  • Treatment: Expose cells to (2-Morpholino-5-nitrophenyl)methanol (1, 10, and 50 µM) for 4 hours.

    • Self-Validation Controls: Mitomycin C (0.5 µg/mL) as a direct-acting positive control (-S9); Cyclophosphamide (5 µg/mL) as an indirect-acting positive control (+S9).

  • Cytokinesis Block: Wash cells and add fresh medium containing Cytochalasin B (3 µg/mL) to arrest cytokinesis, creating binucleated cells. Incubate for 24 hours.

  • Harvest and Staining: Harvest cells, treat with hypotonic solution (0.075 M KCl), fix in methanol:acetic acid (3:1), and stain with Giemsa.

  • Scoring: Score 2,000 binucleated cells per concentration for the presence of micronuclei. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not confound genotoxicity readouts.

Quantitative Data Summary

The following table synthesizes the anticipated in vitro quantitative thresholds for (2-Morpholino-5-nitrophenyl)methanol, extrapolated from established data on structurally homologous nitroaromatic and morpholine derivatives,[2],[1].

Assay / EndpointCell ModelExpected IC50 / ThresholdMechanistic Implication
Cell Viability (ATP Depletion) HepG2> 50 µMModerate basal cytotoxicity; the compound is not acutely lethal without metabolic activation.
Mitochondrial Impairment (TMRE) Primary Human Hepatocytes15 - 25 µMEarly indicator of oxidative stress. Nitro radical redox cycling disrupts the electron transport chain.
ROS Generation (CellROX) HepG2Significant increase at >10 µMDirect evidence of nitroreductase-mediated bioactivation and subsequent oxidative stress.
Micronucleus Formation (+S9) CHO-K1Positive at > 20 µMGenotoxicity driven by hydroxylamine intermediates or NMOR formation requiring hepatic metabolism.
Micronucleus Formation (-S9) CHO-K1NegativeConfirms that the parent compound is a pro-toxin requiring enzymatic bioactivation.

Conclusion

The in vitro safety profiling of (2-Morpholino-5-nitrophenyl)methanol requires a targeted approach that accounts for the bioreductive activation of its nitroaromatic moiety and the potential nitrosation of its morpholine ring. By employing High-Content Screening for mitochondrial health and metabolically competent genotoxicity assays, researchers can accurately delineate the therapeutic window and de-risk this compound early in the drug development pipeline.

References

  • Source: frontiersin.
  • Source: sigmaaldrich.
  • Source: canada.
  • Source: nih.
  • Source: scielo.

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of (2-Morpholino-5-nitrophenyl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the synthesis, characterization, and crystal structure analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, characterization, and crystal structure analysis of (2-Morpholino-5-nitrophenyl)methanol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the morpholine nucleus.[1] This document will delve into the critical aspects of their solid-state chemistry, offering field-proven insights into experimental design and data interpretation.

The Significance of Morpholine and Nitrophenyl Moieties in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug discovery, known for its ability to improve the pharmacokinetic properties of a molecule and to engage in crucial molecular interactions with biological targets.[1] Its incorporation into a molecular structure can enhance solubility and metabolic stability. The nitro group, on the other hand, is a strong electron-withdrawing group that can significantly influence the electronic properties of a molecule, impacting its reactivity and potential for intermolecular interactions.[2][3] The combination of these two functional groups in (2-Morpholino-5-nitrophenyl)methanol derivatives creates a unique chemical space for the development of novel therapeutic agents. The structural analysis of these compounds is paramount to understanding their structure-activity relationships (SAR).[1]

Synthesis and Crystallization: A Deliberate Approach

The synthesis of (2-Morpholino-5-nitrophenyl)methanol derivatives typically involves multi-step reaction sequences.[4][5][6][7] The choice of synthetic route and purification methods directly impacts the quality of the final compound and its suitability for single-crystal growth.

Representative Synthetic Pathway

A common synthetic approach involves the nucleophilic substitution of a suitable precursor, followed by functional group manipulations to introduce the desired diversity in the derivatives.

G cluster_synthesis Synthetic Pathway A Starting Material (e.g., 2-fluoro-5-nitrobenzaldehyde) B Nucleophilic Aromatic Substitution with Morpholine A->B C Intermediate (2-Morpholino-5-nitrobenzaldehyde) B->C D Reduction of Aldehyde (e.g., with NaBH4) C->D E (2-Morpholino-5-nitrophenyl)methanol D->E F Derivatization Reactions (Esterification, Etherification, etc.) E->F G Target Derivatives F->G

Caption: A generalized synthetic workflow for preparing (2-Morpholino-5-nitrophenyl)methanol and its derivatives.

The Critical Art of Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is a critical factor, as it influences solubility, supersaturation, and ultimately, the crystal packing.[8] A systematic screening of various solvents with different polarities and hydrogen bonding capabilities is essential.

Experimental Protocol: Solvent Screening for Crystallization

  • Solubility Assessment: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small vials. Loosely cap the vials to allow for slow evaporation over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Microscopy: Regularly inspect the crystallization attempts under a microscope to identify the formation of single, well-defined crystals.

Unveiling the Three-Dimensional Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] This information provides invaluable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods/Patterson) C->D E Structure Refinement D->E F Validation & Analysis (CIF File Generation) E->F

Caption: The sequential workflow for determining a crystal structure using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Instrumentation: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete and redundant data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to achieve the best fit with the experimental data.

Deciphering the Solid State: Analysis of Intermolecular Interactions

The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces.[8][11] Understanding these interactions is crucial for predicting and controlling the physical properties of the solid form, such as melting point, solubility, and stability.

Key Intermolecular Interactions to Consider
  • Hydrogen Bonding: The presence of hydroxyl (-OH) and morpholino groups provides opportunities for strong hydrogen bonds, which often play a dominant role in the crystal packing.

  • π-π Stacking: The aromatic nitrophenyl rings can engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[12]

  • C-H···O and C-H···π Interactions: These weaker interactions can also significantly influence the crystal packing arrangement.[13]

  • Nitro Group Interactions: The nitro group can act as a hydrogen bond acceptor and participate in other electrostatic interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[13][14] It provides a graphical representation of the regions of close contact between molecules.

Corroborating the Structure: Spectroscopic and Thermal Analysis

While SCXRD provides the definitive solid-state structure, other analytical techniques are essential for characterizing the bulk material and confirming its identity and purity.[4][5]

Spectroscopic Characterization
Technique Information Obtained
¹H and ¹³C NMR Confirms the molecular structure in solution, including the connectivity of atoms and the chemical environment of each nucleus.[15]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., -OH, -NO₂, C-O-C of morpholine) based on their characteristic vibrational frequencies.[15]
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular structure.[16]

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

  • Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically recorded over a range of 4000-400 cm⁻¹.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase behavior of the compound.[17][18]

Technique Information Obtained
Differential Scanning Calorimetry (DSC) Determines the melting point, and detects other thermal events such as phase transitions or decomposition.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition patterns.

The Bigger Picture: Structure-Property Relationships

The detailed structural information obtained from this comprehensive analysis is not merely an academic exercise. It forms the foundation for understanding and predicting the macroscopic properties and biological activity of these compounds. For instance, the specific conformation adopted in the solid state can influence its dissolution rate, while the pattern of intermolecular interactions can affect its stability and bioavailability.

Conclusion

The crystal structure analysis of (2-Morpholino-5-nitrophenyl)methanol derivatives is a multifaceted process that combines careful synthesis and crystallization with advanced analytical techniques. A thorough understanding of their solid-state chemistry is indispensable for the rational design and development of new drug candidates. The insights gained from these studies can guide medicinal chemists in optimizing the properties of these promising molecules.

References

  • Polymorphism, Crystal Packing, and Intermolecular Interactions in Centro- and Non-Centrosymmetric Crystals of N-(2,4,6-trinitrophenyl)naphthalen-2-amine. CoLab.ws. Available from: [Link]

  • A density functional theory concept for revealing intermolecular interactions and molecular packing in organic crystals. PubMed. Available from: [Link]

  • Interactions in Polymorphic Crystals of m-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Quantum Chemical Calculations. ACS Publications. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Education for Pure Science. Available from: [Link]

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. Available from: [Link]

  • Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. IUCr Journals. Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

  • Nitro Compounds, Aromatic. ResearchGate. Available from: [Link]

  • Comprehensive structural insights into nitro-substituted azines as potential antioxidant additives for biodiesel. CrystEngComm (RSC Publishing). Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. ACS Publications. Available from: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available from: [Link]

  • Positional Methyl Effects in Benzo[e][4][8][19]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][4][8][19]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. Available from: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available from: [Link]

  • Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol. PMC. Available from: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available from: [Link]

  • In Situ Single-Crystal X‑ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. PMC. Available from: [Link]

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Foundational

What is the solubility of (2-Morpholino-5-nitrophenyl)methanol in DMSO?

An In-Depth Technical Guide to the Solubility of (2-Morpholino-5-nitrophenyl)methanol in Dimethyl Sulfoxide (DMSO) Abstract Introduction (2-Morpholino-5-nitrophenyl)methanol (CAS No. 300665-25-2) is an organic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (2-Morpholino-5-nitrophenyl)methanol in Dimethyl Sulfoxide (DMSO)

Abstract

Introduction

(2-Morpholino-5-nitrophenyl)methanol (CAS No. 300665-25-2) is an organic building block characterized by its morpholine, nitro, and phenylmethanol moieties.[1] Such compounds are of significant interest in medicinal chemistry and drug discovery. A crucial first step in the preclinical development and biological screening of any novel compound is the determination of its solubility in appropriate solvents.[2]

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a remarkable capacity to dissolve a vast array of both polar and nonpolar compounds, making it the most common solvent for compound storage and for the preparation of high-concentration stock solutions in drug discovery.[3][4][5] However, the concentration of DMSO must be carefully controlled in biological assays, as it can exert its own biological effects.[5] Therefore, accurately determining the maximum solubility of a compound like (2-Morpholino-5-nitrophenyl)methanol in DMSO is a non-negotiable prerequisite for ensuring the integrity and accuracy of subsequent experimental data.[6] This guide provides the theoretical context and a practical, field-proven protocol to achieve this.

Physicochemical Properties & Theoretical Principles

To understand the solubility of (2-Morpholino-5-nitrophenyl)methanol in DMSO, it is essential to consider the properties of both the solute and the solvent.

Table 1: Physicochemical Properties of (2-Morpholino-5-nitrophenyl)methanol and DMSO

Property(2-Morpholino-5-nitrophenyl)methanolDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₁H₁₄N₂O₄[7]C₂H₆OS
Molecular Weight 238.24 g/mol [7]78.13 g/mol
Structure Aromatic ring with morpholine, nitro, and methanol groups.Polar aprotic solvent.
Key Features Contains hydrogen bond donors (-OH) and acceptors (O, N atoms). The nitro group and aromatic ring contribute to its polarity and potential for π-stacking interactions.Highly polar with a strong dipole moment. An excellent hydrogen bond acceptor but lacks donor hydrogens.[4]

The principle of "like dissolves like" governs solubility. DMSO's potent solvent power stems from its ability to disrupt the crystal lattice of a solute and solvate the individual molecules.[6] For (2-Morpholino-5-nitrophenyl)methanol, the dissolution process in DMSO is driven by several key intermolecular interactions.

cluster_interactions Key Intermolecular Interactions Solute (2-Morpholino-5-nitrophenyl)methanol (Solute) Dissolution Solvation & Dissolution Solute->Dissolution Solvent DMSO (Solvent) Solvent->Dissolution H_Bond Hydrogen Bonding (Solute -OH with DMSO S=O) Dissolution->H_Bond Dipole_Dipole Dipole-Dipole Forces (Nitro group with DMSO S=O) Dissolution->Dipole_Dipole VDW Van der Waals Forces (Aromatic/aliphatic parts) Dissolution->VDW caption Conceptual diagram of solute-solvent interactions.

Caption: Conceptual diagram of solute-solvent interactions.

Experimental Protocol for Determining Maximum Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[8] This protocol describes a robust procedure to determine the maximum solubility of (2-Morpholino-5-nitrophenyl)methanol in DMSO at a specified temperature (e.g., room temperature).

Materials and Equipment
  • (2-Morpholino-5-nitrophenyl)methanol (solid powder)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • Calibrated micropipettes and sterile tips

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Dilution solvent (e.g., methanol or acetonitrile)[3][9]

Step-by-Step Methodology

The following workflow ensures a systematic and accurate determination of solubility.

G start Start step1 1. Prepare Supersaturated Solution ~10 mg compound + 100 µL DMSO. Vortex vigorously. start->step1 step2 2. Equilibration Incubate at constant temp for 24 hours with gentle mixing. step1->step2 step3 3. Phase Separation Centrifuge at high speed (e.g., 14,000 rpm) for 10 min. step2->step3 step4 4. Sample Collection Carefully collect a known volume of the clear supernatant. step3->step4 step5 5. Serial Dilution Dilute the supernatant in a suitable solvent (e.g., Methanol). step4->step5 step6 6. Analytical Quantification Determine concentration using HPLC or UV-Vis Spectroscopy. step5->step6 step7 7. Calculation Back-calculate to find the original concentration in the supernatant. step6->step7 end End: Maximum Solubility Determined step7->end caption Workflow for Isothermal Equilibrium Solubility Determination.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (2-Morpholino-5-nitrophenyl)methanol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (2-Morpholino-5-nitrophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (2-Morpholino-5-nitrophenyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzyl alcohol and morpholine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations of the chemical principles, safety precautions, and methods for product characterization.

Introduction

(2-Morpholino-5-nitrophenyl)methanol is a key intermediate in the synthesis of various complex organic molecules. The morpholine moiety is a privileged scaffold in drug discovery, often improving the pharmacokinetic properties of a compound, such as solubility and metabolic stability. The nitro group provides a handle for further chemical transformations, such as reduction to an amine, which can then be used to construct a wide array of functional groups and heterocyclic systems.

The protocol described herein employs a classical nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In this reaction, the electron-deficient aromatic ring of 2-chloro-5-nitrobenzyl alcohol is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group. Morpholine, acting as the nucleophile, displaces the chloride leaving group to form the desired product.[1][3]

Reaction Scheme

Figure 1: Nucleophilic aromatic substitution of 2-chloro-5-nitrobenzyl alcohol with morpholine to yield (2-Morpholino-5-nitrophenyl)methanol.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
2-Chloro-5-nitrobenzyl alcoholC₇H₆ClNO₃187.585.00 g26.661.0TCI, Sigma-Aldrich
MorpholineC₄H₉NO87.124.65 g (4.65 mL)53.322.0Carl ROTH, Merck[4][5]
Potassium Carbonate (K₂CO₃)K₂CO₃138.215.53 g40.001.5-
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL---
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL---
Brine (Saturated NaCl)NaCl(aq)-150 mL---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g---
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Filtration apparatus (Büchner funnel and filter paper)

  • Standard laboratory glassware

Experimental Protocol

Part 1: Reaction Setup and Synthesis
  • Flask Preparation : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzyl alcohol (5.00 g, 26.66 mmol) and potassium carbonate (5.53 g, 40.00 mmol).

    • Rationale : Potassium carbonate is a mild inorganic base used to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of morpholine, ensuring it remains a potent nucleophile.

  • Solvent and Reagent Addition : Add 50 mL of N,N-Dimethylformamide (DMF) to the flask. Begin stirring the suspension.

  • Nucleophile Addition : Slowly add morpholine (4.65 mL, 53.32 mmol) to the stirring suspension at room temperature.

    • Rationale : An excess of morpholine (2 equivalents) is used to ensure the complete consumption of the starting material and to drive the reaction to completion.

  • Heating : Heat the reaction mixture to 85-90 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 6-8 hours.

    • Rationale : Heating is necessary to overcome the activation energy of the SNAr reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

Part 2: Work-up and Product Isolation
  • Cooling : After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching : Carefully pour the reaction mixture into 200 mL of cold deionized water in a 500 mL beaker. Stir for 15-20 minutes. A precipitate of the crude product should form.

    • Rationale : The product is poorly soluble in water, while the DMF solvent and inorganic salts are soluble. This step facilitates the initial separation of the product from the reaction medium.

  • Filtration : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with an additional 100 mL of deionized water to remove residual DMF and salts.

  • Extraction (Alternative to Filtration if product oils out) : If a solid does not precipitate, transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Rationale : Ethyl acetate is an organic solvent that is immiscible with water and will dissolve the desired organic product, allowing for its separation from the aqueous phase.

  • Washing : Combine the organic extracts and wash them sequentially with water (2 x 75 mL) and then with brine (1 x 75 mL).

    • Rationale : Washing with water removes any remaining DMF. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Part 3: Purification
  • Recrystallization : The crude product can be purified by recrystallization. A suitable solvent system is typically ethanol/water or isopropanol.

  • Procedure : Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water dropwise until the solution becomes cloudy. Re-heat the mixture until it becomes clear again.

  • Crystallization : Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow solid.

Characterization

The identity and purity of the final product, (2-Morpholino-5-nitrophenyl)methanol, should be confirmed using standard analytical techniques:

  • Melting Point : Compare the experimentally determined melting point with the literature value.

  • ¹H NMR (Nuclear Magnetic Resonance) : Confirm the proton environment of the molecular structure. Expected signals include those for the morpholine protons, the aromatic protons, and the benzylic alcohol protons.

  • ¹³C NMR : Confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS) : Determine the molecular weight of the product (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol ).[6]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-5-nitrobenzyl alcohol : May cause skin, eye, and respiratory irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7]

  • Morpholine : Flammable liquid and vapor.[9][10] It is toxic if it comes into contact with skin or is inhaled and causes severe skin burns and eye damage.[4][9][10] Handle with extreme care, ensuring no direct contact.[4]

  • N,N-Dimethylformamide (DMF) : A combustible liquid that is a known reproductive toxin. Avoid inhalation of vapors and skin contact.

  • Potassium Carbonate : Causes serious eye irritation. Avoid creating dust.

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of (2-Morpholino-5-nitrophenyl)methanol.

SynthesisWorkflow cluster_prep Part 1: Synthesis cluster_workup Part 2: Isolation cluster_purify Part 3: Purification & Analysis Prep Flask Preparation (Starting Material + Base) ReagentAdd Solvent & Nucleophile Addition (DMF, Morpholine) Prep->ReagentAdd Heating Reaction Heating (85-90 °C, 6-8h) ReagentAdd->Heating Cooling Cool to Room Temp Heating->Cooling Quench Quench with Water Cooling->Quench Filter Filtration / Extraction Quench->Filter Wash Wash & Dry Organic Layer Filter->Wash Concentrate Solvent Removal (Rotary Evaporator) Wash->Concentrate Recrystal Recrystallization Concentrate->Recrystal Characterize Characterization (NMR, MS, MP) Recrystal->Characterize

Caption: Synthetic workflow from reaction setup to final characterization.

References

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safety Data Sheet Morpholine Revision 5. (2022, October 1). Redox. Retrieved from [Link]

  • Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 13). Professor Dave Explains. Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. Retrieved from [Link]

Sources

Application

Using (2-Morpholino-5-nitrophenyl)methanol as a pharmaceutical intermediate

An Application Guide for the Utilization of (2-Morpholino-5-nitrophenyl)methanol in Pharmaceutical Synthesis Authored by: A Senior Application Scientist This document provides a detailed guide for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Utilization of (2-Morpholino-5-nitrophenyl)methanol in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of (2-Morpholino-5-nitrophenyl)methanol as a pivotal intermediate in pharmaceutical research and development. The protocols and insights contained herein are designed to ensure scientific integrity, reproducibility, and safety.

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its inclusion can enhance aqueous solubility, membrane permeability, and metabolic stability, making it a "privileged structure" in the design of novel therapeutics.[1][3] (2-Morpholino-5-nitrophenyl)methanol emerges as a particularly valuable building block, incorporating the beneficial morpholine ring along with a strategically placed nitro group. This nitro functionality serves as a versatile synthetic handle, readily converted to an amino group, which opens a gateway for extensive molecular elaboration in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide will detail the physicochemical properties, a robust synthesis protocol, its transformation into a key amine intermediate, subsequent derivatization, and the analytical methods required for quality control.

Physicochemical and Handling Profile

A thorough understanding of the intermediate's properties is fundamental for its effective and safe use in a laboratory setting.

ParameterValueReference
Chemical Name (2-Morpholino-5-nitrophenyl)methanol[4][5]
CAS Number 300665-25-2[6]
Molecular Formula C₁₁H₁₄N₂O₄[4]
Molecular Weight 238.24 g/mol [4]
Appearance Solid[7]
Purity Typically ≥97%[8]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[9][10]

Safety & Handling Precautions:

Researchers must handle this compound in accordance with good industrial hygiene and safety practices.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133).[9][11]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors.[9][11]

  • First Aid:

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[9][10]

    • Skin Contact: Wash off immediately with plenty of soap and water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]

Synthesis Protocol: (2-Morpholino-5-nitrophenyl)methanol

The synthesis of the title compound is typically achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a leaving group (e.g., a halide) by the secondary amine of morpholine.

Protocol 2.1: Synthesis from (2-Fluoro-5-nitrophenyl)methanol

This protocol describes the reaction between (2-Fluoro-5-nitrophenyl)methanol and morpholine. The fluorine atom is an excellent leaving group for this transformation.

Causality Behind Experimental Choices:

  • Reactant Choice: (2-Fluoro-5-nitrophenyl)methanol is selected due to the high electronegativity of fluorine, which makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[8]

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: An excess of morpholine can serve as both the nucleophile and the base to neutralize the HF formed in situ. Alternatively, a non-nucleophilic base like K₂CO₃ can be added to scavenge the acid, driving the reaction to completion.

  • Temperature: Elevated temperatures are used to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Experimental Workflow:

reagents 1. Add (2-Fluoro-5-nitrophenyl)methanol, K₂CO₃, and Morpholine to DMSO reaction 2. Heat reaction mixture (e.g., 80-100 °C) with stirring for several hours reagents->reaction Heat quench 3. Cool and quench with ice-water reaction->quench Cool extract 4. Extract with Ethyl Acetate quench->extract wash 5. Wash organic layer with brine extract->wash dry 6. Dry over Na₂SO₄, filter, and concentrate wash->dry purify 7. Purify via column chromatography or recrystallization dry->purify product Final Product: (2-Morpholino-5-nitrophenyl)methanol purify->product

Caption: Synthesis workflow for (2-Morpholino-5-nitrophenyl)methanol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2-Fluoro-5-nitrophenyl)methanol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent (e.g., DMSO).

  • Addition of Nucleophile: Add morpholine (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Morpholino-5-nitrophenyl)methanol.

Application in API Synthesis: A Two-Step Protocol

The primary utility of (2-Morpholino-5-nitrophenyl)methanol lies in the synthetic versatility of its nitro group. Reduction to an amine provides a nucleophilic site for further functionalization, a common strategy in building complex pharmaceutical molecules.

Protocol 3.1: Reduction of the Nitro Group

This protocol details the conversion of the nitro-intermediate to (5-Amino-2-morpholinophenyl)methanol. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a surface for the reaction to occur with high efficiency.

  • Hydrogen Source: Hydrogen gas (H₂) is the classic reducing agent. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups without a dedicated hydrogenation apparatus.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are stable under the reaction conditions.[12][13]

Reaction Pathway:

start (2-Morpholino-5-nitrophenyl)methanol product (5-Amino-2-morpholinophenyl)methanol start->product Catalytic Hydrogenation reagents H₂ (gas), 10% Pd/C Solvent: Methanol reagents->product

Caption: Reduction of the nitro group to form the key amine intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (2-Morpholino-5-nitrophenyl)methanol (1.0 eq) in methanol in a flask suitable for hydrogenation.[12]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator apparatus.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Purification: Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield (5-Amino-2-morpholinophenyl)methanol, which is often pure enough for the next step.[14]

Protocol 3.2: Amide Coupling for Molecular Elaboration

The newly formed aniline derivative is a versatile nucleophile. This protocol demonstrates its use in a standard amide bond formation reaction with a generic carboxylic acid (R-COOH), a fundamental linkage in many pharmaceuticals.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve (5-Amino-2-morpholinophenyl)methanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or DMF.

  • Coupling Agent Addition: Add a standard peptide coupling agent (e.g., EDC, HATU) and a base (e.g., DIPEA or Et₃N).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Analytical Quality Control Protocols

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized intermediates.

TechniquePurposeKey Parameters & Protocol Outline
HPLC-UV Quantify purity and monitor reaction progress.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% TFA or Formic Acid).[15]Flow Rate: 1.0 mL/min.[16]Detection: UV detector set at a wavelength of maximum absorbance (e.g., 254 nm or determined via UV scan).[16]Sample Prep: Dissolve a small amount of sample in the mobile phase.[16]
LC-MS Confirm molecular weight of the intermediate and final product.Utilizes HPLC conditions similar to the above, coupled to a mass spectrometer (e.g., ESI source) to obtain the mass-to-charge ratio (m/z) of the target molecule.[17]
¹H NMR Confirm the chemical structure and check for impurities.Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The resulting spectrum should show characteristic peaks for aromatic, benzylic, and morpholine protons with appropriate chemical shifts and integration values.
GC-MS Analyze volatile starting materials or potential byproducts.Column: Standard non-polar capillary column (e.g., DB-5ms).Injector Temp: ~250 °C.[16]Oven Program: Temperature ramp (e.g., 80 °C to 280 °C).[16]Detector: Mass Spectrometer.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Sanea, M. M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]

  • Chen, J., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Conti, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • BASF. (2026). Safety data sheet. Note: Representative SDS illustrating general chemical handling. [Link]

  • Alchem Pharmtech. (n.d.). (2-Morpholino-5-nitrophenyl)methanol. [Link]

  • NextSDS. (n.d.). [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. [Link]

  • CDC. (2016). NMAM METHOD 2005. [Link]

  • Li, S-W., & Kao, Y-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166. [Link]

  • Kim, K-B., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicology and Environmental Health Sciences. [Link]

  • Nguyen, T. T. T., et al. (2025). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]

  • Purosolv. (2024). Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration. [Link]

  • V & V Pharma Industries. (n.d.). 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One. [Link]

  • Sarna, E., et al. (2022). Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • NIST. (2026). 2-Methyl-5-nitrophenol. [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction of (2-Morpholino-5-nitrophenyl)methanol

Introduction and Strategic Overview (2-Morpholino-5-nitrophenyl)methanol is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

(2-Morpholino-5-nitrophenyl)methanol is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active agents. The catalytic reduction of its nitro group to yield (5-Amino-2-morpholinophenyl)methanol is a critical synthetic node.

Handling this transformation requires precise control over reaction conditions to ensure high conversion rates while maintaining strict chemoselectivity. The presence of a benzylic alcohol and a morpholine ring introduces competing side-reaction pathways. This application note details a robust, self-validating protocol for this transformation, emphasizing the mechanistic causality behind each experimental choice to guarantee reproducibility and high yield.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

The Haber Mechanism

The reduction of aromatic nitro compounds over palladium on carbon (Pd/C) proceeds via the well-established Haber mechanism[1]. This is a stepwise, proton-coupled electron transfer process moving from the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the fully reduced aniline[1]. The reduction of the hydroxylamine intermediate is typically the rate-limiting step; premature reaction quenching often leads to hydroxylamine accumulation, which compromises product purity.

HaberMechanism A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B +2H+, +2e- -H2O C Hydroxylamine (Ar-NHOH) B->C +2H+, +2e- D Aniline (Ar-NH2) C->D +2H+, +2e- -H2O

Figure 1: Stepwise Haber mechanism for the catalytic reduction of the nitro group.

Overcoming Chemoselectivity Challenges

The primary risk in reducing (2-Morpholino-5-nitrophenyl)methanol is the potential hydrogenolysis of the benzylic alcohol (cleavage of the Ar-CH₂-OH bond to form an Ar-CH₃ byproduct).

  • Causality of Experimental Design: Hydrogenolysis over conventional palladium catalysts is highly favored in acidic environments[2]. To suppress this, our protocol mandates a neutral, protic solvent (methanol). Protic solvents like methanol act as an efficient proton source during the reduction process without lowering the bulk pH[3].

  • Substrate-Specific Advantage: Crucially, the ortho-morpholino group serves as an internal tertiary amine base. This basic microenvironment actively inhibits the acid-catalyzed activation of the benzylic C-O bond, rendering the alcohol exceptionally stable under standard atmospheric hydrogenation conditions.

Experimental Workflow

Workflow A 1. Reaction Setup Dissolve substrate in MeOH Add 10% Pd/C under N2 blanket B 2. Hydrogenation Purge with H2 gas Stir vigorously at 25°C, 1 atm A->B C 3. Reaction Monitoring Track via TLC/LC-MS Ensure full hydroxylamine reduction B->C D 4. Catalyst Removal Filter through tightly packed Celite® Wash with excess MeOH C->D E 5. Product Isolation Concentrate filtrate in vacuo Yield (5-Amino...)methanol D->E

Figure 2: Standard workflow for the Pd/C-catalyzed reduction of the target nitroarene.

Step-by-Step Protocols

We present two validated methodologies: Method A (Direct Hydrogenation) is the industry gold standard for purity and atom economy. Method B (Catalytic Transfer Hydrogenation) is provided as a gas-free alternative for laboratories lacking safe H₂ infrastructure, utilizing formate salts as the hydrogen donor[4].

Method A: Direct Catalytic Hydrogenation (H₂ Gas)

Reagents:

  • (2-Morpholino-5-nitrophenyl)methanol (1.0 eq)

  • 10% Pd/C (50% wet) (5 mol% Pd)

  • Methanol (HPLC grade, 0.1 M relative to substrate)

  • Hydrogen gas (Balloon or Parr shaker at 1 atm)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst. Self-Validation Check: Always use wet Pd/C or blanket the dry catalyst with Argon/N₂ before adding solvent to prevent ignition of methanol vapors.

  • Solvent Addition: Carefully add methanol to suspend the catalyst, followed by the addition of (2-Morpholino-5-nitrophenyl)methanol.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with inert gas (N₂ or Ar) three times. Repeat the evacuation and backfill three times with H₂ gas from a balloon.

  • Reaction: Stir the heterogeneous mixture vigorously (≥ 800 rpm) at 25 °C. Efficient stirring is essential to overcome mass transfer limitations between the solid catalyst, liquid solvent, and H₂ gas[3].

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The hydroxylamine intermediate will appear transiently. Continue stirring until this intermediate is completely consumed (typically 2–4 hours).

  • Workup: Evacuate the H₂ and backfill with N₂. Filter the crude mixture through a pad of Celite® to trap the nanoscale palladium particles. Wash the pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (5-Amino-2-morpholinophenyl)methanol as a solid.

Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Reagents:

  • (2-Morpholino-5-nitrophenyl)methanol (1.0 eq)

  • 10% Pd/C (5 mol% Pd)

  • Ammonium formate (4.0 eq)

  • Methanol (0.1 M)

Procedure:

  • Setup: Suspend 10% Pd/C and the nitro substrate in methanol under an N₂ atmosphere.

  • Reagent Addition: Add ammonium formate in a single portion. Note: The decomposition of ammonium formate into H₂, CO₂, and NH₃ is endothermic initially but leads to rapid gas evolution.

  • Reaction: Attach a reflux condenser and warm the mixture to 50 °C for 2 hours.

  • Workup: Cool to room temperature, filter through Celite®, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water to remove residual formate salts. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both protocols, allowing researchers to select the optimal method based on their laboratory capabilities.

ParameterMethod A: Direct Hydrogenation (H₂)Method B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (1 atm)Ammonium Formate (4.0 eq)
Temperature 25 °C (Room Temperature)50 °C
Reaction Time 2 - 4 hours1 - 2 hours
Expected Yield > 95%88 - 92%
Purity (Crude) > 98% (Often requires no purification)~ 95% (Requires aqueous wash)
Chemoselectivity Risk Very Low (Morpholine buffers hydrogenolysis)Low
Scalability Excellent (Requires specialized reactors >10g)Good (Watch for vigorous gas evolution)

Troubleshooting & Safety Directives

  • Catalyst Pyrophoricity: Dry Palladium on Carbon is highly pyrophoric and can ignite volatile solvents like methanol upon contact. Always purge the reaction vessel with nitrogen before adding the catalyst, or utilize 50% water-wet Pd/C to mitigate fire risks[3].

  • Stalled Reactions (Hydroxylamine Accumulation): If LC-MS indicates a stalled reaction at the hydroxylamine stage, the catalyst may be poisoned. Do not increase temperature, as this promotes hydrogenolysis. Instead, filter the reaction mixture, add a fresh batch of Pd/C (2-3 mol%), and resubject to H₂[3].

  • Dehalogenation / Hydrogenolysis: While the morpholine ring protects the benzylic alcohol in this specific substrate, if analogous substrates containing halogens (Cl, Br, I) are used, consider switching to a sulfided platinum catalyst (Pt(S)/C) to prevent hydrodehalogenation[2].

References

  • Title: Technical Support Center: Catalytic Reduction of Nitroarenes Source: Benchchem URL
  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review Source: ResearchGate URL
  • Title: US20220042055A1 - Method of reducing aromatic nitro compounds Source: Google Patents URL

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Morpholino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic utility of (2-Morpholino-5-n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of (2-Morpholino-5-nitrophenyl)methanol as a key building block in the development of kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway. The strategic incorporation of the morpholine moiety is a well-established approach to enhance the potency and pharmacokinetic properties of kinase inhibitors.[1][2] This document outlines a logical, multi-step synthetic workflow, commencing with the activation of the benzylic alcohol, followed by coupling to a heterocyclic core, and culminating in the reduction of the nitro group to a versatile amine. Each section provides not only detailed, step-by-step protocols but also delves into the causal reasoning behind the selection of reagents and reaction conditions, ensuring a deep understanding of the synthetic strategy.

Introduction: The Strategic Importance of the Morpholino-Nitrophenyl Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[2] In the context of kinase inhibition, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, frequently interacting with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[1] This has been successfully exploited in the development of numerous inhibitors targeting the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and is frequently dysregulated in cancer.[3]

(2-Morpholino-5-nitrophenyl)methanol is a strategically designed starting material that incorporates this beneficial morpholine moiety alongside two other key functional groups: a benzylic alcohol and a nitro group. The benzylic alcohol serves as a handle for covalent attachment to a core heterocyclic scaffold, common in many kinase inhibitors. The nitro group, upon reduction to an amine, provides a crucial point for further diversification and interaction with the target kinase.

This guide will delineate a synthetic pathway that leverages these functionalities to construct a model morpholino-substituted pyrimidine, a common core for PI3K inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy is a three-stage process that transforms (2-Morpholino-5-nitrophenyl)methanol into a versatile amino-substituted building block ready for incorporation into a final kinase inhibitor structure.

G A (2-Morpholino-5-nitrophenyl)methanol B Stage 1: Activation of Benzylic Alcohol (e.g., Halogenation) A->B SOCl2 or DAST C (2-Morpholino-5-nitrobenzyl)halide B->C D Stage 2: Coupling with Heterocyclic Core (e.g., Nucleophilic Aromatic Substitution) C->D Heterocyclic Nucleophile, Base E Morpholino-nitrophenyl-substituted Heterocycle D->E F Stage 3: Reduction of Nitro Group E->F Fe, NH4Cl G Amino-morpholino-phenyl-substituted Heterocycle F->G

Figure 1: Three-stage synthetic workflow.

Stage 1: Activation of the Benzylic Alcohol

The primary hydroxyl group of (2-Morpholino-5-nitrophenyl)methanol is not a good leaving group for nucleophilic substitution reactions. Therefore, the first critical step is its conversion into a more reactive electrophile, typically a benzyl halide. This transformation enables subsequent coupling with a nucleophilic heterocyclic core.

Protocol 1: Synthesis of (2-Morpholino-5-nitrobenzyl)chloride

This protocol describes a standard method for the conversion of a benzylic alcohol to the corresponding chloride using thionyl chloride.

Materials:

Reagent/SolventM.W.AmountMoles
(2-Morpholino-5-nitrophenyl)methanol238.245.0 g21.0 mmol
Thionyl chloride (SOCl₂)118.972.0 mL27.3 mmol
Dichloromethane (DCM), anhydrous-50 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-30 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a stirred solution of (2-Morpholino-5-nitrophenyl)methanol (5.0 g, 21.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2.0 mL, 27.3 mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution (50 mL) to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-Morpholino-5-nitrobenzyl)chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or used directly in the next step if sufficiently pure.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of anhydrous solvent and an inert atmosphere is crucial to prevent decomposition of the reagent and ensure a high yield of the desired product.

  • Low Temperature Addition: The reaction of thionyl chloride with alcohols is exothermic. Adding the reagent at 0 °C helps to control the reaction rate and minimize the formation of byproducts.

  • Aqueous Workup: The quench with saturated sodium bicarbonate neutralizes the acidic byproducts (HCl and SO₂) generated during the reaction.

Stage 2: Coupling with a Heterocyclic Core

With the activated benzyl halide in hand, the next stage involves its coupling to a suitable heterocyclic core. For this guide, we will use a pyrimidine derivative as an example, a common scaffold in kinase inhibitors.

Protocol 2: Synthesis of 4-((2-Morpholino-5-nitrobenzyl)amino)-pyrimidine

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between the synthesized benzyl chloride and 4-aminopyrimidine.

Materials:

Reagent/SolventM.W.AmountMoles
(2-Morpholino-5-nitrobenzyl)chloride256.694.5 g17.5 mmol
4-Aminopyrimidine95.101.83 g19.2 mmol
Potassium carbonate (K₂CO₃)138.214.84 g35.0 mmol
N,N-Dimethylformamide (DMF), anhydrous-40 mL-
Ethyl acetate-100 mL-
Water-100 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a solution of 4-aminopyrimidine (1.83 g, 19.2 mmol) and potassium carbonate (4.84 g, 35.0 mmol) in anhydrous N,N-dimethylformamide (40 mL), add a solution of (2-Morpholino-5-nitrobenzyl)chloride (4.5 g, 17.5 mmol) in DMF (10 mL) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it can dissolve the reactants and the inorganic base while not participating in the reaction.

  • Base: Potassium carbonate acts as a base to deprotonate the amino group of 4-aminopyrimidine, increasing its nucleophilicity.

  • Elevated Temperature: Heating the reaction mixture provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Stage 3: Reduction of the Nitro Group

The final stage of this synthetic sequence is the reduction of the aromatic nitro group to a primary amine. This amine is a critical functional group for many kinase inhibitors, as it can act as a hydrogen bond donor or be further functionalized.

Protocol 3: Synthesis of 4-((5-Amino-2-morpholinobenzyl)amino)-pyrimidine

This protocol employs a classic and reliable method for nitro group reduction using iron powder in the presence of an acidic promoter.

Materials:

Reagent/SolventM.W.AmountMoles
4-((2-Morpholino-5-nitrobenzyl)amino)-pyrimidine315.333.15 g10.0 mmol
Iron powder (<10 micron)55.852.79 g50.0 mmol
Ammonium chloride (NH₄Cl)53.492.67 g50.0 mmol
Ethanol-50 mL-
Water-25 mL-
Dichloromethane (DCM)-100 mL-
Celite®---

Procedure:

  • To a suspension of 4-((2-Morpholino-5-nitrobenzyl)amino)-pyrimidine (3.15 g, 10.0 mmol) in a mixture of ethanol (50 mL) and water (25 mL), add iron powder (2.79 g, 50.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add dichloromethane (50 mL) and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Iron Powder: Iron is a cost-effective and efficient reducing agent for aromatic nitro groups in the presence of a proton source.

  • Ammonium Chloride: Ammonium chloride serves as a mild acidic proton source in situ, facilitating the reduction process.

  • Ethanol/Water Solvent System: This solvent mixture is effective at dissolving the organic substrate and the inorganic reagents.

  • Celite® Filtration: The fine iron particles and iron oxides formed during the reaction can be difficult to remove by simple filtration. A pad of Celite® provides a fine filtration medium to ensure their complete removal.

Conclusion and Future Perspectives

The synthetic pathway detailed in these application notes demonstrates the effective utilization of (2-Morpholino-5-nitrophenyl)methanol as a valuable starting material for the synthesis of kinase inhibitors. The strategic placement of the morpholine, benzylic alcohol, and nitro groups allows for a modular and efficient assembly of complex molecules. The resulting amino-morpholino-phenyl substituted heterocycle is a versatile intermediate that can be further elaborated to generate a library of potential kinase inhibitors for structure-activity relationship (SAR) studies. The protocols provided are robust and can be adapted for the synthesis of a wide range of kinase inhibitors targeting various members of the kinome.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • The [4-(2-Morpholinoethoxy)phenyl]methylamine serves as a versatile starting material for the synthesis of kinase inhibitors, exemplified by the proposed synthesis of Tirbanibulin. BenchChem.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

  • 4-nitrobenzyl fluoride. Organic Syntheses.

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry.

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters.

  • Tricyclic PI3K inhibitor compounds and methods of use. European Patent Office.

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry.

  • Comparative Guide to the Cross-Reactivity of 2-Amino-4-morpholino-s-triazine and Structurally Related Kinase Inhibitors. BenchChem.

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature.

  • Synthesis of pyrimidine derivatives: (i) NaOH/EtOH, (ii) 2–Nitrobenzyl... ResearchGate.

Sources

Method

Chromatographic purification methods for (2-Morpholino-5-nitrophenyl)methanol

An Application Guide to the Chromatographic Purification of (2-Morpholino-5-nitrophenyl)methanol Introduction: The Pursuit of Purity for a Key Synthetic Intermediate (2-Morpholino-5-nitrophenyl)methanol is a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Purification of (2-Morpholino-5-nitrophenyl)methanol

Introduction: The Pursuit of Purity for a Key Synthetic Intermediate

(2-Morpholino-5-nitrophenyl)methanol is a substituted aromatic compound featuring a morpholine ring, a nitro group, and a benzylic alcohol.[1][2][3][4] Its molecular structure suggests a significant degree of polarity and the potential for use as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical research sectors.[5] In these fields, the purity of such intermediates is not merely a desirable attribute but a prerequisite for ensuring the efficacy, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredients (APIs).[6]

This technical guide provides a detailed exploration of robust chromatographic methods for the purification of (2-Morpholino-5-nitrophenyl)methanol. Moving beyond a simple recitation of steps, this document delves into the underlying principles of method selection, offering a strategic framework for researchers, scientists, and drug development professionals. We will examine three primary chromatographic techniques—Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—providing detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Foundational Principles & Strategic Method Selection

The successful purification of any compound begins with a thorough understanding of its physicochemical properties and the principles of chromatography. The molecular architecture of (2-Morpholino-5-nitrophenyl)methanol—containing a basic morpholine moiety, a polar nitro group, and a hydrogen-bonding capable alcohol group—defines it as a polar molecule. This polarity is the primary determinant in selecting an appropriate purification strategy.

Chromatographic Modes: A Primer
  • Normal-Phase Chromatography (NPC): This classic mode utilizes a polar stationary phase (most commonly, silica gel) and a less polar mobile phase.[7] Polar analytes, like our target compound, adsorb strongly to the stationary phase and are eluted by increasing the polarity of the mobile phase. NPC is often a first choice for preparative separations due to the volatility of the organic solvents used, which simplifies product isolation.[6]

  • Reversed-Phase Chromatography (RPC): As the workhorse of analytical chemistry, RPC employs a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (typically water mixed with acetonitrile or methanol).[7] It is exceptionally well-suited for purifying polar compounds that are soluble in aqueous-organic mixtures and is renowned for its high resolution and reproducibility.[8]

  • Supercritical Fluid Chromatography (SFC): A powerful "green" chromatography technique, SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) like methanol.[9] CO2's low viscosity and high diffusivity allow for faster separations and reduced backpressure compared to HPLC.[10] SFC operates primarily as a normal-phase technique, making it an excellent orthogonal or alternative method to RP-HPLC, particularly for polar compounds.[11]

Logic for Method Selection

The choice of purification method is a multi-factorial decision, balancing the required purity, the scale of the purification, and available resources. The following decision tree provides a logical pathway for selecting the most appropriate technique.

MethodSelection Method Selection for (2-Morpholino-5-nitrophenyl)methanol Purification start Crude Sample purity_check Purity Goal? start->purity_check scale_check Scale? purity_check->scale_check High Purity (>98%) flash Flash Chromatography (Normal or Reversed-Phase) purity_check->flash Moderate Purity (e.g., for intermediate step) speed_check Speed & Green Chemistry Priority? scale_check->speed_check High Throughput / Large Scale hplc Preparative HPLC (Reversed-Phase) scale_check->hplc mg to multi-gram speed_check->hplc No sfc Preparative SFC speed_check->sfc Yes final Pure Compound (>99%) flash->final May require further purification hplc->final sfc->final

Caption: Decision tree for selecting a purification method.

Part 2: Detailed Application Protocols

The following protocols are designed to be self-validating, providing a clear path from crude material to a highly purified final product.

Protocol 1: Normal-Phase Flash Chromatography

This method is ideal for initial cleanup of multi-gram quantities of the crude product, efficiently removing major impurities.

Causality and Rationale: The polarity of (2-Morpholino-5-nitrophenyl)methanol allows for strong interaction with a polar stationary phase like silica gel. Elution is achieved by carefully increasing the mobile phase polarity, allowing for separation from less polar byproducts and non-polar starting materials.

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard flash-grade silica gel (SiO2, 40-63 µm particle size) is the recommended stationary phase due to its slightly acidic nature, which is compatible with the basic morpholine group.[12]

  • Mobile Phase Optimization (TLC Analysis):

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • If the compound does not move from the baseline, switch to a more polar system, such as Dichloromethane (DCM) and Methanol (MeOH).[13][14]

    • Aim for a retention factor (Rf) of approximately 0.2-0.35 for the target compound to ensure good separation on the column.[14]

  • Sample Preparation (Dry Loading):

    • Due to the compound's polarity, its solubility in the initial, less polar mobile phase may be poor. Dry loading is therefore highly recommended to prevent band broadening.[15]

    • Dissolve the crude sample in a minimal amount of a strong, volatile solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude sample) to the solution.

    • Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing and Elution:

    • Select a column size appropriate for the sample amount (a sample-to-silica mass ratio of 1:30 to 1:50 is typical for moderately difficult separations).[12]

    • Pack the column with silica gel as a slurry in the initial, non-polar eluent.

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the starting mobile phase, gradually increasing the percentage of the polar solvent (gradient elution). For example, starting with 100% DCM and gradually increasing to 5-10% Methanol in DCM.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.

Table 1: Common Normal-Phase Solvent Systems for Polar Compounds

Solvent System Polarity Typical Use Case
Ethyl Acetate / Hexane Moderate Standard for many organic compounds.[13]
Dichloromethane / Methanol High Excellent for highly polar molecules.[7][13]
Dichloromethane / Acetone Moderate-High Alternative to MeOH systems.

| Dichloromethane / Methanol / NH4OH | High (Basic) | For basic compounds (like amines) to prevent peak tailing. |

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving the highest possible purity (>99.5%), essential for pharmaceutical applications, preparative RP-HPLC is the method of choice.

Causality and Rationale: In RP-HPLC, the non-polar stationary phase has a weak affinity for the polar analyte. The compound is eluted using a polar mobile phase. This mode is highly effective at separating polar compounds from closely related polar impurities.

Step-by-Step Methodology:

  • Analytical Method Development:

    • First, develop an analytical method on a smaller scale HPLC system.

    • Column: A C18-bonded silica column is the standard choice.[16]

    • Mobile Phase: Use a gradient of HPLC-grade water (Solvent A) and acetonitrile or methanol (Solvent B).

    • Additive: The basic morpholine group can cause peak tailing. To mitigate this, add a small amount of an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both mobile phases. This protonates the amine, ensuring a single ionic state and improving peak shape.

    • Detection: The nitroaromatic chromophore allows for strong UV detection, typically around 254 nm or a more specific wavelength determined by a UV scan.

  • Scale-Up Calculation: Once the analytical method is optimized, scale up to a preparative column. The flow rate is scaled based on the cross-sectional area of the columns, and the gradient time is adjusted to maintain separation.[6]

  • Sample Preparation: Dissolve the crude or semi-purified material in a solvent that is weak in the reversed-phase system (e.g., a small amount of DMSO or the initial mobile phase composition) to ensure a sharp injection band.

  • Purification Run: Perform the preparative run using the scaled-up method.

  • Fraction Collection and Product Isolation: Collect fractions corresponding to the main product peak. Confirm purity by analytical HPLC. Combine pure fractions, and remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product, often as a salt (e.g., TFA salt) if an acid modifier was used.

Table 2: Typical Preparative RP-HPLC Conditions

Parameter Setting Rationale
Stationary Phase C18, 5-10 µm Industry standard for small molecule purification.[8]
Mobile Phase A Water + 0.1% Formic Acid Polar eluent; modifier improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent for eluting the compound.
Gradient 5% to 95% B over 20-30 min Standard scouting gradient to be optimized.
Flow Rate Scaled to column diameter (e.g., 20-50 mL/min for a 20 mm ID column) Ensures optimal performance at preparative scale.[17]

| Detection | UV at 254 nm | The nitroaromatic group provides a strong chromophore. |

Protocol 3: Preparative Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to both normal and reversed-phase HPLC, particularly advantageous for purifying polar, basic compounds.[18][19]

Causality and Rationale: Supercritical CO2 is a non-polar primary mobile phase. The addition of a polar co-solvent (modifier), like methanol, increases the mobile phase polarity, allowing for the elution of polar compounds from a polar stationary phase. The low viscosity of the mobile phase permits high flow rates and rapid purifications.[10][11]

Step-by-Step Methodology:

  • Column and Co-solvent Screening:

    • Method development in SFC is typically performed by screening several stationary phases and co-solvents on an analytical scale.[20]

    • Columns: Common SFC columns for polar compounds include those with ethylpyridine, amino, or diol functionalities. These offer different selectivities compared to standard silica.

    • Co-solvents: Methanol is the most common co-solvent due to its high polarity and ability to solubilize a wide range of compounds.[20]

  • Additive Selection: For basic compounds like (2-Morpholino-5-nitrophenyl)methanol, adding a basic additive to the co-solvent (e.g., 0.1-0.2% ammonium hydroxide or isopropylamine) can dramatically improve peak shape by minimizing unwanted interactions with the stationary phase.

  • System Parameters:

    • Back Pressure: Typically maintained around 120-150 bar to ensure the CO2 remains in a supercritical or liquid state.[9]

    • Temperature: Usually set between 35-50 °C.

  • Purification and Isolation: Once an optimal method is found, scale-up is straightforward. The collected fractions are highly concentrated in the organic co-solvent, as the CO2 vaporizes upon depressurization. This significantly reduces the time and energy required for solvent evaporation compared to HPLC.[18]

Table 3: Typical Preparative SFC Conditions

Parameter Setting Rationale
Stationary Phase e.g., Ethylpyridine, Amino Provides unique selectivity for polar compounds in SFC.[18]
Mobile Phase A Supercritical CO2 Primary "green" solvent.[9]
Mobile Phase B Methanol with 0.2% NH4OH Polar modifier; additive improves peak shape for bases.
Gradient 5% to 40% B over 5-10 min Rapid gradients are common due to high efficiency.
Back Pressure 120 bar Maintains supercritical state.[9]

| Detection | UV at 254 nm / Mass Spectrometry (MS) | Compatible with standard detection methods. |

Part 3: Comprehensive Workflow and Troubleshooting

A successful purification campaign often involves a multi-step approach, starting with a bulk separation technique and progressing to a high-resolution polishing step.

Overall Purification Workflow

PurificationWorkflow Purification Workflow for (2-Morpholino-5-nitrophenyl)methanol crude Crude Reaction Mixture bulk_sep Bulk Purification (Flash Chromatography) crude->bulk_sep purity_check1 Purity Analysis (Analytical HPLC) bulk_sep->purity_check1 polishing High-Purity Polishing Step purity_check1->polishing Purity < 99% final_product Pure (2-Morpholino-5-nitrophenyl)methanol purity_check1->final_product Purity > 99% prep_hplc Preparative RP-HPLC polishing->prep_hplc High Resolution Needed prep_sfc Preparative SFC polishing->prep_sfc Speed/Green Chemistry Focus purity_check2 Final Purity Confirmation (>99%) prep_hplc->purity_check2 prep_sfc->purity_check2 purity_check2->final_product

Caption: A multi-step workflow for achieving high purity.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (All Methods) Secondary interactions between the basic morpholine group and acidic silanols on the stationary phase.NPC/SFC: Add a basic modifier (e.g., triethylamine, NH4OH) to the mobile phase. RPC: Add an acidic modifier (e.g., TFA, Formic Acid) to the mobile phase to protonate the amine.
Poor Separation / Resolution Inappropriate mobile phase polarity; incorrect stationary phase.Re-optimize the mobile phase gradient. Screen different stationary phases (e.g., C18 vs. Phenyl for RPC; Silica vs. Ethylpyridine for SFC).[20]
Low Recovery Irreversible adsorption of the compound onto the stationary phase; product instability.NPC: Use a more polar mobile phase or switch to a less acidic stationary phase (e.g., alumina). RPC: Ensure the pH of the mobile phase is compatible with the compound's stability.
Compound Insoluble in Mobile Phase Mismatch between sample solvent and mobile phase.Flash: Use dry loading. HPLC/SFC: Dissolve the sample in a minimal amount of a strong solvent (like DMSO) or in the initial mobile phase.

Conclusion

The purification of (2-Morpholino-5-nitrophenyl)methanol is readily achievable through a systematic application of modern chromatographic techniques. For rapid, bulk-scale purification, normal-phase flash chromatography provides an effective solution. For applications demanding the highest levels of purity, such as in pharmaceutical development, preparative reversed-phase HPLC is the gold standard, offering unparalleled resolution. Finally, preparative SFC presents a compelling alternative, delivering high-speed, efficient, and environmentally sustainable purifications. By understanding the chemical nature of the target molecule and applying the principles and protocols outlined in this guide, researchers can confidently and efficiently obtain (2-Morpholino-5-nitrophenyl)methanol of the required purity for their scientific endeavors.

References

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  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. [URL: https://www.agilent.
  • LCGC International. A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. [URL: https://www.chromatographyonline.com/view/case-study-using-thar-sfc-ms-prep-30-purify-polar-basic-pharmaceutical-relevant-compounds]
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  • Google Patents. US2430421A - Process for the purification of mononitro aromatic compounds. [URL: https://patents.google.
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  • ResearchGate. Chromatographic determination of morpholine and products of its microbiological degradation. [URL: https://www.researchgate.
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  • Sorbent Technologies, Inc. Flash Chromatography Basics. [URL: https://www.sorbtech.
  • National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848670/]
  • National Center for Biotechnology Information. General methods for flash chromatography using disposable columns. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4563949/]
  • IntechOpen. Bioremediation of Nitroaromatic Compounds. [URL: https://www.intechopen.com/chapters/49429]
  • OpenOChem Learn. Flash Chromatography. [URL: https://openochem.
  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [URL: https://www.phenomenex.
  • Alchem.Pharmtech. CAS N/A | (2-Morpholino-5-nitrophenyl)methanol. [URL: https://www.alchem-pharmtech.com/product/cas-na-2-morpholino-5-nitrophenyl-methanol]
  • PubMed. Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents. [URL: https://pubmed.ncbi.nlm.nih.gov/21058017/]
  • NextSDS. [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. [URL: https://www.nextsds.com/substance/2-morpholin-4-yl-5-nitrophenyl-methanol]
  • Santa Cruz Biotechnology. (2-Morpholino-5-nitrophenyl)methanol. [URL: https://www.scbt.com/p/2-morpholino-5-nitrophenyl-methanol]
  • BLD Pharm. 300665-25-2|(2-Morpholino-5-nitrophenyl)methanol. [URL: https://www.bldpharm.com/products/300665-25-2.html]
  • MilliporeSigma. (2-Fluoro-5-nitrophenyl)methanol. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1cd7a8]
  • The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.
  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. [URL: https://www.europeanpharmaceuticalreview.
  • BenchChem. Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. [URL: https://www.benchchem.
  • Google Patents. US8299206B2 - Method of synthesis of morpholino oligomers. [URL: https://patents.google.

Sources

Application

Application Note: Strategic Derivatization of (2-Morpholino-5-nitrophenyl)methanol in Targeted Drug Discovery

Introduction and Chemical Significance (2-Morpholino-5-nitrophenyl)methanol (CAS: 300665-25-2) is a highly versatile, trifunctional building block extensively utilized in the synthesis of targeted therapeutics[1]. The sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

(2-Morpholino-5-nitrophenyl)methanol (CAS: 300665-25-2) is a highly versatile, trifunctional building block extensively utilized in the synthesis of targeted therapeutics[1]. The scaffold features three distinct functional handles that can be orthogonally manipulated:

  • Morpholine Ring: Enhances aqueous solubility, modulates basicity, and frequently serves as a critical hinge-binding motif in kinase inhibitors.

  • Nitro Group: Acts as a stable, latent aniline that can be unmasked for late-stage cross-coupling (e.g., Buchwald-Hartwig amination or SNAr).

  • Hydroxymethyl Group: Provides a reactive benzylic center for homologation, oxidation to an aldehyde, or activation via halogenation.

This unique combination makes it a privileged scaffold in the development of [1][2] and [2][3].

Derivatization Pathways and Mechanistic Rationale

The successful utilization of (2-Morpholino-5-nitrophenyl)methanol requires strict chemoselective control to prevent unwanted side reactions across its three functional groups.

Chemoselective Oxidation

To synthesize Wee-1 inhibitor intermediates, the benzylic alcohol must be oxidized to an aldehyde. Strong oxidants (e.g., mCPBA, H 2​ O 2​ ) are contraindicated as they rapidly form morpholine N-oxides. Using activated Manganese Dioxide (MnO 2​ ) provides a mild, heterogeneous alternative that selectively oxidizes the benzylic alcohol while leaving the tertiary amine intact.

Selective Nitro Reduction

Reducing the nitro group to an aniline is a fundamental transformation in drug discovery. However, standard catalytic hydrogenation (Pd/C, H 2​ ) poses a severe risk of benzylic C-O bond hydrogenolysis, potentially over-reducing the hydroxymethyl group to a methyl group[3][4]. To prevent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) is employed. This single-electron transfer mechanism is highly specific to the nitro group, preserving the benzylic alcohol completely.

Reductive Amination

Following oxidation, the resulting 2-morpholino-5-nitrobenzaldehyde is subjected to reductive amination. While classical methods utilize Sodium borohydride (NaBH 4​ ) at strictly 0 °C to minimize over-reduction [1][2], modern process optimization favors Sodium triacetoxyborohydride (NaBH(OAc) 3​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient imine without prematurely reducing the unreacted aldehyde back to the starting alcohol.

G SM (2-Morpholino-5-nitrophenyl)methanol (Core Scaffold) Aldehyde 2-Morpholino-5-nitrobenzaldehyde (Oxidation) SM->Aldehyde MnO2, DCM (Chemoselective) Amine (5-Amino-2-morpholinophenyl)methanol (Reduction) SM->Amine Fe, NH4Cl (Preserves OH) AlkylHalide 4-(2-(Chloromethyl)-4-nitrophenyl)morpholine (Halogenation) SM->AlkylHalide SOCl2, DCM (OH Activation) Wee1 Wee-1 Kinase Inhibitors (Reductive Amination) Aldehyde->Wee1 MeNH2, NaBH(OAc)3 PPI WDR5-MLL1 PPI Inhibitors (SNAr Coupling) Amine->PPI Chloropyrimidine Macrocycles Macrocyclic Inhibitors (Alkylation) AlkylHalide->Macrocycles Intramolecular Cyclization

Figure 1: Divergent derivatization pathways of (2-Morpholino-5-nitrophenyl)methanol.

Experimental Protocols

Protocol A: Chemoselective Oxidation to 2-Morpholino-5-nitrobenzaldehyde

Objective: Convert the benzylic alcohol to an aldehyde without N-oxidation.

  • Preparation: Dissolve (2-Morpholino-5-nitrophenyl)methanol (1.0 eq, 10 mmol, 2.38 g) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO 2​ , 10.0 eq, 100 mmol, 8.69 g) in a single portion. Self-Validation Check: Ensure MnO 2​ is freshly activated (heated to 120 °C for 24 h prior to use). Unactivated MnO 2​ will result in stalled reactions and poor yields.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1); the starting material spot should completely disappear.

  • Workup: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM (3 × 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield 2-morpholino-5-nitrobenzaldehyde as a yellow solid.

Protocol B: Selective Nitro Reduction to (5-Amino-2-morpholinophenyl)methanol

Objective: Reduce the nitro group to an aniline while preventing benzylic hydrogenolysis.

  • Preparation: Suspend the starting material (1.0 eq, 10 mmol, 2.38 g) in a solvent mixture of Ethanol and Water (4:1 v/v, 50 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 50 mmol, 2.79 g) and Ammonium Chloride (NH 4​ Cl, 2.0 eq, 20 mmol, 1.07 g).

  • Reaction: Heat the mixture to 80 °C under reflux for 4 hours. Self-Validation Check: The reaction color will transition from yellow to a dark brown/black sludge as the iron is oxidized. Complete consumption of the nitro compound must be verified by LC-MS to avoid the accumulation of reactive hydroxylamine intermediates, a common bottleneck in the Haber reduction mechanism [4][5].

  • Workup: Cool to room temperature. Adjust the pH to 8-9 using saturated aqueous NaHCO 3​ to precipitate iron salts. Filter through Celite and wash with Ethyl Acetate (EtOAc, 3 × 30 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to afford the pure aniline derivative.

Protocol C: Reductive Amination for Wee-1 Inhibitor Intermediates

Objective: Synthesize N-methyl-1-(2-morpholino-5-nitrophenyl)methanamine.

  • Preparation: To a suspension of sodium bicarbonate (2.0 eq, 4.23 mmol) in Methanol (6 mL), add 2-morpholino-5-nitrobenzaldehyde (1.0 eq, 2.12 mmol, 0.5 g) [1][2].

  • Imine Formation: Add Methylamine (2M solution in MeOH, 1.2 eq, 2.54 mmol). Stir the reaction mixture at 70 °C for 4 hours to drive imine formation.

  • Reduction: Cool the reaction strictly to 0 °C. Carefully add Sodium borohydride (NaBH 4​ , 1.2 eq, 2.54 mmol) in small portions to manage hydrogen evolution. (Application Note: For scale-up, substituting NaBH 4​ with NaBH(OAc) 3​ at room temperature is recommended to prevent the competitive reduction of unreacted aldehyde).

  • Workup & Isolation: Stir for an additional 2 hours at room temperature. Quench with water, extract with DCM, and purify via flash column chromatography to isolate the target amine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and chemoselectivity metrics for the derivatization workflows.

TransformationReagents & SolventsTemp / TimeYield (%)Chemoselectivity Rationale
Oxidation MnO 2​ (10 eq), DCMRT, 12 h88 - 92%Mild heterogeneous conditions prevent morpholine N-oxidation.
Nitro Reduction Fe (5 eq), NH 4​ Cl, EtOH/H 2​ O80 °C, 4 h85 - 90%Single-electron transfer prevents benzylic alcohol hydrogenolysis.
Halogenation SOCl 2​ (1.2 eq), DCM0 °C to RT, 2 h90 - 94%Nitro and morpholine groups remain unreactive under acidic chlorination.
Reductive Amination MeNH 2​ , NaBH(OAc) 3​ , MeOH70 °C then 0 °C, 6 h78 - 85%Selectively reduces the iminium ion without reducing unreacted aldehyde.

References

  • Substituted pyrido[4,3-d]pyrimidines as Wee-1 inhibitors.United States Patent US9714244B2.
  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction for the Treatment of MLL Fusion Leukemia. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. Organic Process Research & Development. Retrieved from[Link]

  • Method of reducing aromatic nitro compounds.World Intellectual Property Organization WO2020128434A1.

Sources

Method

Scale-Up Synthesis of (2-Morpholino-5-nitrophenyl)methanol in Batch Reactors: An Application Note and Protocol

An In-depth Technical Guide This guide provides a detailed, technically-grounded protocol for the scaled-up synthesis of (2-Morpholino-5-nitrophenyl)methanol, a key building block in pharmaceutical and medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a detailed, technically-grounded protocol for the scaled-up synthesis of (2-Morpholino-5-nitrophenyl)methanol, a key building block in pharmaceutical and medicinal chemistry.[1][2][3] The morpholine moiety is a versatile scaffold known to enhance the potency and modify the pharmacokinetic properties of drug candidates.[1] This document, designed for researchers and drug development professionals, outlines a robust, two-step synthesis pathway suitable for batch reactor operations, starting from commercially available precursors. We will delve into the causality behind experimental choices, process optimization, safety protocols, and quality control to ensure a reliable and scalable process.

Synthesis Pathway and Strategy

The selected strategy involves a two-step process designed for scalability and reliability. The pathway begins with a nucleophilic aromatic substitution (SNAAr) reaction to construct the morpholine-aryl bond, followed by a chemoselective reduction of the carboxylic acid to the desired primary alcohol. This approach avoids the direct reduction of a nitro group, which is a common challenge with many reducing agents.[4][5][6]

Step 1: Nucleophilic Aromatic Substitution 2-Chloro-5-nitrobenzoic acid is reacted with morpholine to form the intermediate, 2-morpholino-5-nitrobenzoic acid. The electron-withdrawing nature of the nitro group and the carboxylic acid activates the aromatic ring, making it susceptible to nucleophilic attack by morpholine.

Step 2: Chemoselective Reduction The intermediate carboxylic acid is then selectively reduced to the primary alcohol, (2-Morpholino-5-nitrophenyl)methanol, using a borane complex. This reagent is chosen for its high chemoselectivity in reducing carboxylic acids in the presence of other reducible functional groups like nitroarenes.[6]

Below is a logical workflow of the entire synthesis process.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product Start Starting Materials: 2-Chloro-5-nitrobenzoic acid Morpholine Reactor1 Batch Reactor: Nucleophilic Aromatic Substitution Start->Reactor1 Workup1 Acid-Base Workup & Isolation Reactor1->Workup1 Intermediate Intermediate: 2-Morpholino-5-nitrobenzoic acid Workup1->Intermediate Reactor2 Batch Reactor: Chemoselective Reduction Intermediate->Reactor2 Transfer to Step 2 Reducer Reducing Agent: Borane-THF Complex Reducer->Reactor2 Quench Methanol Quench & Solvent Removal Reactor2->Quench Purify Recrystallization/ Column Chromatography Quench->Purify FinalProduct Final Product: (2-Morpholino-5-nitrophenyl)methanol Purify->FinalProduct

Caption: High-level workflow for the two-step synthesis of (2-Morpholino-5-nitrophenyl)methanol.

Process Parameters and Data Summary

The following table summarizes the key quantitative parameters for a representative laboratory-scale batch. These values can be scaled linearly for larger batch reactor operations, with appropriate adjustments to heating/cooling rates and addition times.

ParameterStep 1: Nucleophilic SubstitutionStep 2: Chemoselective Reduction
Primary Reagent 2-Chloro-5-nitrobenzoic acid2-Morpholino-5-nitrobenzoic acid
Molar Amount1.0 eq1.0 eq
Secondary Reagent MorpholineBorane-tetrahydrofuran complex (1 M)
Molar Amount2.5 eq~2.0 eq
Solvent Dimethyl Sulfoxide (DMSO)Tetrahydrofuran (THF)
Temperature 120-130 °C0 °C to 25 °C (Room Temp)
Reaction Time 8-12 hours2-4 hours
Quenching Agent Water / HClMethanol
Typical Yield 85-95%80-90%

Detailed Synthesis Protocols

Part A: Synthesis of 2-Morpholino-5-nitrobenzoic Acid (Intermediate)

This procedure details the nucleophilic aromatic substitution reaction. The use of a slight excess of morpholine ensures complete consumption of the starting material and acts as a base to neutralize the HCl generated in situ.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Morpholine

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Equipment:

  • Jacketed glass batch reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Heating/cooling circulator.

  • Addition funnel.

Procedure:

  • Reactor Setup: Equip the batch reactor with an overhead mechanical stirrer, a condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 2-Chloro-5-nitrobenzoic acid (1.0 eq) and DMSO (approx. 5 mL per gram of starting material). Begin stirring to form a slurry.

  • Morpholine Addition: Add morpholine (2.5 eq) to the reactor. The reaction is endothermic initially, but a mild exotherm may be observed.

  • Heating: Heat the reaction mixture to 120-130 °C. The causality for this temperature is to provide sufficient thermal energy to overcome the activation energy of the SNAAr reaction.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-12 hours).

  • Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing deionized water (10x the volume of DMSO) with vigorous stirring. This will precipitate the crude product.

  • Acidification and Isolation: Adjust the pH of the aqueous slurry to ~2-3 with concentrated HCl to ensure the carboxylic acid is fully protonated and insoluble.

  • Filtration and Washing: Filter the precipitated solid. Wash the filter cake thoroughly with deionized water to remove DMSO and morpholine hydrochloride salts.

  • Drying: Dry the isolated solid under vacuum at 60-70 °C to a constant weight. The product is typically a yellow to off-white solid.

Part B: Scale-Up Synthesis of (2-Morpholino-5-nitrophenyl)methanol (Final Product)

This protocol describes the selective reduction of the carboxylic acid. The use of a borane-THF complex is critical for achieving high chemoselectivity.

Materials:

  • 2-Morpholino-5-nitrobenzoic acid (from Part A)

  • Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Equipment:

  • Jacketed glass batch reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet bubbler.

  • Cooling circulator.

  • Cannula or pressure-equalizing addition funnel for liquid transfer.

Procedure:

  • Reactor Setup: Ensure the batch reactor is scrupulously dried and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Suspend the 2-Morpholino-5-nitrobenzoic acid (1.0 eq) in anhydrous THF (approx. 10 mL per gram of acid) in the reactor.

  • Cooling: Cool the suspension to 0-5 °C using a cooling circulator.

  • Reducer Addition: Slowly add the 1 M solution of BH3•THF (approx. 2.0 eq) to the cooled suspension via an addition funnel or cannula transfer. Causality: A slow, controlled addition is paramount to manage the exotherm and the initial gas evolution (hydrogen) as the borane reacts with the acidic proton of the carboxylic acid.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully add anhydrous methanol dropwise to quench the excess borane complex. Vigorous hydrogen evolution will occur. This step is highly exothermic and must be performed with extreme caution.

  • Solvent Removal: Once gas evolution has ceased, concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Aqueous Workup: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-Morpholino-5-nitrophenyl)methanol can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/heptane mixture) or by column chromatography to yield a pure solid.

Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations should be conducted in a well-ventilated fume hood or a walk-in hood appropriate for the scale.

  • Chemical Hazards:

    • Morpholine: Corrosive and flammable. Handle in a fume hood with appropriate gloves and eye protection.

    • 2-Chloro-5-nitrobenzoic acid: Irritant. Avoid inhalation of dust and skin contact.

    • Borane-THF Complex (BH3•THF): Highly flammable, corrosive, and reacts violently with water and other protic solvents.[7] It must be handled under an inert atmosphere (nitrogen or argon) at all times.[7][8] Accidental contact with water will release flammable hydrogen gas.

    • Methanol: Flammable and toxic.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes a flame-retardant lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[7]

    • When handling BH3•THF, a face shield is strongly recommended in addition to safety glasses.

  • Emergency Procedures:

    • Spills: For BH3•THF spills, evacuate the area, and cover the spill with a dry, non-reactive absorbent like dry sand or lime.[9] DO NOT USE WATER .[8][9]

    • Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[7][8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]

The diagram below outlines the critical safety controls for the reduction step.

Caption: Key safety control measures and their rationale for the borane reduction step.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction Insufficient temperature or reaction time.Increase temperature to 130 °C or extend reaction time. Confirm with in-process control (IPC).
Poor quality of starting materials.Verify the purity of 2-chloro-5-nitrobenzoic acid and morpholine.
Step 2: Low Yield Degradation of BH3•THF due to moisture/air exposure.Use fresh, high-quality BH3•THF. Ensure the reactor is completely dry and under a positive nitrogen atmosphere.
Insufficient amount of reducing agent.Use a slight excess of BH3•THF (~2.0 eq). The first equivalent reacts with the acidic proton.
Product is an Oil/Gummy Solid Presence of impurities (e.g., residual solvent, starting material).Re-evaluate the workup procedure. Ensure thorough washing. Purify via column chromatography or select a different recrystallization solvent system.[10]
Final Product Contaminated with Boron Salts Incomplete quenching or insufficient aqueous workup.Ensure quenching is complete. Perform an additional aqueous wash (e.g., with dilute HCl followed by bicarbonate) to remove boron byproducts.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • Sodium borohydride - Standard Operating Procedure. (2012, December 14).
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Sodium Borohydride SOP. (n.d.). OSU Chemistry.
  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
  • Synthesis of morpholine. (1987, March 3). Google Patents.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Everything You Need to Know About Morpholine. (2022, February 7). ChemCeed.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem.
  • (2-Morpholino-5-nitrophenyl)methanol. (n.d.). Santa Cruz Biotechnology.
  • (2-Morpholino-5-nitrophenyl)methanol | 300665-25-2. (n.d.). BLD Pharm.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • (2-(2-chloroethoxy)-5-nitrophenyl)Methanol synthesis. (n.d.). ChemicalBook.
  • Li, S.-W., & Kao, Y.-S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL UNDER BASIC CONDITIONS. (2026, March 12). Technical Disclosure Commons.
  • Schematic of a batch reactor for supercritical methanol treatment. (n.d.). ResearchGate.
  • Journal of Chromatography A. (n.d.). AFMPS.
  • Engineering chemistry: integrating batch and flow reactions on a single, automated reactor platform. (n.d.). RSC Publishing.
  • Methanol-based biomanufacturing of fuels and chemicals using native and synthetic methylotrophs. (n.d.). PMC.
  • Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. (n.d.). Benchchem.
  • Additively Manufactured Continuous Processing Reactor System for Producing Liquid-Based Pharmaceutical Substances. (2024, August 6). MDPI.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (2-Morpholino-5-nitrophenyl)methanol

Welcome to the Technical Support Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals optimize the two-step synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals optimize the two-step synthesis of (2-Morpholino-5-nitrophenyl)methanol.

This guide moves beyond basic protocols by explaining the mechanistic causality behind each step, providing self-validating in-process controls, and addressing the most common failure points encountered at the bench.

Mechanistic Workflow & Reaction Pathway

The synthesis follows a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective aldehyde reduction. Understanding the competing side reactions is critical for maximizing your isolated yield.

Synthesis_Workflow SM Starting Material 2-Fluoro-5-nitrobenzaldehyde Step1 Step 1: SNAr Reaction Morpholine, DIPEA, DMF (90°C) SM->Step1 Int Intermediate 2-Morpholino-5-nitrobenzaldehyde Step1->Int >90% Yield Side1 Side Reaction Polymerization / Degradation Step1->Side1 If temp >110°C Step2 Step 2: Aldehyde Reduction NaBH4, MeOH (0°C to RT) Int->Step2 Prod Target Product (2-Morpholino-5-nitrophenyl)methanol Step2->Prod >85% Yield Side2 Side Reaction Nitro-reduced byproducts Step2->Side2 If excess NaBH4

Fig 1: Two-step synthesis workflow of (2-Morpholino-5-nitrophenyl)methanol and potential side reactions.

Troubleshooting FAQs & Mechanistic Insights
Step 1: SNAr Reaction (Morpholine Addition)

Q: Why is my yield of the intermediate (2-morpholino-5-nitrobenzaldehyde) stalling around 50-60% when using 2-chloro-5-nitrobenzaldehyde? A: The bottleneck lies in the leaving group dynamics of the SNAr mechanism. In SNAr, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the subsequent carbon-halogen bond cleavage. Fluorine is vastly superior to chlorine as a leaving group in this context. Its high electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and significantly lowering the activation energy for the transition state[1]. Actionable Fix: Switch your starting material to 2-fluoro-5-nitrobenzaldehyde . This simple substitution will drastically increase the reaction rate and push the yield above 90% under identical conditions.

Q: Can I use Potassium Carbonate (K₂CO₃) instead of DIPEA as the base? A: While K₂CO₃ is a cheaper inorganic base, it operates heterogeneously in DMF, which can lead to inconsistent reaction kinetics and localized heating. N,N-Diisopropylethylamine (DIPEA) provides a homogeneous reaction environment, ensuring a smooth, reproducible deprotonation of morpholine without degrading the sensitive aldehyde moiety[2].

Step 2: Chemoselective Aldehyde Reduction

Q: During the reduction with NaBH₄, the reaction mixture turns dark brown and TLC shows multiple highly polar baseline spots. What is happening? A: A dark brown mixture with polar baseline spots indicates chemoselectivity failure—specifically, the over-reduction of the nitro group to an amine, hydroxylamine, or the formation of azo/azoxy dimers. While NaBH₄ is generally selective for aldehydes over nitro groups, the nitro group on an electron-rich morpholino-substituted ring becomes highly susceptible to reduction if the reaction temperature spikes or if a large excess of hydride is present[3]. Actionable Fix: Strictly control the stoichiometry to 1.0 - 1.2 equivalents of NaBH₄ . Cool the methanolic solution to exactly 0°C before adding the NaBH₄ in small, controlled portions.

Q: My final product is an oil after rotary evaporation. How can I induce crystallization? A: The product often traps residual solvent (like DMF from Step 1 or MeOH from Step 2), depressing its melting point and causing it to oil out. Actionable Fix: Dissolve the crude oil in a minimal amount of hot ethyl acetate (EtOAc), then add hexanes dropwise until the solution becomes slightly cloudy. Cool slowly to room temperature, then transfer to an ice bath to precipitate the bright yellow crystals.

Quantitative Optimization Summary

Use the following table to benchmark your reaction parameters against our optimized standards.

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Yield
SNAr Leaving Group 2-Chloro-5-nitrobenzaldehyde2-Fluoro-5-nitrobenzaldehyde Increases electrophilicity; Yield jumps from ~55% to >90%
SNAr Base K₂CO₃ (Heterogeneous)DIPEA (Homogeneous) Prevents localized hotspots; Reduces reaction time to 4h
Reduction Temp Room Temp (Bolus addition)0°C (Portion-wise addition) Prevents exothermic nitro reduction; +20% yield recovery
Reduction Solvent EthanolMethanol (Anhydrous) Improves NaBH₄ solubility and hydride transfer kinetics
Validated Experimental Protocols

These protocols are designed as self-validating systems. Pay close attention to the "In-Process Controls" (IPC) to verify the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 2-Morpholino-5-nitrobenzaldehyde (Step 1)
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/g).

  • Reagent Addition: Add DIPEA (1.5 eq) followed by morpholine (1.1 eq) via syringe[2].

  • Reaction: Attach a reflux condenser and stir the reaction mixture at 90°C for 4 hours.

    • IPC (Visual): The solution will transition from pale yellow to a deep, vibrant orange/yellow as the morpholino-substituted product forms.

    • IPC (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The product spot will run slightly lower than the fluorinated starting material and will be intensely UV-active.

  • Workup: Cool the mixture to room temperature and quench by pouring slowly into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a bright yellow solid.

Protocol B: Synthesis of (2-Morpholino-5-nitrophenyl)methanol (Step 2)
  • Setup: Dissolve the crude 2-morpholino-5-nitrobenzaldehyde (1.0 eq) in anhydrous Methanol (10 mL/g) and cool the flask to 0°C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.2 eq) in small portions over 15 minutes.

    • IPC (Visual): Gentle effervescence (H₂ gas evolution) should be observed. Vigorous bubbling indicates the methanol is too warm or wet.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[4].

  • Quench: Carefully quench the reaction with a few drops of saturated NH₄Cl solution to safely destroy excess hydride.

  • Isolation: Remove the methanol under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous phase with DCM, wash the combined organics with brine, dry over Na₂SO₄, and evaporate. Recrystallize the crude residue from EtOAc/Hexanes to afford the pure title compound.

References
  • Substituted pyrido[4,3-d]pyrimidines as Wee-1 inhibitors (US9714244B2)
  • Pyrimidopyrimidinones useful as wee-1 kinase inhibitors (WO2015092431A1)
  • Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds Source: ResearchGate URL:[Link]

Sources

Optimization

Troubleshooting impurities in (2-Morpholino-5-nitrophenyl)methanol crystallization

Welcome to the Technical Support Center for the isolation and purification of (2-Morpholino-5-nitrophenyl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2-Morpholino-5-nitrophenyl)methanol .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Crystallization is not merely a physical separation; it is a highly selective thermodynamic process. When synthesizing this compound—a critical intermediate in the development of Wee-1 kinase inhibitors and advanced EGFR inhibitors[1],[2]—researchers frequently encounter structurally related impurities that resist standard purification.

This guide systematically addresses the mechanistic root causes of impurity entrapment, provides self-validating experimental protocols, and outlines advanced troubleshooting strategies.

Module 1: Mechanistic Origins of Impurities (FAQs)

Q: What are the primary process impurities encountered during the synthesis and crystallization of (2-Morpholino-5-nitrophenyl)methanol? A: The target alcohol is typically synthesized via the targeted reduction of 2-morpholino-5-nitrobenzaldehyde using sodium borohydride (NaBH₄)[1]. Because this is a mild reduction, the most persistent impurity is the unreacted starting material (the aldehyde). Additionally, depending on the upstream nucleophilic aromatic substitution used to create the aldehyde, traces of 4-(4-nitrophenyl)morpholine or regioisomers may carry over.

Q: Why does 2-morpholino-5-nitrobenzaldehyde persistently co-crystallize with the target product despite having different functional groups? A: Structurally related impurities often resist standard solvent washing because they exhibit similar crystal lattice affinities. During rapid cooling, the aldehyde impurity can become kinetically trapped, leading to surface deposition or the formation of a solid solution (where the impurity actively substitutes the target molecule within the crystal lattice)[3].

Q: Why does the product sometimes "oil out" instead of forming distinct crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone width (MSZW) before nucleation can occur. In this specific synthesis, oiling out is frequently caused by residual borate complexes from the NaBH₄ reduction[1]. If the reaction is not properly quenched, these inorganic byproducts act as nucleation inhibitors, forcing the organic product to separate as a dense, impurity-rich oil rather than forming a pure crystalline lattice.

Module 2: Quantitative Impurity Profiling

To effectively troubleshoot, you must understand the physicochemical differentials between the target intermediate and its common impurities. This data dictates the solvent selection for purification.

CompoundRoleMolecular WeightClogP (Approx)Relative PolarityPrimary Crystallization Rejection Strategy
(2-Morpholino-5-nitrophenyl)methanol Target Product238.24 g/mol 1.1High (Hydroxyl)N/A (Target Crystal)
2-Morpholino-5-nitrobenzaldehyde Starting Material236.22 g/mol 1.8ModerateThermodynamic Reslurrying
4-(4-Nitrophenyl)morpholine Upstream Byproduct208.21 g/mol 2.2LowNon-polar Anti-solvent Wash
Borate Salts Reduction ByproductVariableN/AVery High (Ionic)Aqueous Acidic Quench

Module 3: Diagnostic Workflow

Use the following logic tree to diagnose and resolve your specific crystallization failure based on in-process analytical data.

ImpurityTroubleshooting Start Impurity Detected (>0.1% Threshold) Analyze HPLC / LC-MS Profiling Identify Impurity Class Start->Analyze SM Starting Material (Aldehyde) Analyze->SM OverRed Over-Reduced Species (Amines) Analyze->OverRed Oiling Oiling Out / Solvent Entrapment Analyze->Oiling Reslurry Thermodynamic Reslurrying (MeOH/H2O) SM->Reslurry Washing pH-Adjusted Wash (Aqueous Acid) OverRed->Washing Seeding Controlled Seeding & Slower Cooling Oiling->Seeding Pure High-Purity Product (>99.5% API Grade) Reslurry->Pure Washing->Pure Seeding->Pure

Diagnostic workflow for resolving (2-Morpholino-5-nitrophenyl)methanol crystallization impurities.

Module 4: Self-Validating Experimental Protocols

Protocol: Optimized Anti-Solvent Crystallization & Thermodynamic Reslurrying

Causality Note: Instead of a single rapid crystallization, we employ a controlled cooling ramp followed by thermodynamic reslurrying. Reslurrying drives Ostwald ripening—a process where continuous dissolution and recrystallization thermodynamically reject kinetically trapped impurities (like the aldehyde) into the bulk solvent[4].

Step 1: Reaction Quench & Phase Separation

  • Action: Quench the NaBH₄ reduction mixture by slowly adding 1M HCl until gas evolution ceases. Extract the product using Dichloromethane (DCM)[1].

  • Validation Gate: Test the aqueous layer pH. It must be ≤ 3. If pH > 3, borate complexes remain intact and will cause oiling out later. Add more HCl until pH ≤ 3 is achieved before separating the layers.

Step 2: Solvent Exchange & Dissolution

  • Action: Concentrate the DCM layer in vacuo and reconstitute the crude residue in minimal hot Methanol (MeOH) at 60°C.

  • Validation Gate: The solution must be completely transparent. If cloudy, filter hot through a 0.45 µm PTFE membrane to remove insoluble inorganic salts.

Step 3: Controlled Nucleation (Seeding)

  • Action: Cool the solution slowly (0.5°C/min) to 45°C. Introduce 0.5% (w/w) pure seed crystals of (2-Morpholino-5-nitrophenyl)methanol.

  • Validation Gate: Observe the reactor. The seeds should remain suspended and slowly grow. If the seeds dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.

Step 4: Thermodynamic Reslurrying

  • Action: Add Water (anti-solvent) dropwise until a 70:30 MeOH:Water ratio is reached. Hold the slurry at 20°C with moderate agitation for 12 hours.

  • Causality: This extended hold time allows the metastable, impurity-rich crystals to dissolve and reform as the stable, pure polymorph, efficiently rejecting the aldehyde impurity[4].

  • Validation Gate: Pull a slurry sample, filter, and run a rapid HPLC assay. The aldehyde peak area must be < 0.1%. If > 0.1%, extend the reslurry time by 6 hours.

Module 5: Advanced Troubleshooting FAQs

Q: My HPLC shows persistent levels of 2-morpholino-5-nitrobenzaldehyde (>0.5%) even after 24 hours of reslurrying. What is the mechanistic failure? A: This indicates the formation of a highly stable solid solution where the impurity has fully substituted the target molecule within the crystal lattice, rather than just depositing on the surface[3]. To break a solid solution, reslurrying is insufficient. You must perform a complete recrystallization using a solvent system with a drastically different hydrogen-bonding profile (e.g., swapping MeOH/Water for Ethyl Acetate/Heptane) to alter the relative solubility and disrupt the co-crystallization affinity.

Q: Does the position of the morpholine ring affect the crystallization behavior? A: Yes. The morpholine ring introduces significant steric bulk and a secondary amine functionality that heavily dictates molecular packing. In derivatives used for kinase inhibitors, the spatial orientation of the morpholine ring relative to the nitro group creates distinct polymorphic forms[1],[2]. Variations in cooling rates can inadvertently isolate a metastable polymorph that has a higher propensity for impurity inclusion. Always strictly control your cooling ramp (≤ 0.5°C/min).

References

  • Title: WO2015092431A1 - Pyrimidopyrimidinones useful as wee-1 kinase inhibitors Source: Google Patents URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: ResearchGate / MDPI URL
  • Source: PMC (PubMed Central)

Sources

Troubleshooting

Optimizing HPLC mobile phase for (2-Morpholino-5-nitrophenyl)methanol analysis

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the chromatographic separation of (2-Mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the chromatographic separation of (2-Morpholino-5-nitrophenyl)methanol .

By synthesizing molecular diagnostics with field-proven chromatographic principles, this guide provides actionable troubleshooting steps, self-validating protocols, and the mechanistic reasoning required to develop a robust, reproducible assay.

Molecular Diagnostics & Chromatographic Strategy

To optimize the mobile phase, we must first deconstruct the physicochemical properties of (2-Morpholino-5-nitrophenyl)methanol:

  • The Morpholine Ring: Typically a weak base (aliphatic pKa ~8.3). However, in this molecule, the nitrogen is conjugated directly to a phenyl ring containing a strongly electron-withdrawing nitro group at the para position. This "push-pull" electron delocalization severely reduces the basicity of the morpholine nitrogen, shifting its conjugate acid pKa down to an estimated 2.0–3.5 .

  • The Nitro Group: Highly polar, neutral, and provides a strong UV chromophore (ideal for detection at 254 nm).

  • The Hydroxymethyl Group: A neutral, hydrogen-bonding donor/acceptor that increases overall polarity.

The Causality of Retention: In reversed-phase liquid chromatography (RPLC), the retention of ionizable compounds is governed by the Henderson-Hasselbalch equation[1]. If the mobile phase pH is within ±1.5 units of the analyte's pKa, the compound exists in a dynamic equilibrium between its ionized (protonated) and unionized (neutral) states[2]. This leads to peak splitting, broad peak shapes, and erratic retention times. Therefore, the core strategy is to operate in a pH regime where the molecule is either 100% protonated (pH < 1.0, which is destructive to most columns) or 100% neutral (pH > 5.5).

HPLC_Optimization A Analyze Analyte: (2-Morpholino-5-nitrophenyl)methanol B Determine pKa & Polarity (Morpholine N, pKa ~2-4) A->B C Select Mobile Phase pH B->C D pH < 2.0 (Fully Protonated) C->D E pH > 6.0 (Fully Neutral) C->E F Buffer Selection (e.g., Phosphate / Acetate) D->F E->F G Evaluate Peak Shape F->G H Tailing Observed? G->H I Use Type B Silica / Endcapped Column H->I Yes J System Suitability Passed H->J No I->J

Logical workflow for HPLC mobile phase optimization of morpholine derivatives.

Interactive Troubleshooting FAQs

Q1: Why am I observing severe peak tailing for (2-Morpholino-5-nitrophenyl)methanol, even with a high percentage of organic modifier? Root Cause: Peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions. Even if the morpholine nitrogen is weakly basic, any protonated species will interact strongly with ionized residual silanol groups (Si-O⁻) on the silica stationary phase[3]. Free silanols are highly acidic and act as cation exchangers[4]. Corrective Action:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ≤ 3.0 to fully protonate the silanol groups (converting them to neutral Si-OH), thereby shutting down the ion-exchange mechanism[5].

  • Upgrade Stationary Phase: Utilize a modern Type B silica column with high-density endcapping or polar-embedded groups, which sterically shield residual silanols from the analyte[4].

Q2: My retention times are drifting between injections. How do I stabilize the assay? Root Cause: Retention time drift for ionizable compounds indicates inadequate buffering capacity or operating too close to the analyte's pKa[2]. If your mobile phase pH is ~3.0, you are likely sitting directly on the pKa of the conjugated morpholine nitrogen, causing slight variations in the mobile phase to drastically alter the ionization ratio[1]. Corrective Action: Shift the pH to a region where the molecule is fully neutral. Utilizing a 20 mM Ammonium Acetate or Potassium Phosphate buffer at pH 6.5 ensures the morpholine nitrogen remains unprotonated. This maximizes hydrophobic retention on the C18 column and eliminates pH-induced retention drift.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? Root Cause: The choice of organic modifier dictates both the elution strength and the solvation environment. Corrective Action: Start with Acetonitrile . It is aprotic, provides lower system backpressure, and generally yields sharper peaks for nitroaromatic compounds due to favorable dipole-dipole interactions. However, if you struggle to resolve the target analyte from structurally similar impurities, switch to Methanol . Methanol is a protic solvent that can engage in hydrogen bonding with the hydroxymethyl group, offering an entirely different selectivity profile.

Self-Validating Experimental Protocol: Mobile Phase Preparation

To ensure trustworthiness and reproducibility, buffer preparation must follow a strict sequence. Organic solvents alter the dielectric constant of the solution, which shifts the apparent pH and distorts glass electrode readings[2].

Methodology: Preparation of 20 mM Phosphate Buffer (pH 6.5)

  • Step 1: Aqueous Dissolution. Weigh exactly 2.72 g of Potassium Phosphate monobasic ( KH2​PO4​ ) and dissolve it in 1.0 L of HPLC-grade water.

  • Step 2: pH Adjustment (Critical Validation Step). Insert a calibrated pH meter into the 100% aqueous solution. Add 0.1 M Potassium Hydroxide (KOH) dropwise until the pH reaches exactly 6.50. Do not adjust pH after adding organic solvents[2].

  • Step 3: Filtration. Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulate matter that could foul the column frit[2].

  • Step 4: Blending. Transfer the filtered buffer to the HPLC system. Use the pump's proportioning valves to mix with the organic modifier (e.g., 60% Buffer / 40% Acetonitrile).

  • Step 5: System Suitability Check. Inject a standard solution. The protocol is validated only if the USP Tailing Factor ( Tf​ ) is ≤ 1.5 and the retention time relative standard deviation (RSD) over 5 injections is ≤ 0.5%.

Quantitative Data Summaries

Table 1: Buffer Selection Matrix for Morpholine Derivatives Selecting the correct buffer requires matching the buffer's pKa to your target mobile phase pH. A buffer is only effective within ±1.0 pH unit of its pKa[2].

Buffer SystemBuffer pKaEffective pH RangeUV Cutoff (nm)MS Compatible?Best Use Case for Analyte
Trifluoroacetic Acid (TFA)0.3< 1.5210Yes (Suppresses signal)Ion-pairing; extreme low pH.
Phosphate ( pKa1​ )2.11.1 – 3.1< 200NoSilanol suppression[6].
Formate3.82.8 – 4.8210YesLC-MS analysis at low pH[6].
Acetate4.83.8 – 5.8210YesMid-pH buffering[2].
Phosphate ( pKa2​ )7.26.2 – 8.2< 200NoOptimal: Neutralizes analyte[6].

Table 2: Diagnostic Troubleshooting Matrix

SymptomPrimary Root CauseDiagnostic CheckCorrective Action
Peak Tailing ( Tf​>1.5 ) Silanol interactions[3]Inject neutral marker (e.g., Toluene). If neutral marker is sharp, cause is chemical.Lower pH to < 3.0 or switch to polar-embedded Type B silica[4].
Retention Time Drift Inadequate buffering[2]Check pH of mobile phase effluent.Increase buffer concentration to 20-50 mM; move pH away from pKa[1].
Peak Splitting Operating at analyte pKaCalculate % ionization via Henderson-Hasselbalch[1].Adjust pH by at least ±1.5 units from the estimated pKa.
High Backpressure Buffer precipitationCheck miscibility of buffer salt in organic modifier.Reduce organic % or switch from Phosphate to volatile salts (Formate).

References

  • "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc., [Link]

  • "Peak Tailing in HPLC" Element Lab Solutions, [Link]

  • "How to Reduce Peak Tailing in HPLC?" Phenomenex, [Link]

  • "pH, pKa, and Retention" Pharma Growth Hub, [Link]

  • "method development" Phenomenex, [Link]

  • "Exploring the Role of pH in HPLC Separation" Veeprho, [Link]

Sources

Optimization

Preventing oxidation of (2-Morpholino-5-nitrophenyl)methanol during long-term storage

Introduction: The Challenge of Stabilizing (2-Morpholino-5-nitrophenyl)methanol (2-Morpholino-5-nitrophenyl)methanol is a key intermediate and research compound whose utility is critically dependent on its chemical purit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Stabilizing (2-Morpholino-5-nitrophenyl)methanol

(2-Morpholino-5-nitrophenyl)methanol is a key intermediate and research compound whose utility is critically dependent on its chemical purity.[1][2][3] Our internal stability programs and field reports indicate that the primary degradation pathway for this molecule during long-term storage is oxidation. The benzylic alcohol moiety is particularly susceptible to conversion into the corresponding benzaldehyde and, subsequently, the carboxylic acid. This degradation compromises sample integrity, leading to inaccurate experimental results and loss of valuable material.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and FAQs to mitigate and prevent the oxidation of (2-Morpholino-5-nitrophenyl)methanol, ensuring its stability and reliability for long-term use.

Section 1: Understanding the Mechanism of Oxidation

The core instability of (2-Morpholino-5-nitrophenyl)methanol lies in its benzylic alcohol functional group. This group is readily oxidized, especially in the presence of atmospheric oxygen. The reaction is often a free-radical process that can be initiated or accelerated by common laboratory environmental factors.

The primary oxidative degradation proceeds as follows:

  • Initial Oxidation: The primary alcohol is oxidized to form (2-Morpholino-5-nitrophenyl)aldehyde .

  • Secondary Oxidation: The resulting aldehyde can be further oxidized to form (2-Morpholino-5-nitrobenzoic) acid .

This process is catalyzed by factors such as light, elevated temperature, and the presence of trace metal ions.[4] The nitro group, being strongly electron-withdrawing, also influences the reactivity of the benzylic position.

Oxidation_Pathway Compound (2-Morpholino-5-nitrophenyl)methanol (Parent Compound) Aldehyde (2-Morpholino-5-nitrophenyl)aldehyde (Primary Oxidant) Compound->Aldehyde [O] (Fast) Acid (2-Morpholino-5-nitrobenzoic) acid (Secondary Oxidant) Aldehyde->Acid [O] (Slower)

Caption: Primary oxidative degradation pathway of the parent compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid (2-Morpholino-5-nitrophenyl)methanol has started to turn yellow after six months in storage. What is happening?

This is a classic sign of degradation. The yellow color likely indicates the formation of conjugated impurities, primarily the aldehyde derivative. Aromatic nitro-compounds are often pale yellow, but the formation of the aldehyde group in conjugation with the nitro-aromatic system can intensify the color. You should verify the compound's purity via HPLC or LC-MS before use.

Q2: What are the absolute ideal conditions for storing the solid compound for multiple years?

To maximize shelf-life, you must rigorously control the storage environment by addressing the key degradation drivers: oxygen, temperature, and light.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant, preventing the initiation of degradation.[5][6]
Temperature -20°C or lowerDrastically reduces the kinetic rate of chemical degradation reactions.
Light Amber glass vial, stored in the darkPrevents photo-oxidation, where light energy can create free radicals that initiate oxidation.[7]
Container High-quality borosilicate glass or PTFEMinimizes the risk of trace metal contaminants that can catalyze oxidation.

Q3: I need to store the compound in a solution for my experiments. What is the best approach?

Storing in solution increases the risk of degradation due to higher molecular mobility and potential solvent interactions.

  • Solvent Choice: Use only high-purity, anhydrous, and de-gassed solvents. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. Avoid alcohols like methanol or ethanol as solvents for very long-term storage, as they can potentially participate in transesterification if the carboxylic acid forms.

  • Inert Atmosphere: Before sealing, sparge the solution and the vial headspace with a gentle stream of argon or nitrogen for several minutes to remove dissolved oxygen.[8]

  • Storage: Store frozen at -20°C or -80°C in small, single-use aliquots. This minimizes freeze-thaw cycles, which can introduce moisture and oxygen.

Q4: Can I add a chemical stabilizer or antioxidant to my solution?

Yes, for solution-based storage, adding an antioxidant is a highly effective strategy.[9] The choice depends on compatibility with your downstream application.

  • Mechanism: Antioxidants typically act as "sacrificial" agents or free-radical scavengers, reacting with oxidative species more readily than your compound of interest.[4][10]

  • Recommended Antioxidants:

    • Butylated Hydroxytoluene (BHT): A common radical scavenger, effective at low concentrations (e.g., 0.01-0.1%). It is widely used in pharmaceutical formulations.[9][11]

    • Ascorbic Acid (Vitamin C): A reducing agent that can quench oxidizing species. It is water-soluble, making it suitable for aqueous buffer systems if needed.[11]

  • Validation is Key: Always run a small-scale compatibility test. Ensure the chosen antioxidant does not interfere with your assay or react with your compound.

Q5: How can I definitively check if my sample has oxidized?

Visual inspection is not sufficient. You must use analytical techniques for confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method. An oxidized sample will show new peaks on the chromatogram, typically with different retention times than the parent compound. The aldehyde is usually more nonpolar (longer retention time on reverse phase) and the acid is more polar (shorter retention time).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive proof by confirming the mass-to-charge ratio (m/z) of the parent compound and its degradation products.

    • (2-Morpholino-5-nitrophenyl)methanol: C₁₁H₁₄N₂O₄, MW = 238.24

    • Aldehyde Oxidant: C₁₁H₁₂N₂O₄, MW = 236.23

    • Acid Oxidant: C₁₁H₁₂N₂O₅, MW = 252.23

Section 3: Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Actions & Solutions
Unexpected peaks in HPLC/LC-MS analysis of a newly opened vial. 1. Sub-optimal storage by the manufacturer or during shipping. 2. Oxidation upon first opening and exposure to air.1. Immediately qualify all new batches of the compound upon receipt. 2. Implement the Inert Gas Blanketing Protocol (Section 4.1) for all subsequent storage.
Assay results show decreasing potency or inconsistent activity over time. Degradation of the active compound to less active or inactive oxidation products.1. Confirm purity with the Analytical Method for Oxidation (Section 4.2). 2. Discard degraded stock solutions. 3. Prepare fresh stock solutions from a qualified solid sample and store in single-use aliquots at -80°C.
Solid compound appears clumpy or has a slight change in texture. Absorption of atmospheric moisture, which can accelerate degradation pathways.1. Handle the solid compound in a glove box or under a stream of dry inert gas. 2. Store the vial inside a desiccator, even when refrigerated.
Inconsistent results when using different batches of the compound. Batch-to-batch variability in initial purity or degradation state.1. Never assume identical purity between batches. Qualify each new lot number with your analytical method. 2. If significant variation is found, contact the supplier with your analytical data.

Section 4: Key Experimental Protocols

Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol describes the standard procedure for creating an inert atmosphere in a storage vial to prevent oxidation.[12]

Objective: To replace the oxygen-containing air in the vial's headspace with a dry, inert gas.

Materials:

  • Vial containing (2-Morpholino-5-nitrophenyl)methanol

  • Source of high-purity nitrogen or argon gas with a pressure regulator

  • Tubing with a sterile filter

  • A long needle or pipette tip to direct gas flow

  • Parafilm or a secondary cap seal

Procedure:

  • Set the regulator to produce a very gentle gas flow. A high flow rate can blow the solid material out of the vial.[13]

  • Carefully open the vial containing your compound.

  • Insert the needle/pipette tip into the vial, ensuring the tip is just above the surface of the solid or liquid.

  • Allow the gentle stream of inert gas to flow into the vial for 30-60 seconds. The heavier inert gas will displace the lighter air.

  • While the gas is still flowing, slowly withdraw the needle and immediately cap the vial tightly.

  • Wrap the cap-vial interface securely with Parafilm to provide an extra barrier against gas exchange.

  • Place the sealed vial into its designated dark, cold storage location (e.g., a -20°C freezer).

Inert_Gas_Workflow start Start: Prepare for Storage open_vial Open Vial start->open_vial insert_needle Insert Gas Needle open_vial->insert_needle gentle_flow Apply Gentle Inert Gas Flow (30-60s) insert_needle->gentle_flow remove_cap Withdraw Needle & Cap Immediately gentle_flow->remove_cap seal Seal with Parafilm remove_cap->seal store Store at ≤ -20°C in Dark seal->store

Caption: Workflow for proper inert gas blanketing of a chemical sample.

Protocol: Analytical Method for Detecting Oxidation

Objective: To resolve and identify the parent compound from its primary oxidation products using reverse-phase HPLC.

Instrumentation & Columns:

  • System: Standard HPLC with UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 330 nm (nitro-aromatics often have strong absorbance at multiple wavelengths)

  • Injection Volume: 10 µL

Expected Elution Order:

  • (2-Morpholino-5-nitrobenzoic) acid (most polar)

  • (2-Morpholino-5-nitrophenyl)methanol (parent compound)

  • (2-Morpholino-5-nitrophenyl)aldehyde (least polar)

This method serves as a starting point; optimization may be required based on your specific HPLC system and column. Confirmation of peak identities should be performed using LC-MS.[14][15]

References

  • Linde Gas. (n.d.). Inerting. Retrieved from Linde PLC. [Link][5]

  • CompoundingToday.com. (n.d.). Preservatives and Antioxidants Database. Retrieved from IJPC. [Link][4]

  • ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link][6]

  • de Oliveira, G. G., et al. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences. [Link][9]

  • Yousefi, M., et al. (2023). Pharmaceutical Compounds With Antioxidant Properties. In Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing. [Link][10]

  • Linde. (n.d.). Inerting in the chemical industry. [Link][8]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. [11]

  • Reddit. (2025). How to store reagents under an inert gas. [Link][13]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link][7]

  • Davies, M. J. (2015). Special issue on “Analytical methods for the detection of oxidized biomolecules and antioxidants”. Free Radical Biology and Medicine. [Link][14]

  • Augugliaro, V., et al. (2005). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide. Catalysis Today. [Link][15]

  • NextSDS. (n.d.). [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. [Link][3]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for (2-Morpholino-5-nitrophenyl)methanol in Aqueous Media

Welcome to the technical support center for (2-Morpholino-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Morpholino-5-nitrophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles and provides practical, step-by-step protocols to guide your formulation development.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (2-Morpholino-5-nitrophenyl)methanol in my aqueous buffer. What are the likely reasons for its poor solubility?

A1: The structure of (2-Morpholino-5-nitrophenyl)methanol (Molecular Formula: C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ) presents several features that can contribute to limited aqueous solubility[1][2]. The molecule contains a relatively large, hydrophobic phenyl ring substituted with a nitro group. While the morpholino and methanol groups add some polarity, the overall character of the molecule can be considered lipophilic, leading to unfavorable interactions with water. The crystalline solid-state form of the compound can also have high lattice energy, which requires significant energy to overcome for dissolution to occur.

Q2: The structure contains a morpholino group. Does this offer a strategic advantage for improving solubility?

A2: Absolutely. The morpholino group contains a tertiary amine, which is basic and can be protonated to form a positively charged ammonium salt. This ionization dramatically increases the polarity of the molecule and its ability to interact with water, thereby increasing solubility.[3] The solubility of such ionizable compounds is highly dependent on the pH of the solution relative to the compound's pKa (the pH at which 50% of the compound is ionized).[4]

Q3: What are the primary strategies I can employ to systematically improve the solubility of this compound?

A3: For a compound with the structural features of (2-Morpholino-5-nitrophenyl)methanol, there are four primary strategies we recommend exploring, often in a tiered approach:

  • pH Adjustment: Leveraging the ionizable morpholino group is the most direct method.

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[5][6]

  • Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[7][8]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic regions of the molecule.[9][]

This guide will provide detailed troubleshooting workflows for each of these techniques.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow is designed to be a logical progression, starting with the simplest and most direct methods.

Caption: Troubleshooting workflow for solubility enhancement.

Strategy 1: pH Adjustment

Causality: The morpholino group is a weak base. By lowering the pH of the aqueous medium to a level below the pKa of the morpholino amine, the amine will become protonated (R₃N + H⁺ ⇌ R₃NH⁺). This resulting salt form is significantly more polar and, therefore, more soluble in water.[3][4] The Henderson-Hasselbalch equation can be used to predict the percentage of the ionized form at a given pH.

Experimental Protocol: pH Titration for Solubility
  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) of (2-Morpholino-5-nitrophenyl)methanol in a water-miscible organic solvent where it is freely soluble, such as DMSO or ethanol.

  • Initial Solubility Test:

    • Prepare a series of aqueous buffers with a pH range from 7.5 down to 2.0 (e.g., in 0.5 pH unit increments). Common buffers include phosphate and acetate.

    • Add a small, fixed amount of the organic stock solution to each buffer to achieve the desired final concentration (ensure the final concentration of the organic solvent is low, e.g., <1-2%, to minimize its effect on solubility).

    • Vortex each sample vigorously and allow it to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-24 hours). The equilibration time is critical for achieving an accurate measurement of equilibrium solubility.[11]

  • Observation and Quantification:

    • Visually inspect each sample for precipitation.

    • For samples that appear clear, centrifuge them at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved micro-precipitates.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of the saturated solution.[12] You should observe a significant increase in solubility as the pH decreases.

Parameter Recommendation Rationale
pH Range 7.5 to 2.0To cover the potential pKa of the morpholino group and identify the pH at which the compound becomes sufficiently soluble.
Buffer System Phosphate, Citrate-PhosphateEnsure adequate buffering capacity in the target pH range.
Equilibration Time 2 - 24 hoursTo ensure equilibrium is reached for an accurate solubility measurement.[11]
Final Solvent % < 2%To minimize the co-solvent effect from the stock solution.

Troubleshooting Tip: If the compound precipitates upon addition to the buffer, even at low pH, it may be "crashing out" too quickly. Try a "pH-shift" method: first, dissolve the compound in a small amount of acidic water (e.g., pH 2) where it is soluble, and then slowly titrate the pH upwards with a basic solution to find the precipitation point.

Strategy 2: Co-solvency

Causality: If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent mixture.[5][6] This reduction in polarity lowers the interfacial tension between the solute and the solvent, making it more energetically favorable for the hydrophobic compound to dissolve.[6]

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable and common laboratory co-solvents.

  • Prepare Solvent Blends: For each selected co-solvent, prepare a series of aqueous blends at different concentrations (e.g., 5%, 10%, 20%, 30% v/v in your chosen buffer).

  • Determine Solubility:

    • Add an excess amount of solid (2-Morpholino-5-nitrophenyl)methanol to a fixed volume of each co-solvent blend.

    • Agitate the samples (e.g., using a shaker or rotator) at a controlled temperature until equilibrium is reached (typically 24-48 hours).

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each type of co-solvent tested.

Co-solvent Typical Starting % (v/v) Notes
Ethanol5 - 30%Generally well-tolerated in many biological systems.
Propylene Glycol (PG)5 - 40%A common excipient in pharmaceutical formulations.[5]
Polyethylene Glycol 400 (PEG 400)10 - 50%Can offer significant solubility enhancement.[13]
Dimethyl Sulfoxide (DMSO)1 - 10%Excellent solubilizing power but may have biological effects at higher concentrations.[14]

Troubleshooting Tip: Be mindful of the potential impact of high concentrations of organic solvents on downstream experiments, such as cell-based assays or enzymatic reactions. Always run a vehicle control to account for any effects of the co-solvent itself.

Strategy 3: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic (2-Morpholino-5-nitrophenyl)methanol can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which leads to a significant increase in its apparent solubility.

Micellar_Solubilization cluster_micelle Micelle Head1 Tail1 ¦ Head1->Tail1 label_hydrophilic Hydrophilic Head label_hydrophobic Hydrophobic Tail Head2 Tail2 Head2->Tail2 Head3 Tail3 Head3->Tail3 Head4 Tail4 Head4->Tail4 Head5 Tail5 ¦ Head5->Tail5 Head6 Tail6 Head6->Tail6 Head7 Tail7 Head7->Tail7 Head8 Tail8 Head8->Tail8 Drug Drug Molecule

Caption: Encapsulation of a hydrophobic drug in a surfactant micelle.

Experimental Protocol: Surfactant Screening
  • Select Surfactants: Choose non-ionic or zwitterionic surfactants, as they are generally less harsh on biological systems than ionic surfactants.

  • Prepare Surfactant Solutions: Prepare solutions of each surfactant in your desired aqueous buffer at concentrations ranging from below to well above their known CMC values (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Determine Solubility:

    • Add an excess amount of solid (2-Morpholino-5-nitrophenyl)methanol to each surfactant solution.

    • Agitate to ensure thorough mixing and allow to equilibrate for 24-48 hours at a controlled temperature.

    • Centrifuge to pellet undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot solubility against surfactant concentration. A sharp increase in solubility is typically observed around the CMC.

Surfactant Type Typical Concentration Range (w/v)
Polysorbate 80 (Tween® 80)Non-ionic0.1% - 2.0%
Polysorbate 20 (Tween® 20)Non-ionic0.1% - 2.0%
Kolliphor® EL (Cremophor® EL)Non-ionic0.1% - 2.0%
Solutol® HS 15Non-ionic0.1% - 2.0%

Troubleshooting Tip: Some surfactants can interfere with certain analytical techniques or biological assays. It is crucial to run appropriate controls containing the surfactant alone to assess any potential interference.

Strategy 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides that have a truncated cone or "donut" shape. Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[9][16] (2-Morpholino-5-nitrophenyl)methanol can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[17] This complex effectively shields the hydrophobic part of the molecule from water, thereby increasing its overall solubility and stability in aqueous solution.[18]

Experimental Protocol: Cyclodextrin Complexation
  • Select Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and favorable safety profiles.[18]

  • Prepare Cyclodextrin Solutions: Make a series of solutions of the chosen cyclodextrin in your aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study:

    • Add an excess amount of solid (2-Morpholino-5-nitrophenyl)methanol to each cyclodextrin solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-72 hours.

    • After equilibration, filter or centrifuge the samples.

    • Determine the concentration of the dissolved compound in the supernatant by HPLC or UV-Vis.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Cyclodextrin Key Features Typical Concentration Range (w/v)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility, low toxicity.[18]1% - 20%
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility, can be used in parenteral formulations.[9]1% - 20%

Troubleshooting Tip: The formation of an inclusion complex can sometimes be a slow process. Ensure adequate equilibration time for reproducible results. The efficiency of complexation can also be influenced by pH and temperature.

References

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. [Link]

  • Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. [Link]

  • Pawar, P., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]

  • Zhang, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. japer.in. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. brieflands.com. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Bergström, C. A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. dl.uctm.edu. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • NextSDS. (n.d.). [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. NextSDS. [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ResearchGate. [Link]

Sources

Optimization

Minimizing side reactions during (2-Morpholino-5-nitrophenyl)methanol esterification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the esterification of (2-Morpholino-5-nitrophenyl)methanol. This document provides in-depth troubleshooting advice, frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the esterification of (2-Morpholino-5-nitrophenyl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated protocol to help researchers, scientists, and drug development professionals navigate the specific challenges associated with this molecule. The presence of a benzylic alcohol, a nitro group, and a morpholino moiety requires careful selection of reaction conditions to achieve high yields and purity by minimizing side reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the esterification of this multifunctional substrate.

Q1: What are the primary side reactions I should be aware of when esterifying (2-Morpholino-5-nitrophenyl)methanol?

A: The molecule's structure presents three main vulnerabilities for side reactions:

  • Oxidation of the Benzylic Alcohol: The secondary alcohol is susceptible to oxidation, which forms the corresponding (2-Morpholino-5-nitro)benzaldehyde as a major impurity.[1] This is often exacerbated by high temperatures or the presence of air (oxygen).

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine under certain conditions, particularly with catalytic hydrogenation (e.g., H₂/Pd-C) or some metal/acid combinations (e.g., Fe/HCl, SnCl₂).[2][3] This leads to the formation of the corresponding aniline derivative.

  • Reactivity of the Morpholino Group: As a tertiary amine, the morpholino nitrogen is basic. Under strongly acidic conditions, such as in a classic Fischer esterification, it will be protonated. This can alter the substrate's solubility and potentially complicate the reaction and workup.

Q2: I'm attempting a Fischer esterification with sulfuric acid, but my yields are low and the reaction mixture is dark. What is happening?

A: The Fischer-Speier esterification, while a classic method, is often unsuitable for sensitive substrates like this one for several reasons.[4] The high temperatures (typically 60-110 °C) and strong acid catalyst (e.g., H₂SO₄) can promote the oxidation of the benzylic alcohol to an aldehyde, which can then undergo further uncontrolled reactions, leading to dark, tarry mixtures.[5][6] Furthermore, the strong acid protonates the morpholino nitrogen, which can lead to solubility issues and make the workup process challenging. We strongly advise using milder, neutral conditions for this substrate.

Q3: My post-reaction analysis (LC-MS/NMR) shows a product with a mass corresponding to the starting material minus the nitro group's oxygens plus two hydrogens. How do I prevent this?

A: You are observing the reduction of the nitro group to an amine. This is a common side reaction if you have used conditions that are incompatible with nitroarenes. The most frequent cause is catalytic hydrogenation (e.g., using a palladium or platinum catalyst with H₂ gas), which is highly effective at reducing nitro groups.[2][7] To avoid this, you must choose a synthetic route that does not involve these types of reducing agents. Methods like the Steglich esterification are highly chemoselective and will not affect the nitro group.

Q4: What is the most reliable method for esterifying (2-Morpholino-5-nitrophenyl)methanol to achieve high yield and purity?

A: For this specific substrate, the Steglich esterification is the highly recommended method.[8] This reaction uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP), and is typically run at room temperature.[9][10]

  • Mild Conditions: It operates at or below room temperature, preventing the oxidation of the benzylic alcohol.

  • Neutral pH: It avoids strong acids, thus the morpholino group is not protonated, improving solubility and simplifying the workup.

  • Chemoselectivity: The reagents are not reducing agents and will not affect the nitro group.

This method provides the best balance of reactivity and selectivity, directly addressing the key vulnerabilities of the molecule.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and solving specific problems encountered during the reaction.

Problem 1: Formation of Aldehyde Impurity (Oxidation)
  • Symptom: Appearance of a new spot on TLC, or a peak in LC-MS/NMR consistent with (2-Morpholino-5-nitro)benzaldehyde. The reaction mixture may also develop a yellow or brown color.

  • Root Cause: The benzylic alcohol is being oxidized. This is a common pathway for benzylic alcohols, especially with electron-withdrawing groups on the ring.[11] The reaction can be promoted by heat, transition metal catalysts, or exposure to atmospheric oxygen.[12][13]

  • Troubleshooting Workflow:

start Aldehyde Impurity Detected q1 Are you using high temperatures (> 40°C)? start->q1 s1 Switch to a room temperature method like Steglich Esterification. q1->s1 Yes q2 Is the reaction open to air? q1->q2 No end Problem Resolved: Clean Ester Formation s1->end s2 Run the reaction under an inert atmosphere (N₂ or Ar). q2->s2 Yes q3 Are you using a metal-based catalyst (e.g., Ru, Co, Au)? q2->q3 No s2->end s3 Avoid oxidative catalysts. Use an organocatalytic or coupling agent-based method. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for aldehyde formation.

Problem 2: Formation of Aniline Impurity (Reduction)
  • Symptom: Detection of a product where the nitro group (-NO₂) has been converted to an amino group (-NH₂).

  • Root Cause: Use of reaction conditions that reduce aromatic nitro groups. This is a significant concern as many common transformations can inadvertently cause this side reaction.

  • Solution Table: Reagent Compatibility

Reagent/ConditionCompatibility with Nitro GroupRecommendation
H₂, Pd/C, PtO₂, or Raney Ni INCOMPATIBLE Will readily reduce the nitro group to an amine.[2] AVOID .
Fe, Zn, or Sn in Acid INCOMPATIBLE Classic conditions for nitro reduction.[7] AVOID .
NaBH₄, LiAlH₄ GENERALLY COMPATIBLE These hydrides do not typically reduce aromatic nitro groups under standard conditions.[14] However, LiAlH₄ can sometimes lead to azo compounds.
DCC/DMAP (Steglich) COMPATIBLE Mild coupling agents with no reducing potential.[8] RECOMMENDED .
Acid Chlorides/Anhydrides COMPATIBLE Acylating agents that do not affect the nitro group. SUITABLE ALTERNATIVE .
SOCl₂/Alcohol (Fischer variant) COMPATIBLE While acidic, these conditions do not typically reduce the nitro group.[10] However, not recommended due to other potential side reactions.
Section 3: Validated Protocol - Steglich Esterification

This protocol provides a reliable, step-by-step method for the esterification of (2-Morpholino-5-nitrophenyl)methanol, designed to minimize side reactions.

Objective: To synthesize an ester from (2-Morpholino-5-nitrophenyl)methanol and a generic carboxylic acid (R-COOH) with high purity.

Reagents & Materials:

  • (2-Morpholino-5-nitrophenyl)methanol (1.0 eq)

  • Carboxylic acid (R-COOH) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Morpholino-5-nitrophenyl)methanol (1.0 eq) and the carboxylic acid (1.2 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the alcohol) and stir until all solids are dissolved.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to remove excess DMAP and any unreacted morpholine starting material), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure ester.

Section 4: Visualizing the Chemistry
Primary and Side Reaction Pathways

cluster_main Recommended Pathway: Steglich Esterification cluster_side Key Side Reactions to Avoid SM (2-Morpholino-5-nitrophenyl)methanol + R-COOH Intermediate O-Acylisourea Intermediate (from DCC + R-COOH) SM->Intermediate DCC ActiveEster N-Acylpyridinium Intermediate (from DMAP) Intermediate->ActiveEster DMAP Product Desired Ester Product ActiveEster->Product Alcohol Attack Oxidation Oxidation Side-Product: Aldehyde Reduction Reduction Side-Product: Aniline Derivative SM_side (2-Morpholino-5-nitrophenyl)methanol SM_side->Oxidation Heat, O₂ SM_side->Reduction H₂/Pd, Fe/HCl

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2-Morpholino-5-nitrophenyl)methanol Substitution Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-Morpholino-5-nitrophenyl)methanol and encountering challenges in substitution reactions due...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (2-Morpholino-5-nitrophenyl)methanol and encountering challenges in substitution reactions due to steric hindrance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these common experimental hurdles.

Introduction to the Challenge: The Role of Steric Hindrance

(2-Morpholino-5-nitrophenyl)methanol is a valuable building block in medicinal chemistry and materials science.[1][2] However, its structure presents a significant challenge for chemists: steric hindrance. The bulky morpholino group, positioned ortho to the hydroxymethyl group, can physically block the approach of nucleophiles, slowing down or even preventing desired substitution reactions at the benzylic carbon.[3][4] This guide will explore strategies to mitigate these steric effects and achieve successful substitution.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with (2-Morpholino-5-nitrophenyl)methanol is giving low yields or failing to proceed. What are the likely causes related to steric hindrance?

A1: Low yields are often a direct consequence of steric hindrance. The bulky morpholino group impedes the backside attack required for a typical SN2 reaction.[3][5] This steric congestion raises the activation energy of the transition state, making the reaction kinetically unfavorable.[6][7] Additionally, the electron-donating nature of the morpholino group can destabilize the transition state in some cases.

Q2: Can I simply increase the reaction temperature or time to overcome the low reactivity?

A2: While increasing temperature can sometimes improve reaction rates, it can also lead to undesirable side reactions, such as elimination or decomposition, particularly with sensitive substrates. Prolonged reaction times may also not be effective if the steric barrier is too high and can lead to the degradation of starting materials or products. A more strategic approach is often required.

Q3: Are there alternative reaction pathways to consider besides a direct SN2 substitution?

A3: Yes. When a direct SN2 reaction is hindered, exploring SN1-type pathways or utilizing activating agents to make the hydroxyl group a better leaving group are excellent strategies.[8][9] For instance, converting the alcohol to a tosylate or mesylate can significantly improve its leaving group ability.[8][10] The Mitsunobu reaction is another powerful alternative for achieving substitution with inversion of stereochemistry, even with hindered alcohols.[11][12][13][14]

Troubleshooting Guides & Detailed Protocols

Guide 1: Enhancing Leaving Group Ability

A primary strategy to overcome the poor reactivity of the hydroxyl group is to convert it into a better leaving group. This lowers the activation energy for the substitution step.

Protocol 1.1: Tosylation of (2-Morpholino-5-nitrophenyl)methanol

This protocol converts the alcohol into a tosylate, a much better leaving group for subsequent nucleophilic substitution.

Materials:

  • (2-Morpholino-5-nitrophenyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Morpholino-5-nitrophenyl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tosylate.

Causality: The tosyl group is an excellent leaving group because the resulting tosylate anion is highly stabilized by resonance.[8] This makes the subsequent nucleophilic attack more favorable.

Guide 2: The Mitsunobu Reaction for Sterically Hindered Alcohols

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of configuration. It is particularly useful for sterically hindered substrates where direct SN2 reactions fail.[11][12][13][14][15]

Protocol 2.1: Mitsunobu Esterification of (2-Morpholino-5-nitrophenyl)methanol

This protocol demonstrates the esterification of the hindered alcohol using a carboxylic acid.

Materials:

  • (2-Morpholino-5-nitrophenyl)methanol

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-Morpholino-5-nitrophenyl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the solution. A color change is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Causality: The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt, which activates the hydroxyl group. The carboxylate then acts as the nucleophile, attacking the activated carbon center. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide.[13][15] For very hindered alcohols, using 4-nitrobenzoic acid can improve yields.[11]

Table 1: Comparison of Reagents for Mitsunobu Reaction

ReagentAdvantagesDisadvantages
DEAD Commonly used, effective for many substrates.Can be hazardous to handle.
DIAD Generally safer than DEAD.May be less reactive in some cases.
PPh₃ Standard phosphine reagent.Triphenylphosphine oxide byproduct can be difficult to remove.
Diphenyl(2-pyridyl)phosphine Byproducts can be removed by an aqueous acid wash.[16]More expensive than PPh₃.

Visualization 1: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution ROH R-OH PPh3 PPh₃ Alkoxyphosphonium [R-O-P⁺Ph₃] ROH->Alkoxyphosphonium + PPh₃, DEAD DEAD DEAD Hydrazide Reduced DEAD Alkoxyphosphonium->Hydrazide + H⁺ Product R-Nu Alkoxyphosphonium->Product + Nu⁻ Nucleophile Nu-H Deprotonated_Nu Nu⁻ Nucleophile->Deprotonated_Nu + Reduced DEAD OPPh3 O=PPh₃ Product->OPPh3

Caption: General mechanism of the Mitsunobu reaction.

Guide 3: Solvent and Catalyst Selection

The choice of solvent and the potential use of a catalyst can significantly influence the outcome of substitution reactions with sterically hindered substrates.

Solvent Effects:

  • SN2 Reactions: Polar aprotic solvents such as DMF, DMSO, or acetone are generally preferred for SN2 reactions.[17][18][19] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more reactive.[18][19]

  • SN1 Reactions: Polar protic solvents like water, alcohols, or carboxylic acids favor SN1 reactions.[17][18][19] They can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[18][20]

Catalysis:

For certain substitution reactions, a catalyst can facilitate the reaction by activating the alcohol or the nucleophile. For example, Lewis acids can be used to promote the direct substitution of alcohols.[21][22] Recent studies have shown that zirconium complexes can be effective catalysts for the direct substitution of alcohols, including sterically hindered ones.[21]

Visualization 2: Troubleshooting Flowchart for Substitution Reactions

Troubleshooting_Flowchart Start Low yield or no reaction in substitution of (2-Morpholino-5-nitrophenyl)methanol Check_LG Is the hydroxyl group a good leaving group? Start->Check_LG Try_Mitsunobu Consider the Mitsunobu reaction Start->Try_Mitsunobu Activate_LG Activate the hydroxyl group (e.g., tosylation) Check_LG->Activate_LG No Optimize_Conditions Optimize reaction conditions (solvent, temperature, catalyst) Check_LG->Optimize_Conditions Yes Activate_LG->Optimize_Conditions Success Successful Substitution Try_Mitsunobu->Success Change_Solvent Switch to a more suitable solvent (e.g., polar aprotic for SN2) Optimize_Conditions->Change_Solvent Solvent issue? Add_Catalyst Introduce a catalyst (e.g., Lewis acid) Optimize_Conditions->Add_Catalyst Catalyst needed? Change_Solvent->Success Add_Catalyst->Success

Caption: Troubleshooting flowchart for substitution reactions.

Concluding Remarks

Overcoming steric hindrance in substitution reactions of (2-Morpholino-5-nitrophenyl)methanol requires a thoughtful and strategic approach. By carefully selecting the reaction conditions, activating the hydroxyl group, or employing alternative reaction pathways like the Mitsunobu reaction, researchers can successfully synthesize the desired derivatives. This guide provides a starting point for troubleshooting and optimizing these challenging transformations.

References

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  • Fernández, I., & Frenking, G. (2022). A real space picture of the role of steric effects in SN2 reactions. Chemistry – A European Journal, 28(15), e202104230.
  • Vayner, L., Zheng, J., & Truhlar, D. G. (2009). Steric Effects and Solvent Effects on SN2 Reactions. The Journal of Physical Chemistry A, 113(31), 8909–8918.
  • Galabov, B., Nikolova, V., & Vayssilov, G. N. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1709–1717.
  • Krout, M. R., & Senter, T. J. (2012). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Israel Journal of Chemistry, 52(3-4), 213–226.
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  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
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  • de Mattos, M. C. S., & de Oliveira, L. D. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. RSC Advances, 14(7), 4785–4793.
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  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
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  • BenchChem. (2025). A Comparative Guide to Steric Hindrance in 2,9-Substituted Phenanthrolines. BenchChem.
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  • Girhepunje, N. S., Kedar, P. S., Ittadwar, A. M., & Dumore, N. G. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 1-13.
  • Consiglio, G., Arnone, C., Spinelli, D., & Noto, R. (1981). Analysis of substituent effects: the reactions of some 2-L-5-nitro-3-X-thiophenes with primary and secondary amines in methanol. Journal of the Chemical Society, Perkin Transactions 2, (4), 388-392.
  • Consiglio, G., Frenna, V., Arnone, C., Mezzina, E., & Spinelli, D. (1994). Aromatic Nucleophilic Substitution Reactions of Some 3-Nitro-2- P -Nitro-Phenoxy-5-X-Thiophenes with Substituted Anilines in Methanol. Journal of the Chemical Society, Perkin Transactions 2, (11), 2187-2191.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to (2-Morpholino-5-nitrophenyl)methanol and 2-morpholino-5-nitrobenzoic acid as Photolabile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals In the dynamic fields of chemical biology and drug delivery, the precise control over the release of bioactive molecules is paramount. Photolabile protectin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and drug delivery, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged compounds," offer an elegant solution by enabling light-triggered activation of therapeutics, signaling molecules, and other chemical entities with high spatiotemporal resolution.[1][2] Among the various classes of PPGs, ortho-nitrobenzyl derivatives have been extensively utilized due to their synthetic accessibility and well-characterized photochemical properties.[3] This guide provides an in-depth technical comparison of two such derivatives: (2-Morpholino-5-nitrophenyl)methanol and 2-morpholino-5-nitrobenzoic acid.

This comparison will delve into their chemical properties, synthesis, and photolytic behavior, offering insights into their potential applications as caging groups. While direct comparative experimental data for these two specific compounds is limited in the current literature, this guide will draw upon established principles of o-nitrobenzyl photochemistry and data from closely related analogs to provide a scientifically grounded assessment.

Structural and Chemical Properties: A Tale of Two Functional Groups

The core structure of both molecules features a 2-nitrobenzyl scaffold, the cornerstone of their photosensitivity. The key distinction lies in the functional group at the benzylic position: a hydroxyl group in (2-Morpholino-5-nitrophenyl)methanol and a carboxylic acid group in 2-morpholino-5-nitrobenzoic acid. This seemingly subtle difference has significant implications for their synthesis, the types of molecules they can "cage," and their overall physicochemical properties.

Property(2-Morpholino-5-nitrophenyl)methanol2-morpholino-5-nitrobenzoic acid
Molecular Formula C11H14N2O4C11H12N2O5
Molecular Weight 238.24 g/mol [4]252.22 g/mol [5]
Functional Group Primary AlcoholCarboxylic Acid
Polarity (Predicted) Moderately PolarMore Polar
Acidity/Basicity Neutral (alcohol), Weakly Basic (morpholine)Acidic (carboxylic acid), Weakly Basic (morpholine)

The morpholino substituent, an electron-donating group, is expected to influence the electronic properties of the nitroaromatic system in both compounds. This can potentially affect their absorption spectra and photorelease efficiency.[6]

Synthesis Strategies: Building the Cages

The synthesis of these compounds typically involves the introduction of the morpholino group onto a suitable nitro-substituted aromatic precursor.

Synthesis of (2-Morpholino-5-nitrophenyl)methanol

A plausible synthetic route to (2-Morpholino-5-nitrophenyl)methanol involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a 2-substituted-5-nitrobenzyl alcohol derivative with morpholine. For instance, starting from 2-fluoro-5-nitrobenzyl alcohol, the reaction with morpholine in a suitable solvent and base would yield the desired product.

Synthesis_of_Methanol_Derivative start 2-Fluoro-5-nitrobenzyl alcohol product (2-Morpholino-5-nitrophenyl)methanol start->product Nucleophilic Aromatic Substitution reagent Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent->product

Caption: Plausible synthesis of (2-Morpholino-5-nitrophenyl)methanol.

Synthesis of 2-morpholino-5-nitrobenzoic acid

The synthesis of 2-morpholino-5-nitrobenzoic acid can be achieved through the nucleophilic aromatic substitution of a halogenated precursor, such as 2-chloro-5-nitrobenzoic acid, with morpholine.[7][8]

Synthesis_of_Benzoic_Acid_Derivative start 2-Chloro-5-nitrobenzoic acid product 2-morpholino-5-nitrobenzoic acid start->product Nucleophilic Aromatic Substitution reagent Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) reagent->product

Caption: Synthesis of 2-morpholino-5-nitrobenzoic acid.

Photochemical Behavior: Uncaging the Cargo

The defining characteristic of these molecules is their ability to undergo photocleavage upon irradiation with UV light, releasing a "caged" molecule. This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[1] This intermediate then rearranges to liberate the protected functional group and a nitroso byproduct.[3]

Photocleavage_Mechanism Caged_Compound o-Nitrobenzyl Caged Compound Excited_State Excited State Caged_Compound->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Molecule Aci_Nitro->Released_Molecule Byproduct Nitroso Byproduct Aci_Nitro->Byproduct

Caption: General photocleavage mechanism of o-nitrobenzyl compounds.

Expected Performance and Key Differences
  • Quantum Yield (Φ): The quantum yield, a measure of the efficiency of the photoreaction, is a critical parameter. For o-nitrobenzyl derivatives, quantum yields can vary significantly depending on the substituents on the aromatic ring and the nature of the leaving group.[9][10] The electron-donating morpholino group may influence the absorption maximum and the quantum yield. It is plausible that the quantum yields for both compounds will be in the typical range for o-nitrobenzyl esters and ethers.

  • Photolysis Byproducts: A common concern with o-nitrobenzyl-based PPGs is the formation of a reactive nitrosobenzaldehyde or nitrosoketone byproduct.[11] This byproduct can potentially react with cellular components, leading to off-target effects.[12] For both (2-Morpholino-5-nitrophenyl)methanol and 2-morpholino-5-nitrobenzoic acid, the expected byproduct would be 2-morpholino-5-nitrosobenzaldehyde. The reactivity of this specific byproduct would need to be experimentally determined.

  • Leaving Group Ability: The nature of the functional group being released (the "leaving group") can influence the rate of photocleavage. Generally, better leaving groups can lead to more efficient uncaging.[13] When these compounds are used to cage other molecules, the efficiency of release will also depend on the stability of the caged linkage (e.g., ether, ester, carbamate).

Comparative Insights:

The primary difference in their application as PPGs stems from their core functional group.

  • (2-Morpholino-5-nitrophenyl)methanol is suitable for caging molecules through ether or ester linkages. For example, it can be used to cage carboxylic acids, phosphates, or other alcohols.

  • 2-morpholino-5-nitrobenzoic acid is designed to cage alcohols, phenols, or amines through ester or amide bonds, respectively.

The choice between the two would, therefore, be dictated by the functional group on the molecule to be caged.

Experimental Protocols

The following are generalized protocols for the synthesis and photolysis of these compounds, which should be optimized for specific laboratory conditions.

Protocol for Synthesis of 2-morpholino-5-nitrobenzoic acid

This protocol is adapted from general procedures for nucleophilic aromatic substitution on nitro-activated aryl halides.[14]

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid (1 equivalent) in DMF.

  • Add potassium carbonate (2-3 equivalents) and morpholine (1.5-2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Monitoring Photocleavage by HPLC

This protocol outlines a general method for monitoring the photocleavage of a caged compound using High-Performance Liquid Chromatography (HPLC).[1][15]

Materials and Equipment:

  • Photoreactor equipped with a suitable UV lamp (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Solution of the caged compound in a suitable solvent (e.g., acetonitrile/water)

HPLC_Monitoring_Workflow cluster_0 Sample Preparation cluster_1 Photolysis cluster_2 Analysis Prep_Solution Prepare solution of caged compound Irradiate Irradiate with UV light Prep_Solution->Irradiate Take_Aliquots Take aliquots at different time points Irradiate->Take_Aliquots HPLC_Analysis Analyze aliquots by HPLC Take_Aliquots->HPLC_Analysis Quantify Quantify disappearance of starting material and appearance of products HPLC_Analysis->Quantify

Caption: Workflow for monitoring photocleavage by HPLC.

Procedure:

  • Prepare a solution of the caged compound of known concentration in a UV-transparent solvent.

  • Transfer the solution to a quartz cuvette or photoreactor vessel.

  • Irradiate the solution with a UV lamp of the appropriate wavelength.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Inject the aliquot into the HPLC system.

  • Monitor the chromatogram for the decrease in the peak corresponding to the starting material and the increase in the peak(s) corresponding to the photoproducts.

  • By integrating the peak areas, the kinetics of the photocleavage reaction can be determined.

Conclusion and Future Directions

(2-Morpholino-5-nitrophenyl)methanol and 2-morpholino-5-nitrobenzoic acid represent two versatile scaffolds within the o-nitrobenzyl class of photolabile protecting groups. Their distinct functional groups make them suitable for caging a wide range of bioactive molecules. The presence of the electron-donating morpholino group may offer advantages in tuning the photophysical properties of these PPGs.

To fully realize their potential, further experimental investigation is crucial. Specifically, the determination of their quantum yields, the characterization of their photolysis byproducts, and the optimization of their synthesis are necessary next steps. Comparative studies of their performance in caging specific biologically relevant molecules would provide invaluable data for researchers in drug development and chemical biology. As the demand for sophisticated tools for spatiotemporal control in biological systems grows, these and other novel PPGs will undoubtedly play a critical role in advancing our understanding of complex biological processes.

References

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Comparative

A Comparative Guide to the Validation of LC-MS Methods for the Quantification of (2-Morpholino-5-nitrophenyl)methanol

This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the quantification of (2-Morpholino-5-nitrophenyl)methanol in bio...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the quantification of (2-Morpholino-5-nitrophenyl)methanol in biological matrices. As a polar, nitroaromatic compound, its analysis presents unique challenges that necessitate a robust and thoroughly validated method to ensure data integrity for pharmacokinetic, toxicokinetic, and other drug development studies. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in scientific principles and regulatory expectations.

The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1] It ensures that the data generated are reliable and reproducible, a cornerstone for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][4]

The Analytical Challenge: (2-Morpholino-5-nitrophenyl)methanol

(2-Morpholino-5-nitrophenyl)methanol is a hypothetical compound representative of a class of molecules that can be challenging to analyze using LC-MS. Its polar morpholino group can lead to poor retention on traditional reversed-phase columns, while the nitroaromatic moiety may be susceptible to in-source fragmentation or matrix effects. A successful quantification method must overcome these potential obstacles.

Core Validation Parameters: A Comparative Approach

A full bioanalytical method validation for a chromatographic assay should encompass selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carry-over, dilution integrity, and stability.[5] We will explore these parameters by comparing two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Diagram of the Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH M10) cluster_App Application Dev_Analyte Analyte & IS Characterization Dev_SamplePrep Sample Preparation Optimization (PPT vs. SPE) Dev_Analyte->Dev_SamplePrep Dev_LC LC Method Optimization (Column, Mobile Phase) Dev_SamplePrep->Dev_LC Dev_MS MS/MS Parameter Tuning Dev_LC->Dev_MS Val_Selectivity Selectivity & Specificity Dev_MS->Val_Selectivity Val_Curve Calibration Curve & LLOQ Val_Selectivity->Val_Curve Val_Accuracy Accuracy & Precision Val_Curve->Val_Accuracy Val_Matrix Matrix Effect & Recovery Val_Accuracy->Val_Matrix Val_Stability Stability Assessment Val_Matrix->Val_Stability Val_Dilution Dilution Integrity Val_Stability->Val_Dilution App_Sample Study Sample Analysis Val_Dilution->App_Sample App_QC In-Study QC App_Sample->App_QC

Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and application.

Sample Preparation: The Foundation of a Robust Assay

The goal of sample preparation is to remove interfering substances from the biological matrix and to isolate the analyte of interest.[6] The choice of technique significantly impacts method performance.[7][8]

  • Protein Precipitation (PPT): A simple and fast technique where an organic solvent is added to the plasma sample to precipitate proteins.

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.

Experimental Protocols

Protein Precipitation (PPT) Protocol:

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (IS).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 50 µL of plasma sample with 200 µL of 2% phosphoric acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5] Specificity ensures that the signal is solely from the analyte of interest.

Experimental Protocol:

  • Analyze blank matrix from at least six different sources.

  • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

  • No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank samples.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the matrix.[9][10] It can lead to ion suppression or enhancement, impacting accuracy and precision.[11][12]

Experimental Protocol (Post-Extraction Spike Method):

  • Extract blank matrix from at least six different sources.

  • Spike the extracted matrix with the analyte and IS at low and high concentrations. This is set 'A'.

  • Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations. This is set 'B'.

  • Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (A) to the peak area in the absence of matrix (B).

  • The IS-normalized MF should be between 0.85 and 1.15.

Comparative Data: Matrix Effect
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria (ICH M10)
Matrix Factor (Low QC) 0.750.98CV ≤ 15%
Matrix Factor (High QC) 0.821.03CV ≤ 15%
IS-Normalized MF (Low QC) 0.950.990.85 - 1.15
IS-Normalized MF (High QC) 0.981.010.85 - 1.15

As shown in the table, SPE provides a cleaner extract with a matrix factor closer to 1, indicating less ion suppression compared to PPT.

Calibration Curve and Sensitivity

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.

  • A typical range for (2-Morpholino-5-nitrophenyl)methanol could be 1-1000 ng/mL.

  • The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy of the back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the nominal concentration, while precision describes the closeness of repeated measurements.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high.

  • Analyze at least five replicates of each QC level in three separate analytical runs.

  • For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[13]

  • For precision, the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[13]

Comparative Data: Accuracy and Precision
QC Level (ng/mL)PPT - Accuracy (%)PPT - Precision (%CV)SPE - Accuracy (%)SPE - Precision (%CV)
LLOQ (1) 11012.51058.2
Low (3) 1059.81025.5
Medium (500) 987.5993.1
High (800) 1026.91012.8

The data indicates that the SPE method yields better precision, likely due to the cleaner sample extract and reduced matrix effects.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[13][14]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a duration that reflects the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples stored at the intended storage temperature for a period equal to or longer than the study duration.[13]

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.[13][14]

Diagram of Stability Assessment Pathways

Stability_Assessment Stability Assessment Pathways cluster_solution Solution Stability cluster_matrix Matrix Stability Stock Stock Solution (Analyte & IS) Working Working Solutions Stock->Working FT Freeze-Thaw Stability ST Short-Term (Bench-Top) Stability FT->ST LT Long-Term Stability ST->LT Processed Processed Sample Stability LT->Processed start->Stock start->FT

Caption: Overview of the different stability assessments required during bioanalytical method validation.

Conclusion and Recommendations

Both Protein Precipitation and Solid-Phase Extraction can be validated for the quantification of (2-Morpholino-5-nitrophenyl)methanol. However, the comparative data suggests that Solid-Phase Extraction offers superior performance , particularly in terms of minimizing matrix effects and improving assay precision. While PPT is a faster and less expensive method, the investment in developing a more rigorous SPE protocol is justified for pivotal studies where data of the highest quality is paramount. The choice of a stable-isotope labeled internal standard is also highly recommended to compensate for any variability during sample processing and analysis.[15][16] Ultimately, the selected method must be fit for purpose and capable of generating reliable data to support critical decisions in the drug development process.[1]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis - ResearchGate. Available at: [Link]

  • A fast liquid chromatography-mass spectrometry (LC-MS) method for quantification of major polar metabolites in plants - PubMed. Available at: [Link]

  • Recent progress in polar metabolite quantification in plants using liquid chromatography–mass spectrometry - PubMed. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available at: [Link]

  • Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data - J-Stage. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. Available at: [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins - SciSpace. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. Available at: [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. Available at: [Link]

  • Quantitative Profiling of Polar Cationic Metabolites in Human Cerebrospinal Fluid by Reversed-Phase Nanoliquid Chromatography/Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. Available at: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. Available at: [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. Available at: [Link]

  • LC/MS-Based Polar Metabolite Profiling Identified Unique Biomarker Signatures for Cervical Cancer and Cervical Intraepithelial Neoplasia Using Global and Targeted Metabolomics - MDPI. Available at: [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach - MDPI. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed. Available at: [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. Available at: [Link]

  • LC-MS quantitative method validation and performance: an exemplified guide - Project Details - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

  • Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Available at: [Link]

  • Emerging Trends in Nitrosamine Analysis for Pharma - Agilent. Available at: [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two - The Analytical Scientist. Available at: [Link]

  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques - SCIEX. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Morpholino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Morpholino-5-nitrophenyl)methanol is a complex organic molecule incorporating a morpholine ring, a nitro-substituted aromatic system, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Morpholino-5-nitrophenyl)methanol is a complex organic molecule incorporating a morpholine ring, a nitro-substituted aromatic system, and a benzylic alcohol. Understanding its behavior under mass spectrometric conditions is paramount for its accurate identification and characterization in various research and development settings, including metabolite identification, impurity profiling, and reaction monitoring. This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of (2-Morpholino-5-nitrophenyl)methanol, supported by comparative data from structurally related compounds and established fragmentation principles.

The molecular weight of (2-Morpholino-5-nitrophenyl)methanol is 238.24 g/mol . The fragmentation of this molecule is anticipated to be driven by the interplay of its three key functional components: the morpholine moiety, the nitroaromatic ring, and the benzylic alcohol.

Predicted Mass Spectrometry Fragmentation Pattern of (2-Morpholino-5-nitrophenyl)methanol

Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the fragmentation of (2-Morpholino-5-nitrophenyl)methanol is expected to proceed through several competing pathways. The initial molecular ion ([M]•+ or protonated molecule [M+H]+) is energetically unstable and will readily undergo fragmentation to produce a series of characteristic product ions.

The primary fragmentation pathways are predicted to involve:

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, including the loss of the entire morpholine moiety or smaller fragments.

  • Fragmentation of the Nitroaromatic Group: Nitroaromatic compounds are known to exhibit specific losses, most notably the neutral loss of NO (30 Da) and NO2 (46 Da). An "ortho effect" can sometimes lead to the loss of an OH radical.

  • Benzylic Cleavage: The bond benzylic to the aromatic ring is prone to cleavage, leading to the loss of the hydroxymethyl group or related fragments.

A proposed fragmentation scheme is visualized in the following diagram:

Fragmentation_Pattern M [M]+• m/z 238 F1 [M - NO2]+• m/z 192 M->F1 - NO2 F2 [M - CH2OH]+• m/z 207 M->F2 - •CH2OH F3 [M - C4H8NO]+• m/z 151 M->F3 - Morpholine fragment F4 [F2 - NO2]+• m/z 161 F2->F4 - NO2 F5 [F3 - NO2]+• m/z 105 F3->F5 - NO2

Caption: Predicted fragmentation pathway of (2-Morpholino-5-nitrophenyl)methanol.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, structurally related molecules.

Compound/FragmentKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Reference
Nitrobenzene Loss of NO2, loss of NO123 (M+), 93 ([M-NO]+), 77 ([M-NO2]+)
Morpholine Ring opening and subsequent fragmentation87 (M+), 57, 42
Benzyl Alcohol Loss of OH, loss of CH2OH108 (M+), 91 ([M-OH]+), 79 ([M-CH2OH]+)
(2-Morpholino-5-nitrophenyl)methanol (Predicted) Loss of NO2, loss of CH2OH, morpholine ring cleavage238 (M+), 192 ([M-NO2]+), 207 ([M-CH2OH]+), 151 ([M-C4H8NO]+)N/A

This comparative analysis reveals that the fragmentation of (2-Morpholino-5-nitrophenyl)methanol is likely a composite of the fragmentation patterns of its constituent parts. The presence of the nitro group is expected to strongly influence the fragmentation, with the loss of NO2 being a prominent pathway. The morpholine ring introduces additional fragmentation routes, potentially leading to a complex spectrum.

Experimental Protocol for Mass Spectrometric Analysis

The following is a standard protocol for the analysis of (2-Morpholino-5-nitrophenyl)methanol using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

  • Data Acquisition: Full scan and data-dependent MS/MS

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of (2-Morpholino-5-nitrophenyl)methanol is predicted to be a rich tapestry of fragments derived from its morpholine, nitroaromatic, and benzylic alcohol functionalities. By understanding the characteristic fragmentation pathways of these individual components, researchers can confidently identify and characterize this molecule in complex mixtures. The comparative data and experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchG
  • Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study - Weizmann Institute of Science.
  • Mass spectra of morpholine cation and fragment ions which are...
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Comparative

A Comparative Guide to Purity Validation: Quantitative NMR vs. Orthogonal Methods for (2-Morpholino-5-nitrophenyl)methanol

For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's purity is not merely a procedural step; it is the bedrock upon which reliable biological data and regulato...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a compound's purity is not merely a procedural step; it is the bedrock upon which reliable biological data and regulatory acceptance are built. An impurity profile can directly influence toxicology, efficacy, and stability, making its accurate quantification a critical pillar of quality assurance.[1][2] This guide provides an in-depth, field-proven perspective on validating the purity of a key synthetic intermediate, (2-Morpholino-5-nitrophenyl)methanol, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

We will move beyond a simple recitation of steps to explore the fundamental causality behind experimental choices. This guide will objectively compare the performance of qNMR with established orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), providing the supporting data and logical frameworks necessary to select the most appropriate analytical strategy.

The Principle of Absolute Quantification: Why ¹H qNMR Stands Apart

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3][4] This fundamental principle allows for the direct, absolute quantification of a substance without the need for compound-specific reference standards for every impurity, a significant limitation of many chromatographic techniques.[5][6]

Quantitative ¹H NMR (qNMR) is therefore considered a primary ratio analytical method.[7] By co-dissolving a precisely weighed sample of the analyte with a precisely weighed certified internal standard of known purity, we can determine the analyte's purity with high accuracy and traceability to the International System of Units (SI).[8] This approach is widely accepted by regulatory agencies for purity assessment and is compliant with International Council for Harmonisation (ICH) guidelines.[9][10]

Experimental Design: Building a Self-Validating qNMR System

The trustworthiness of a qNMR result hinges on a meticulously designed experiment. Each parameter is chosen to mitigate potential sources of error, creating a self-validating system. The process can be visualized as a logical workflow.

qNMR_Workflow cluster_prep PART 1: Sample & Standard Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Calculation A Select & Justify Internal Standard (IS) B Select Deuterated Solvent A->B E Dissolve & Homogenize in Solvent (e.g., 0.7 mL) B->E C Accurately Weigh Analyte (e.g., 10-20 mg) C->E D Accurately Weigh IS (Target 1:1 Molar Ratio) D->E F Insert Sample (No Spinning), Lock & Shim E->F Transfer to NMR Tube G Set Critical Parameters: - Pulse Angle (e.g., 30-90°) - Relaxation Delay (D1 ≥ 5 * T1) - Sufficient Scans (S/N > 250:1) F->G H Acquire Free Induction Decay (FID) G->H I Fourier Transform, Phase & Baseline Correction H->I Process Raw Data J Integrate Non-Overlapping Analyte & IS Signals I->J K Apply Purity Equation J->K L Report Final Purity with Uncertainty K->L

Caption: A validated workflow for quantitative NMR (qNMR) analysis.

Causality Behind Key Experimental Choices
  • Internal Standard (IS) Selection : The choice of an internal standard is the cornerstone of the experiment.[11] For (2-Morpholino-5-nitrophenyl)methanol, an ideal IS would be Maleic Acid .

    • Expertise & Causality : Maleic acid is selected because it possesses characteristics of an ideal standard: high purity (≥99%), excellent solubility in common deuterated solvents like DMSO-d₆, chemical inertness towards the analyte, and most importantly, it produces a simple, sharp singlet for its two olefinic protons in a region of the ¹H NMR spectrum (around 6.0-6.5 ppm) that is typically free from the aromatic or aliphatic signals of the analyte.[9][11] This prevents signal overlap, which is a primary source of integration error.[9]

  • Solvent Selection : DMSO-d₆ is a prudent choice.

    • Expertise & Causality : It has a strong solubilizing capacity for a wide range of organic molecules, including both the analyte and the chosen internal standard.[11] Its residual proton signal (a quintet at ~2.50 ppm) and water peak (~3.3 ppm) are well-defined and unlikely to interfere with the key aromatic or methylene signals of the analyte.

  • Critical Acquisition Parameters : These must be set to ensure the signal intensity is truly quantitative.

    • Relaxation Delay (D1) : This is arguably the most critical parameter.[9] The delay between pulses must be long enough for all protons of interest (in both the analyte and standard) to fully relax back to their equilibrium state. A common and safe practice is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[12][13] Failure to do so will result in signal saturation and an underestimation of purity.

    • Pulse Angle : Using a smaller flip angle (e.g., 30°) instead of a 90° pulse can allow for a shorter relaxation delay, but for ultimate accuracy, a 90° pulse with a full relaxation delay (D1 ≥ 5xT₁) is the gold standard.[14]

    • Signal-to-Noise (S/N) Ratio : To ensure precise integration, a high S/N ratio is necessary. A ratio of at least 250:1 for the signals being integrated is recommended for a precision better than 1%.[13] This is achieved by acquiring a sufficient number of scans.

Experimental Protocol: Purity of (2-Morpholino-5-nitrophenyl)methanol by ¹H qNMR

This protocol describes a self-validating system for determining the absolute purity of (2-Morpholino-5-nitrophenyl)methanol (MW: 238.24 g/mol ) using Maleic Acid (MW: 116.07 g/mol ) as the internal standard.

Step 1: Sample Preparation
  • Using a calibrated analytical microbalance, accurately weigh approximately 15 mg of (2-Morpholino-5-nitrophenyl)methanol into a clean, dry vial. Record the weight (m_analyte) to the nearest 0.01 mg.

  • Accurately weigh approximately 7.5 mg of certified Maleic Acid (Purity ≥ 99.5%) into the same vial. Record the weight (m_std) to the nearest 0.01 mg. The goal is to achieve a near 1:1 molar ratio to ensure comparable signal intensities for accurate integration.[3]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing. Visually inspect for any undissolved particulates.

  • Using a pipette, transfer the solution to a high-quality 5 mm NMR tube.

Step 2: NMR Data Acquisition
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Do not spin the sample, as this can introduce spinning sidebands that interfere with low-level signals.[12]

  • Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Set the following key acquisition parameters:

    • Pulse Program : A standard 1D proton experiment (e.g., 'zg30').

    • Pulse Angle : 90° (requires prior calibration).

    • Relaxation Delay (D1) : 30 seconds. This is a conservative value to ensure full relaxation for most small molecules.

    • Acquisition Time (AQ) : ~4 seconds.

    • Number of Scans (NS) : 32-64 (adjust to achieve S/N > 250:1).

    • Temperature : Set to a stable value, e.g., 298 K.

  • Acquire the Free Induction Decay (FID).

Step 3: Data Processing
  • Apply an exponential multiplication factor (line broadening of 0.1-0.3 Hz) to the FID to improve the S/N ratio without significantly distorting the lineshape.

  • Perform a Fourier Transform.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction algorithm (e.g., 5th order polynomial) to ensure a flat, zero-integral baseline across the entire spectrum.[15] This is critical for accurate integration.

  • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Step 4: Purity Calculation
  • Select a well-resolved, non-overlapping signal for the analyte. For (2-Morpholino-5-nitrophenyl)methanol, the two-proton singlet corresponding to the benzylic methanol group (-CH₂OH) is an excellent candidate.

  • Select the singlet for the two olefinic protons of the internal standard, maleic acid.

  • Integrate both signals over a wide enough window (e.g., 20-30 times the signal half-width) to capture the entire peak area.[3]

  • Calculate the purity (P_analyte) using the following equation:[3][16][17]

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte : Integral of the analyte signal.

    • N_analyte : Number of protons for the analyte signal (in this case, 2 for the -CH₂OH).

    • I_std : Integral of the internal standard signal.

    • N_std : Number of protons for the standard signal (2 for maleic acid).

    • MW_analyte : Molar mass of the analyte (238.24 g/mol ).

    • MW_std : Molar mass of the standard (116.07 g/mol ).

    • m_analyte : Mass of the analyte.

    • m_std : Mass of the standard.

    • P_std : Purity of the internal standard (e.g., 99.5%).

Orthogonal Validation: A Comparative Analysis

No single analytical technique can see everything. True confidence in a purity value is achieved through orthogonal validation—using a second, mechanistically different method to confirm the result.[2]

Method_Selection Start Need to Determine Purity of an Organic Compound Q1 Is an absolute, primary quantification required? Start->Q1 Q2 Are there concerns about non-chromophoric or structurally similar impurities? Q1->Q2 No Use_qNMR Primary Method: qNMR Q1->Use_qNMR Yes Q4 Is high sensitivity for trace impurities (<0.1%) the primary goal? Q2->Q4 No Q2->Use_qNMR Yes Q3 Is the sample highly pure (>98%) and thermally stable? Use_DSC Consider DSC for confirmation Q3->Use_DSC Yes Use_Orthogonal Confirm with Orthogonal Method (e.g., HPLC, LC-MS) Q3->Use_Orthogonal No Q4->Q3 No Use_HPLC Primary Method: HPLC-UV Q4->Use_HPLC Yes Use_qNMR->Use_Orthogonal Use_HPLC->Use_Orthogonal

Caption: Decision tree for selecting a purity determination method.

Comparison of Purity Analysis Techniques
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Differential Scanning Calorimetry (DSC)
Principle Absolute molar quantification based on the inherent proportionality between NMR signal area and the number of nuclei.[18]Chromatographic separation based on differential partitioning, with relative quantification based on peak area from a UV detector.[19]Thermodynamic measurement of heat flow into a sample as a function of temperature to determine melting point depression caused by impurities.
Accuracy High. Provides a direct measure of absolute purity (mass fraction). Not biased by differences in detector response factors.Can be high, but is often a measure of "chromatographic purity" (area %). Accuracy can be compromised if impurities have different UV absorptivity than the main compound.[6]High for very pure (>98%), crystalline, thermally stable compounds. Not suitable for amorphous materials or compounds that decompose upon melting.[20]
Precision Excellent, with Relative Standard Deviation (RSD) typically < 1%.[21]Excellent, with RSD often < 1%.Good, but can be influenced by sample packing and particle size.
Sensitivity Moderate. Limit of Quantification (LOQ) is typically around 0.1-0.5%. Not ideal for trace analysis.[9]High. LOQ can easily reach < 0.05%, making it ideal for detecting and quantifying trace impurities as required by ICH guidelines.[10]Low. Generally only applicable for total impurities > 0.5-1%.
Sample Req. Non-destructive. Requires 5-20 mg. The sample can be recovered if needed.[9][22]Destructive. Requires < 1 mg per injection.Destructive. Requires 2-5 mg.
Analysis Time ~15-30 minutes per sample, including setup and data processing.[9]~20-40 minutes per sample, plus time for column equilibration and method development.~30-60 minutes per sample.
Strengths • Absolute, primary method[4]• No reference standards needed for impurities• Provides structural confirmation simultaneously• Highly robust and reproducible[23]• High sensitivity and resolution• Excellent for separating complex mixtures• Well-established for quality control• Fast screening for high-purity crystalline solids• Provides information on solid-state properties
Limitations • Lower sensitivity than HPLC• Potential for signal overlap in complex molecules[9]• Higher instrument cost• Relative quantification (area %)• Requires reference standards for accurate impurity quantification• Blind to non-UV-active impurities• Only measures melt-soluble impurities• Not suitable for non-crystalline or thermally labile compounds• Low sensitivity

Discussion: Synthesizing the Data for a Complete Purity Profile

For (2-Morpholino-5-nitrophenyl)methanol, qNMR provides a highly accurate and defensible value for the absolute purity of the main component. It excels at quantifying the compound against a certified standard, effectively ignoring non-NMR-active impurities like inorganic salts or residual silica gel that might be present.

However, a potential discrepancy can arise. For instance, a qNMR result might indicate 98.5% purity, while an HPLC-UV (area %) method reports 99.8%.[6] This does not necessarily mean one method is "wrong." Instead, it provides a more complete picture:

  • The qNMR result (98.5%) is the true mass fraction of the target molecule in the bulk powder. The remaining 1.5% could be water, residual solvents, or inorganic impurities.

  • The HPLC result (99.8%) indicates that of all the UV-active compounds that elute from the column, the main peak constitutes 99.8% of the total integrated area. This is invaluable for identifying and quantifying low-level organic impurities, which is a specific requirement of ICH Q3A.[24]

Therefore, the two techniques are not competitors but powerful partners. qNMR provides the absolute purity value for the certificate of analysis, while HPLC provides the detailed profile of organic, process-related impurities. DSC could serve as a rapid, final check if the material is known to be a stable, crystalline solid.

Conclusion

Validating the purity of a compound like (2-Morpholino-5-nitrophenyl)methanol demands more than running a sample; it requires a strategic analytical approach. Quantitative NMR stands out as a powerful, primary method for delivering a highly accurate, absolute purity value with direct SI traceability. Its strength lies in its fundamental principle, which circumvents the response factor limitations inherent in chromatographic techniques.

From my experience as a Senior Application Scientist, the highest degree of confidence is always achieved through an orthogonal approach. By combining the absolute quantification power of qNMR with the high-sensitivity separation capabilities of HPLC , researchers and drug development professionals can build a comprehensive, robust, and regulatory-compliant purity profile. This dual-pronged strategy ensures that the material progressing through the development pipeline is of the highest, most accurately defined quality, safeguarding the integrity of all subsequent research and development.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • ResolveMass Laboratories Inc. (2025).
  • University of Ottawa. (2018). Performing qNMR Experiments on the AV-300.
  • ResolveMass Laboratories Inc. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Emery Pharma. (2024).
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
  • University of Manchester. (2017).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Lu, Y., et al. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • JEOL. (2022).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.
  • Mestrelab Resources. (2024).
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • Mestrelab Resources. (2024).
  • BIPM.
  • NextSDS. [2-(morpholin-4-yl)
  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • Pauli, G. F., et al. (2012).
  • ResearchGate. Purity Determination and Uncertainty Estimation of Natural Products Sourcing Chemical Reference Substances by High-Performance Liquid Chromatography and Differential Scanning Calorimetry.
  • Cell Reports Physical Science. (2022).
  • ICH. Quality Guidelines.
  • Alchem Pharmtech. CAS N/A | (2-Morpholino-5-nitrophenyl)methanol.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci.
  • BenchChem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method. PMC - NIH.
  • BenchChem. (2025). qNMR vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Santa Cruz Biotechnology. (2-Morpholino-5-nitrophenyl)methanol.
  • De Gruyter. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • BLD Pharm. 300665-25-2|(2-Morpholino-5-nitrophenyl)methanol.
  • Spraul, M., & Freund, M. (2007). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
  • RSSL.
  • Kim, J., et al. (2021).
  • ResearchG
  • MilliporeSigma. (2-Fluoro-5-nitrophenyl)methanol | 63878-73-9.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR.
  • PubMed. (2025).
  • BenchChem. (2025).
  • MDPI. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener).

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of (2-Morpholino-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of synthetic pathways for producing (2-Morpholino-5-nitrophenyl)methanol, a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic pathways for producing (2-Morpholino-5-nitrophenyl)methanol, a valuable building block in medicinal chemistry and materials science. We will move beyond a simple recitation of steps to dissect the chemical logic, reproducibility, and scalability of the most viable routes, enabling you to make informed decisions for your research and development endeavors. The primary challenge in this synthesis is the chemoselective reduction of a carboxylic acid in the presence of an aromatic nitro group, a functionality notoriously susceptible to many reducing agents.

At a Glance: Comparing Synthetic Pathways

The synthesis of (2-Morpholino-5-nitrophenyl)methanol invariably starts from its corresponding carboxylic acid, 2-morpholino-5-nitrobenzoic acid. The key transformation is the reduction of the carboxyl group to a primary alcohol. The choice of reducing agent is paramount to the success and reproducibility of this synthesis. Below is a summary of the viable and less-viable approaches.

PathwayReagent(s)No. of StepsSelectivityKey AdvantagesKey Disadvantages
Pathway 1: Direct Borane Reduction Borane-THF (BH₃-THF)1HighHigh chemoselectivity, good yields, one-pot procedure.Reagent requires careful handling (moisture-sensitive, flammable).
Pathway 2: Two-Step Esterification-Reduction 1. SOCl₂ or H⁺/MeOH2. NaBH₄/CaCl₂2HighUses milder, less hazardous reagents; high selectivity.Longer procedure (two steps); requires intermediate purification.
Pathway 3: Direct Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)1LowPowerful reducing agent.Lacks selectivity; will likely reduce the nitro group, leading to a mixture of products.[1][2]

The Chemical Logic: Choosing the Right Tool for the Job

The central challenge is the differential reactivity of the carboxylic acid and the nitro group. The carboxyl carbon is electrophilic, but less so than a ketone or aldehyde. The nitro group is highly electrophilic and readily reduced under many conditions (e.g., catalytic hydrogenation, or with strong reducing agents like LiAlH₄).[3] Therefore, a successful synthesis demands a reducing agent that is "tuned" to selectively react with the carboxylic acid.

Pathway 1: The Elegance of Electrophilic Reduction with Borane

Borane (BH₃) is an electrophilic reducing agent. Unlike nucleophilic hydrides (like AlH₄⁻), which attack the carbonyl carbon directly, borane first coordinates to the electron-rich carbonyl oxygen. This activates the carbonyl group, facilitating an intramolecular hydride transfer.[4] This mechanism is highly favorable for carboxylic acids and amides but is generally inert towards the electron-deficient nitro group, making it the preferred method for this transformation.[5][6]

G cluster_0 Pathway 1: Borane Reduction Workflow Start 2-Morpholino-5-nitrobenzoic Acid in THF Add_BH3 Add BH₃-THF at 0°C Start->Add_BH3 Stir Stir at Room Temp Add_BH3->Stir Quench Quench with Methanol Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product (2-Morpholino-5-nitrophenyl)methanol Purify->Product

Caption: Workflow for the direct reduction using borane.

Pathway 2: A Two-Step Approach for Enhanced Control

This pathway circumvents the selectivity issue by first converting the carboxylic acid into an ester. Esters are significantly less reactive towards reduction than carboxylic acids when using borane, but they are susceptible to reduction by sodium borohydride (NaBH₄), especially when activated by an additive like calcium chloride.[7] NaBH₄ is a mild nucleophilic reducing agent that is famously unreactive towards nitro groups under standard conditions.[8] This two-step sequence, therefore, offers a high degree of control and uses more common and less hazardous laboratory reagents.

G cluster_0 Pathway 2: Esterification-Reduction Workflow Start 2-Morpholino-5-nitrobenzoic Acid Esterify Esterification (e.g., SOCl₂/MeOH) Start->Esterify Intermediate Methyl 2-morpholino-5-nitrobenzoate Esterify->Intermediate Reduce Reduce with NaBH₄/CaCl₂ in THF/EtOH Intermediate->Reduce Workup Aqueous Workup & Extraction Reduce->Workup Purify Column Chromatography Workup->Purify Product (2-Morpholino-5-nitrophenyl)methanol Purify->Product

Caption: Workflow for the two-step esterification and reduction.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these procedures, with careful monitoring by Thin Layer Chromatography (TLC), should provide reproducible results.

Protocol 1: Direct Reduction using Borane-Tetrahydrofuran (BH₃-THF)

This protocol is adapted from standard procedures for the selective reduction of carboxylic acids.[9][10]

Materials:

  • 2-Morpholino-5-nitrobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Morpholino-5-nitrobenzoic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per gram of acid).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Borane: Slowly add the 1 M solution of BH₃-THF (2.2 eq) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (2-Morpholino-5-nitrophenyl)methanol.

Protocol 2: Two-Step Esterification and NaBH₄ Reduction

This protocol combines a standard esterification procedure with a selective ester reduction.[7][11]

Step A: Esterification to Methyl 2-morpholino-5-nitrobenzoate

  • Setup: To a round-bottom flask, add 2-Morpholino-5-nitrobenzoic acid (1.0 eq) and suspend it in methanol (20 mL per gram of acid).

  • Acid Chloride Formation: Cool the mixture to 0°C and slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Reaction: After addition, warm the mixture to reflux and heat for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can be used in the next step, often without further purification.

Step B: Reduction of the Ester to the Alcohol

  • Setup: Dissolve the crude methyl 2-morpholino-5-nitrobenzoate (1.0 eq) from the previous step in a 1:2 mixture of THF and ethanol.

  • Addition of Reagents: Add anhydrous calcium chloride (CaCl₂) (1.5 eq) to the solution and stir for 15 minutes. Then, add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours (mild heating to 50-60°C may be required for full conversion). Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of acetone, followed by water.

  • Workup and Purification: Follow steps 6-8 from Protocol 1 to work up and purify the final product, (2-Morpholino-5-nitrophenyl)methanol.

Representative Characterization Data

  • Appearance: Pale yellow to yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1-8.3 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), 4.8 (s, 2H, -CH₂OH), 3.8-3.9 (t, 4H, morpholine -OCH₂-), 3.0-3.1 (t, 4H, morpholine -NCH₂-), ~2.5 (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~150 (C-NO₂), ~145 (C-morpholine), ~135 (C-CH₂OH), ~125 (Ar-CH), ~120 (Ar-CH), ~118 (Ar-CH), ~66 (morpholine -OCH₂-), ~62 (-CH₂OH), ~51 (morpholine -NCH₂-).

  • Mass Spectrometry (ESI+): m/z 239.09 [M+H]⁺.

Conclusion

For the synthesis of (2-Morpholino-5-nitrophenyl)methanol, the direct reduction of the parent carboxylic acid using borane-THF (Pathway 1) stands out as the most efficient and reproducible method. Its high chemoselectivity and one-step nature make it ideal for both small-scale and larger-scale preparations. While the two-step esterification-reduction (Pathway 2) is a viable alternative that uses milder reagents, its two-step nature makes it more time and resource-intensive. The use of powerful, unselective hydrides like LiAlH₄ is strongly discouraged due to the high probability of over-reduction, leading to complex product mixtures and low yields of the desired product. By understanding the underlying chemical principles, researchers can confidently select and execute the optimal synthetic strategy for their needs.

References

  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? Available at: [Link]

  • Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Available at: [Link]

  • Indian Journal of Chemistry. (2004). Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. Available at: [Link]

  • StackExchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Filo. (2025). Why can't Lialh4 be used to reduce nitro benzene to aniline. Available at: [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available at: [Link]

  • SOUYAKU MEMO. (2020). Organic Reaction / 002 / Reduction. Available at: [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

  • PMC. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available at: [Link]

  • Semantic Scholar. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. Available at: [Link]

  • MDPI. (2025). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 1628C. Available at: [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Available at: [Link]

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • ReadCube. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Available at: [Link]

  • PubMed. (2006). Asymmetric resolution in ester reduction by NaBH4 at the interface of aqueous aggregates of amino acid, peptide, and chiral-counterion-based cationic surfactants. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available at: [Link]

  • NextSDS. (n.d.). [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. Available at: [Link]

  • National Library of Medicine. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Available at: [Link]

  • Science Forums. (2010). reduction of carboxylic acids using BH3-THF. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Morpholino-5-nitrophenyl)methanol proper disposal procedures

Proper disposal of specialized organic building blocks is a critical component of laboratory safety and environmental stewardship. As a Senior Application Scientist, I have structured this comprehensive guide to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized organic building blocks is a critical component of laboratory safety and environmental stewardship. As a Senior Application Scientist, I have structured this comprehensive guide to provide researchers and drug development professionals with the mechanistic reasoning and operational protocols necessary for the safe handling and disposal of (2-Morpholino-5-nitrophenyl)methanol .

By understanding the chemical reactivity of this compound, laboratories can implement self-validating safety systems that ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is essential to define the physicochemical parameters of the waste stream. The following table summarizes the key quantitative data for (2-Morpholino-5-nitrophenyl)methanol.

PropertyValue
Chemical Name (2-Morpholino-5-nitrophenyl)methanol
CAS Number 300665-25-2[1]
Molecular Formula C11H14N2O4[2]
Molecular Weight 238.24 g/mol
Physical Form Solid[2]
Hazard Classification Hazardous Organic Waste (Toxic/Irritant)[3]

Mechanistic Toxicology & Reactivity (The "Why" Behind the Protocol)

Laboratory safety extends beyond mere regulatory compliance; it requires a deep mechanistic understanding of the molecules being handled. (2-Morpholino-5-nitrophenyl)methanol contains two functional groups of primary toxicological and reactive concern:

  • Nitroaromatic Reduction & Toxicity: The electron-withdrawing nitro group (-NO2) on the phenyl ring is highly susceptible to biological and chemical reduction. In biological systems, this reduction cascade generates reactive nitroso and hydroxylamine intermediates. These metabolites can induce methemoglobinemia (oxidation of hemoglobin iron) and severe oxidative cellular damage[3].

  • Morpholine Ring Basicity: The morpholine moiety is a saturated heterocyclic amine that contributes localized basicity, presenting an irritation hazard to mucous membranes, skin, and eyes. Furthermore, under acidic conditions in the presence of nitrosating agents, morpholine derivatives can potentially form N-nitrosamines, which are potent carcinogens.

  • Thermal Instability: Nitroaromatic compounds inherently possess a high energy content. While the methanol group and morpholine ring stabilize this specific molecule compared to simpler nitrobenzenes, bulk accumulation near heat sources or mixing with incompatible reagents (e.g., strong reducing agents, hydrides) can lead to rapid, exothermic decomposition[3].

Because of these intrinsic hazards, standard aqueous drain disposal or general trash disposal is strictly prohibited. The compound must be isolated and completely destroyed via thermal degradation[3].

Step-by-Step Disposal Workflows

To ensure a self-validating system where errors are caught before they result in exposure or non-compliance, follow this strict cradle-to-grave disposal methodology.

Phase 1: Source Segregation and Compatibility Verification

Mixing incompatible chemical waste streams can trigger exothermic reactions or the release of toxic gases[4].

  • Step 1: Identify the Waste Stream. Classify all unused powder, contaminated consumables (e.g., Kimwipes, spatulas), and solvent washings containing (2-Morpholino-5-nitrophenyl)methanol as "Hazardous Organic Waste"[3].

  • Step 2: Compatibility Check. Ensure the designated waste container contains no strong oxidizers, reducing agents, or aqueous acidic solutions[4].

  • Step 3: Collection. Deposit solid waste into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Liquid solvent washings must be collected in a separate, compatible halogenated/nitrated organic solvent carboy[3].

Phase 2: Regulatory Accumulation and Labeling

Proper accumulation prevents unauthorized exposure and ensures EPA RCRA compliance.

  • Step 4: Labeling. Immediately affix a hazardous waste label to the container. The label MUST explicitly state the words "Hazardous Waste," the full chemical name, the date accumulation began, and the primary hazard pictograms (Toxic/Environmental Hazard)[3].

  • Step 5: Satellite Accumulation Area (SAA) Storage. Transfer the labeled container to a designated SAA at or near the point of generation. The SAA must remain under the direct control of the laboratory operator. Under EPA guidelines (40 CFR 262.15), generators may accumulate up to 55 gallons of hazardous waste in an SAA[5].

  • Step 6: Subpart K Compliance (For Academic Labs). If your institution operates under EPA Subpart K, ensure that a trained professional makes the official hazardous waste determination and that all waste is removed from the laboratory at least every 12 months[5].

Phase 3: Final Destruction via Incineration
  • Step 7: EHS Coordination. Once the container reaches its volume limit or the regulatory time limit (e.g., 90/180 days depending on your generator status), securely close the container and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department[3].

  • Step 8: High-Temperature Incineration. EHS will transfer the waste to a licensed contractor for high-temperature incineration (typically >1,800°F). This thermal destruction process cleaves the nitroaromatic and morpholine rings, converting the toxic organics into carbon dioxide, water, and nitrogen oxides (NOx). Advanced air pollution control systems then scrub and neutralize the exhaust gases to prevent environmental contamination[3].

Disposal Workflow Visualization

The following diagram maps the logical relationship between waste generation, regulatory storage, and final environmental control.

G N1 Waste Generation: (2-Morpholino-5-nitrophenyl)methanol N2 Segregation: Isolate from Incompatibles N1->N2 Collect & Verify N3 Storage: Satellite Accumulation Area (SAA) N2->N3 Label & Store N4 Logistics: EHS Pickup & RCRA Manifesting N3->N4 Subpart K / RCRA Limits N5 Destruction: High-Temperature Incineration N4->N5 Transport N6 Environmental Control: NOx Scrubbing & Neutralization N5->N6 Exhaust Gas

Figure 1: Cradle-to-grave disposal workflow for (2-Morpholino-5-nitrophenyl)methanol waste.

Emergency Spill Response

In the event of an accidental spill during handling or disposal preparation:

  • Do not sweep dry powder , as this creates an inhalation and potential dust explosion hazard.

  • Moisten the spill with a compatible solvent (e.g., a small amount of ethanol or water) to suppress aerosolization.

  • Carefully wipe up the slurry with absorbent pads while wearing double nitrile gloves and splash goggles.

  • Place all contaminated cleanup materials directly into the solid hazardous waste container and proceed to Step 4 of the disposal workflow.

Sources

Handling

Personal protective equipment for handling (2-Morpholino-5-nitrophenyl)methanol

Comprehensive Safety Protocol: Handling (2-Morpholino-5-nitrophenyl)methanol As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling (2-Morpholino-5-nitrophenyl)methanol

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for the safe handling and disposal of (2-Morpholino-5-nitrophenyl)methanol. The protocols herein are designed to be self-validating, grounding every recommendation in established safety principles to protect you, your research, and your environment.

Hazard Identification and Risk Assessment

(2-Morpholino-5-nitrophenyl)methanol is a compound that, like many nitrophenyl and morpholine derivatives, requires careful handling. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally similar compounds indicate potential hazards. The primary risks are associated with irritation to the skin and eyes and potential respiratory irritation from aerosolized dust or vapors.[1][2][3] Therefore, a conservative approach to personal protective equipment (PPE) and handling is mandatory.

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][2]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following equipment is mandatory when handling (2-Morpholino-5-nitrophenyl)methanol in a solid or solution form.

Body Part Required Protection Rationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust and splashes.[5] A face shield should be worn over goggles during procedures with a high risk of splashing.[6]
Skin/Body Chemical-Resistant Lab Coat & Full CoverageA fully buttoned lab coat is mandatory.[6] For tasks involving larger quantities or significant splash potential, a chemical-resistant apron or suit is advised.[6] Ensure full leg coverage with long pants and wear closed-toe shoes.
Hands Chemical-Impermeable GlovesHandle with chemical-resistant gloves (e.g., nitrile or neoprene) which must be inspected for integrity before use.[5][7] For prolonged contact, consider double-gloving.[6] Gloves must be removed and replaced immediately if contaminated. Wash hands thoroughly after glove removal.[5]
Respiratory Engineering Controls / RespiratorAll handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator is necessary.[3][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure and preventing contamination.

Step 1: Preparation and Area Setup

  • Designate the Area: Cordon off the specific area where the work will be conducted, preferably within a chemical fume hood.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Before bringing the chemical into the workspace, gather all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[3]

Step 2: Donning PPE

  • The sequence of donning PPE is critical to ensure a proper seal and avoid cross-contamination. Follow the logical flow illustrated in the diagram below.

Step 3: Handling the Chemical

  • Weighing: If weighing the solid compound, do so within the fume hood or on a balance with localized ventilation to prevent the generation of dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Keep the container tightly closed when not in use.[1][5] Avoid any action that could create dust or aerosols.[5]

Step 4: Doffing PPE and Decontamination

  • Decontamination: All non-disposable equipment must be thoroughly cleaned. Glassware should be rinsed with an appropriate solvent (e.g., methanol) in the fume hood, with the rinsate collected as hazardous waste.[8]

  • PPE Removal: Remove PPE in the reverse order of donning to prevent contact with any contaminants on the exterior of the equipment. This is a critical step to avoid self-exposure.

Workflow & PPE Sequencing Diagram

G cluster_prep Preparation cluster_work Active Handling cluster_cleanup Cleanup & Doffing Prep Verify Fume Hood & Eyewash Station Don_Coat Don Lab Coat Prep->Don_Coat Don_Gloves Don Inner Gloves (Optional) Don_Coat->Don_Gloves Don_Resp Don Respirator (If Required) Don_Gloves->Don_Resp Don_Goggles Don Goggles / Face Shield Don_Resp->Don_Goggles Don_Outer_Gloves Don Outer Gloves Don_Goggles->Don_Outer_Gloves Work Handle Chemical in Fume Hood Don_Outer_Gloves->Work Clean Decontaminate Workspace & Equipment Work->Clean Doff_Outer_Gloves Doff Outer Gloves Clean->Doff_Outer_Gloves Doff_Coat Doff Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles Doff Goggles / Face Shield Doff_Coat->Doff_Goggles Doff_Resp Doff Respirator (If Required) Doff_Goggles->Doff_Resp Doff_Inner_Gloves Doff Inner Gloves Doff_Resp->Doff_Inner_Gloves Wash Wash Hands Thoroughly Doff_Inner_Gloves->Wash

Caption: Logical workflow for safe handling, including PPE donning and doffing sequences.

Disposal Plan: Waste Management Protocol

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Chemical Waste: All excess solid material and solutions containing (2-Morpholino-5-nitrophenyl)methanol must be collected in a suitable, clearly labeled, and tightly sealed hazardous waste container.[1][5] Do not discharge to sewer systems.[9]

  • Contaminated Materials: Used gloves, weigh boats, pipette tips, and any other disposable materials that have come into contact with the chemical must be disposed of in the same designated hazardous waste container.

  • Final Disposal: The sealed container must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][4][6]

Emergency Procedures: First Aid and Spill Response

In the event of exposure or a spill, immediate and correct action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, seek medical advice.[2][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][4]

  • Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[10]

Spill Response:

  • Evacuate: Keep all non-essential personnel away from the spill area.[5][6]

  • Ventilate: Ensure the area is well-ventilated, keeping upwind of the spill.[5][10]

  • Contain: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1] Avoid creating dust.[1] For liquid spills, contain with an inert absorbent material like sand or vermiculite.[6][10]

  • Clean: Clean the spill area thoroughly with soap and water.[6]

  • Dispose: Collect all cleanup materials into a labeled hazardous waste container for proper disposal.[6]

References

  • [2-(morpholin-4-yl)-5-nitrophenyl]methanol — Chemical Substance Information. NextSDS. [Link]

  • for the SAFE USE of PHENOL. Cefic. [Link]

  • (2-Morpholino-5-nitrophenyl)methanol Product Information. Alchem.Pharmtech. [Link]

  • METHANOL Safety Instructions. HSElifeNL. [Link]

  • Methanol Safety Data Sheet. PHI. [Link]

  • 2-METHYL-5-NITROANILINE Safety Data Sheet. Loba Chemie. [Link]

  • Generic Protocol for the Extraction of Lipophilic Marine Toxins. Cefas. [Link]

Sources

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